molecular formula C13H10ClNO B151581 Diphenylcarbamyl chloride CAS No. 83-01-2

Diphenylcarbamyl chloride

Cat. No.: B151581
CAS No.: 83-01-2
M. Wt: 231.68 g/mol
InChI Key: XNBKKRFABABBPM-UHFFFAOYSA-N
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Description

Diphenylcarbamyl chloride (CAS 83-01-2) is a versatile acylating agent with significant utility in synthetic organic chemistry and biochemical research. This compound, appearing as a beige to white crystalline solid with a melting point of 82-86 °C, is primarily used to introduce the diphenylcarbamoyl group into target molecules, thereby modifying their chemical properties and reactivity. Its mechanism of action involves the reaction of the carbonyl chloride group with nucleophilic functional groups, such as amines and alcohols. This results in the displacement of the chloride ion and the formation of covalent bonds, producing amides or esters, respectively. This acylation capability makes it a valuable reagent for the synthesis and modification of organic compounds, including the preparation of urea derivatives and carbamate esters. In practical research applications, this compound has been employed to isolate peptido-keratan sulphate fragments from bovine intervertebral discs. It also plays a role in oligonucleotide synthesis, particularly in the phosphotriester approach and in the development of modified nucleotides, such as those used in the study of G-quartet structures. Handling of this reagent requires strict safety precautions. It is a moisture-sensitive solid that reacts with water. It is corrosive, causes severe skin burns and eye damage, and may cause sensitization. Always store in a cool, dry, well-ventilated area, protected from light and moisture, and under inert gas if possible. Use with adequate ventilation and appropriate personal protective equipment (PPE). Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenylcarbamoyl chloride
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InChI

InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XNBKKRFABABBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10ClNO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2058885
Record name Diphenylcarbamyl chloride
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Molecular Weight

231.68 g/mol
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Physical Description

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Diphenylcarbamyl chloride
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CAS No.

83-01-2
Record name N,N-Diphenylcarbamic chloride
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Record name Diphenylcarbamyl chloride
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Record name Carbamic chloride, N,N-diphenyl-
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Record name Diphenylcarbamyl chloride
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Record name Diphenylcarbamoyl chloride
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Record name DIPHENYLCARBAMOYL CHLORIDE
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Foundational & Exploratory

An In-Depth Technical Guide to Diphenylcarbamyl Chloride: Synthesis, Reactivity, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Utility of a Versatile Reagent

Diphenylcarbamyl chloride stands as a pivotal reagent in the arsenal of synthetic chemists, particularly those engaged in the realms of medicinal chemistry and materials science. Its utility stems from the electrophilic nature of its carbonyl carbon, making it an efficient agent for the introduction of the diphenylcarbamoyl moiety onto various nucleophilic substrates. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and practical applications, with a focus on providing actionable insights for researchers and drug development professionals.

Core Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in a laboratory setting. This compound is a white to beige crystalline solid at room temperature.[1][2] A comprehensive summary of its key properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀ClNO[3]
Molecular Weight 231.68 g/mol [3]
Appearance White to beige crystalline powder[1][2][4]
Melting Point 83-85 °C[4]
Solubility Soluble in organic solvents[4]
CAS Number 83-01-2

Synthesis of this compound: A Detailed Protocol and Mechanistic Overview

The most prevalent and industrially relevant method for the synthesis of this compound involves the reaction of diphenylamine with phosgene or a phosgene equivalent.[5][6][7] Phosgene, while highly effective, is an extremely toxic gas, necessitating stringent safety precautions. Safer, solid alternatives such as diphosgene and triphosgene are often employed in a laboratory setting and behave similarly to phosgene in this transformation.[2][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final product.

G Ph2NH Ph₂NH Intermediate [Ph₂NH⁺-COCl₂⁻] Ph2NH->Intermediate Nucleophilic Attack Phosgene COCl₂ Phosgene->Intermediate Product Ph₂NCOCl + HCl Intermediate->Product Elimination

Caption: Synthesis of this compound from Diphenylamine and Phosgene.

Experimental Protocol: Synthesis from Diphenylamine and Phosgene

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reagents.[1][4]

Materials:

  • Diphenylamine (1.0 eq)

  • Phosgene (or triphosgene, 0.33 eq)

  • Anhydrous benzene or monochlorobenzene as solvent

  • Ice bath

Procedure:

  • In a 5-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for acid gases, dissolve 1690 g of diphenylamine in 4 liters of anhydrous benzene.[1]

  • Cool the flask in an ice-water bath to maintain a low temperature.[1]

  • Slowly bubble 500 g of phosgene gas into the stirred solution over a period of 3-4 hours. The addition rate should be controlled to prevent excessive temperature increase.[1]

  • After the addition is complete, allow the reaction mixture to stand for 1-2 hours at room temperature. A precipitate of diphenylamine hydrochloride will form.[1]

  • Filter the reaction mixture to remove the diphenylamine hydrochloride.[1]

  • The filtrate, a dark-colored solution of this compound in benzene, is then subjected to distillation to remove the solvent.[1]

  • The crude product remaining in the flask is purified by recrystallization from alcohol. The resulting white to beige crystals are filtered, washed with a small amount of cold alcohol, and dried under vacuum.[1][4]

Causality of Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of phosgene and the product, this compound.

  • Ice Bath: The reaction is exothermic; cooling is necessary to control the reaction rate and minimize side reactions.

  • Excess Phosgene: A slight molar excess of phosgene ensures the complete conversion of diphenylamine.[5]

  • Scrubbing System: A caustic scrubbing system is essential to neutralize the unreacted phosgene and the hydrogen chloride gas produced during the reaction.

Reactivity and Synthetic Applications

This compound is a versatile reagent primarily used for the carbamoylation of nucleophiles such as alcohols and amines. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Reaction with Alcohols: Synthesis of Carbamates

This compound reacts readily with primary and secondary alcohols in the presence of a base to form stable carbamate esters. This reaction proceeds through a nucleophilic addition-elimination mechanism.[6]

G DPC Ph₂NCOCl Intermediate [Ph₂NCO(O⁺HR)Cl⁻] DPC->Intermediate ROH R-OH ROH->Intermediate Nucleophilic Attack Base Base Product Ph₂NCOOR + Base·HCl Base->Product Deprotonation Intermediate->Product Elimination

Caption: General Reaction of this compound with an Alcohol.

Experimental Protocol: General Procedure for Carbamate Synthesis

  • Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled alcohol solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction with Amines: Synthesis of Ureas

The reaction of this compound with primary or secondary amines yields substituted ureas. The reaction mechanism is analogous to that with alcohols, with the amine acting as the nucleophile.[9]

Experimental Protocol: General Procedure for Urea Synthesis

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C.

  • Add this compound (1.05 eq) portion-wise or as a solution in the same solvent.

  • Stir the reaction at room temperature until completion, as indicated by TLC.

  • Work-up the reaction by washing with water and brine.

  • Dry the organic phase, concentrate, and purify the resulting urea by chromatography or recrystallization.

Application as a Protecting Group for Amines

The diphenylcarbamoyl group can be employed as a protecting group for amines, forming a stable carbamate that is resistant to various reaction conditions.[10] While less common than Boc or Cbz groups, its steric bulk and electronic properties can offer unique selectivity in complex syntheses.

Deprotection of the Diphenylcarbamoyl Group: Deprotection of the N-diphenylcarbamoyl group can be challenging due to its stability. However, methods developed for the cleavage of similar aryl carbamates can be adapted. For instance, a method utilizing di-tert-butyl dicarbonate and tetra-n-butylammonium nitrite in pyridine has been shown to cleave N-phenylcarbamoyl groups under mild conditions, which could be applicable to the diphenylcarbamoyl group.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives have been utilized in the synthesis of biologically active molecules. A notable example is in the development of enzyme inhibitors. The carbamate and urea functionalities are prevalent in many pharmaceutical compounds due to their ability to participate in hydrogen bonding interactions with biological targets.

Example: Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Research into inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, has led to the synthesis of potent inhibitors derived from dithiocarbamates.[13] While not directly using this compound, the synthesis of related carbamate and thiocarbamate inhibitors highlights the importance of this class of compounds in medicinal chemistry. The synthesis of such inhibitors often involves the reaction of a carbamoyl chloride derivative with a nucleophilic amine or thiol on a scaffold designed to fit the enzyme's active site.[13]

Safety, Handling, and Disposal

This compound is a corrosive material that causes severe skin burns and eye damage.[14][15] It is also moisture-sensitive and will react with water, releasing hydrogen chloride gas.[4]

Handling:

  • Always handle in a well-ventilated chemical fume hood.[16]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[16]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Due to its reactivity with water, care must be taken during quenching and disposal procedures.

Conclusion

This compound is a valuable and versatile reagent for the synthetic chemist. Its ability to efficiently form carbamates and ureas makes it a cornerstone in the synthesis of a wide array of organic molecules, from polymers to potential therapeutic agents. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to harness its full potential in their scientific endeavors.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of diphenylcarbamoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of carbamoyl chlorides [Image]. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Akai, S., Tanaka, R., Hoshi, H., & Sato, K. I. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link]

  • Tenti, G., & Catti, F. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(16), 3605. [Link]

  • ResearchGate. (n.d.). A plausible reaction mechanism for the production of ureas, heterocycles, and carbamoyl fluorides from 2 a and amines [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Collins, J. C., & James, K. (2012). Emac—A comparative index for the assessment of macrocyclization efficiency. MedChemComm, 3(12), 1489-1495. [Link]

  • Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257–3260. [Link]

  • Organic Reactions. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276. [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DIPHENYLCARBAMOYL CHLORIDE. Retrieved from [Link]

  • Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Quora. (n.d.). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: this compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
  • Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524–8534. [Link]

  • Simeon, S., & Stoyanov, S. (2021). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 22(18), 9886. [Link]

  • Muccioli, G. G., Scriba, G. K., Popp, B., Fulle, S., Wölfling, J., & Lambert, D. M. (2012). Synthesis and pharmacological evaluation of 2,4-dinitroaryldithiocarbamate derivatives as novel monoacylglycerol lipase inhibitors. Journal of medicinal chemistry, 55(14), 6489–6501. [Link]

Sources

N,N-Diphenylcarbamoyl Chloride: Nomenclature, Mechanistic Utility, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenylcarbamoyl chloride (CAS: 83-01-2), chemically defined as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


, is a specialized electrophilic reagent used extensively in organic synthesis and medicinal chemistry. It serves as a critical "hard" electrophile for the introduction of the diphenylcarbamoyl moiety, a structural motif often employed to protect phenolic hydroxyls or to synthesize prodrug carbamates with tunable hydrolytic stability.

This guide provides a definitive breakdown of its IUPAC nomenclature, physicochemical properties, and a validated experimental workflow for its application in drug development.

Nomenclature & Structural Analysis

The IUPAC Definition

The IUPAC name for


 is 

-Diphenylcarbamoyl chloride
.

The nomenclature is derived from the parent acid, carbamic acid (


). When the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, the compound becomes a carbamoyl chloride . The substitution of the two hydrogen atoms on the nitrogen with phenyl groups results in the final designation.
  • Parent Structure: Carbamoyl chloride (

    
    )
    
  • Substituents: Two Phenyl groups (

    
    ) attached to Nitrogen (
    
    
    
    )
  • Alternative Names: Diphenylcarbamic chloride; Chloroformic acid diphenylamide.

Structural Derivation Logic

The following diagram illustrates the hierarchical derivation of the nomenclature according to IUPAC functional class rules.

NomenclatureTree Carbonic Carbonic Acid (HO-CO-OH) Carbamic Carbamic Acid (H2N-CO-OH) Carbonic->Carbamic Mono-amidation Carbamoyl Carbamoyl Chloride (H2N-CO-Cl) Carbamic->Carbamoyl Acyl halide formation (-OH → -Cl) Target N,N-Diphenylcarbamoyl Chloride (Ph2N-CO-Cl) Carbamoyl->Target N-Phenylation (2x -H → 2x -Ph)

Figure 1: Hierarchical derivation of the IUPAC name from the parent carbonic acid structure.

Physicochemical Profile

Understanding the physical state of the reagent is critical for accurate stoichiometry and handling. Unlike lower molecular weight analogs (e.g., dimethylcarbamoyl chloride) which are liquids, the diphenyl derivative is a solid.

PropertyValueContext for Experimentalists
CAS Number 83-01-2Unique identifier for procurement/safety checks.
Molecular Weight 231.68 g/mol Basis for stoichiometric calculations.
Physical State Crystalline SolidUsually beige to grey-green powder.
Melting Point 83–85 °CSolid at RT; requires dissolution in solvent (DCM, THF).
Solubility Soluble in DCM, THF, BenzeneInsoluble/Reacts with water (Hydrolysis risk).
Reactivity ElectrophilicSusceptible to nucleophilic attack at Carbonyl C.

Mechanistic Action: Nucleophilic Acyl Substitution[2][3][4][5]

The utility of


-diphenylcarbamoyl chloride lies in its ability to transfer the carbamoyl group to nucleophiles (alcohols, phenols, amines) via an Addition-Elimination mechanism  (Nucleophilic Acyl Substitution).
Mechanism Overview
  • Nucleophilic Attack: The nucleophile (e.g., a phenoxide ion) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient alkoxide intermediate forms.

  • Elimination: The carbonyl

    
    -bond reforms, expelling the chloride ion (good leaving group).
    

Mechanism Reagent Diphenylcarbamoyl Chloride Inter Tetrahedral Intermediate Reagent->Inter Attack (k1) Nu Nucleophile (R-OH / R-NH2) Nu->Inter Attack (k1) Product Carbamate/Urea (Ph2N-CO-Nu) Inter->Product Elimination (k2) Leaving Leaving Group (Cl-) Inter->Leaving

Figure 2: General mechanism of acyl substitution. The chloride acts as the leaving group, driven by the reformation of the stable carbonyl bond.

Experimental Protocol: Synthesis of Diphenylcarbamates

Objective: To synthesize an


-aryl-N,N-diphenylcarbamate (common prodrug scaffold) by reacting a phenol with 

-diphenylcarbamoyl chloride.
Reagents & Setup
  • Substrate: Target Phenol (1.0 equiv).

  • Reagent:

    
    -Diphenylcarbamoyl chloride (1.1 – 1.2 equiv).
    
  • Base: Triethylamine (

    
    ) or Pyridine (1.5 equiv) to scavenge HCl.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for sterically hindered phenols.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the Phenol  (1.0 equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Base Addition: Add

    
      (1.5 equiv) and DMAP  (0.1 equiv). Cool the mixture to 
    
    
    
    using an ice bath.
  • Reagent Addition: Slowly add

    
    -Diphenylcarbamoyl chloride  (1.2 equiv) as a solid or dissolved in a minimal amount of DCM.
    
    • Why? Slow addition prevents localized exotherms and side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation: Monitor by TLC (disappearance of phenol).

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with

      
       HCl (to remove excess pyridine/DMAP) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Workflow Visualization

Workflow Start Start: Dissolve Phenol in anhydrous DCM AddBase Add Et3N + DMAP Cool to 0°C Start->AddBase AddReagent Add Diphenylcarbamoyl Chloride (Slow Addition) AddBase->AddReagent Monitor Monitor (TLC/LCMS) Stir at RT (4-12h) AddReagent->Monitor Workup Acid Wash (1M HCl) Remove Base Monitor->Workup Conversion >95% Finish Isolate Crude Carbamate (Recrystallize/Column) Workup->Finish

Figure 3: Standard experimental workflow for the carbamoylation of phenols.

Safety & Stability (E-E-A-T)

Critical Warning: Carbamoyl chlorides are alkylating agents and must be handled with extreme caution.

  • Carcinogenicity: Analogous compounds (e.g., dimethylcarbamoyl chloride) are confirmed carcinogens (IARC Group 2A).

    
    -Diphenylcarbamoyl chloride should be treated as a suspected carcinogen .
    
  • Hydrolysis: Reacts with atmospheric moisture to release Hydrogen Chloride (HCl) gas. Store in a desiccator.

  • PPE: Always use double nitrile gloves, a lab coat, and work inside a functioning fume hood.

References

  • IUPAC Nomenclature Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Chemical Identity : National Center for Biotechnology Information. PubChem Compound Summary for CID 6726, Diphenylcarbamoyl chloride.

  • Synthetic Application: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. (Contextual reference for acyl substitution workflows).
  • Toxicity Data : International Agency for Research on Cancer (IARC). Dimethylcarbamoyl Chloride.[1][2] Monograph Vol. 71. (Providing the safety baseline for carbamoyl chloride class).

Sources

Navigating the Nomenclature: A Comprehensive Technical Guide to Diphenylcarbamyl Chloride and Its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

In the precise and exacting world of chemical research, drug development, and materials science, the unambiguous identification of reagents is a cornerstone of reproducible and reliable results. A single chemical entity can often be referred to by a variety of names in the literature, in supplier catalogs, and in regulatory documents. This can lead to confusion, hinder effective literature searches, and in the worst-case scenario, result in the use of an incorrect substance. This in-depth guide is dedicated to elucidating the nomenclature of a versatile and widely used reagent: Diphenylcarbamyl chloride. By providing a clear and comprehensive overview of its synonyms, this paper aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical landscape with confidence and precision.

The Central Compound: this compound

At its core, this compound is a carbamoyl chloride derivative in which the nitrogen atom is disubstituted with two phenyl groups.[1][2] Its unique reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the chloride and the formation of a stable carbamate, urea, or other related structures.[3] This reactivity profile makes it an invaluable tool for the protection of alcohols and phenols, and for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1][3]

The definitive identifier for this compound, regardless of the name used, is its CAS Registry Number: 83-01-2 .[1][2][4][5][6][7] Cross-referencing with this number is the most reliable way to ensure you are dealing with the correct chemical entity.

A Guided Tour of the Synonyms

The various names for this compound can be grouped into several categories, each with its own origins and typical contexts of use.

The IUPAC Name: The Gold Standard of Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming system for all chemical compounds. The official IUPAC name for this reagent is N,N-Diphenylcarbamoyl chloride .[2] This name precisely describes the molecular structure: "N,N-diphenyl" indicates that two phenyl groups are attached to the nitrogen atom, and "carbamoyl chloride" identifies the -C(O)Cl functional group. While being the most formally correct, this name is often shortened in less formal contexts.

Common and Widely Used Names

In the everyday language of the laboratory and in much of the chemical literature, several common names are used interchangeably. These include:

  • This compound : This is arguably the most common name found in chemical supplier catalogs and general use.[2][4][6]

  • Diphenylcarbamoyl chloride : This variation is also very common and is used extensively in scientific publications.[2][5][6][7][8] The difference between "carbamyl" and "carbamoyl" is largely historical, with "carbamoyl" being the more modern and IUPAC-sanctioned spelling.[8]

  • Diphenylcarbamic chloride : This name is derived from the parent acid, diphenylcarbamic acid, and is also frequently encountered.[1][2][5][6]

Other Synonyms and Identifiers

A number of other names can be found in various databases and older literature. While less common, it is beneficial to be aware of them:

  • Diphenylchloroformamide [2][4][6]

  • Carbamic chloride, diphenyl- [1][2][6][7]

  • Carbamic chloride, N,N-diphenyl- [1][6][7]

  • Carbamoyl chloride, diphenyl- [1][6][7]

  • NSC 6788 [1][2][5]

At-a-Glance Synonym Reference Table

SynonymTypePrimary Context of Use
N,N-Diphenylcarbamoyl chlorideIUPACFormal scientific publications, official documents
This compoundCommonChemical supplier catalogs, general laboratory use
Diphenylcarbamoyl chlorideCommonScientific literature, databases
Diphenylcarbamic chlorideCommonChemical literature, databases
DiphenylchloroformamideOtherOlder literature, chemical databases
CAS Registry Number: 83-01-2Unique IdentifierUniversal for all contexts

Visualizing the Nomenclature Landscape

The following diagram illustrates the relationship between the central chemical entity and its various synonyms, emphasizing the unifying role of the CAS number.

G Nomenclature Map for this compound cluster_iupac IUPAC Name cluster_common Common Names cluster_other Other Synonyms CAS: 83-01-2 CAS: 83-01-2 N,N-Diphenylcarbamoyl chloride N,N-Diphenylcarbamoyl chloride CAS: 83-01-2->N,N-Diphenylcarbamoyl chloride This compound This compound CAS: 83-01-2->this compound Diphenylcarbamoyl chloride Diphenylcarbamoyl chloride CAS: 83-01-2->Diphenylcarbamoyl chloride Diphenylcarbamic chloride Diphenylcarbamic chloride CAS: 83-01-2->Diphenylcarbamic chloride Diphenylchloroformamide Diphenylchloroformamide CAS: 83-01-2->Diphenylchloroformamide NSC 6788 NSC 6788 CAS: 83-01-2->NSC 6788

Caption: A diagram showing the synonyms for this compound.

Practical Application: A Protocol for the Derivatization of Alcohols

This compound is frequently used to derivatize alcohols to their corresponding carbamates. This is often done to protect the hydroxyl group during a multi-step synthesis or to introduce a bulky, UV-active group to aid in purification and analysis.

Experimental Protocol: Protection of a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding diphenylcarbamate derivative for protection or analysis.

Materials:

  • Primary alcohol (e.g., benzyl alcohol)

  • This compound (CAS: 83-01-2)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or argon gas inlet

  • Septa and syringes for reagent addition

  • Standard glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Thin-layer chromatography (TLC) plate and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a positive pressure of inert gas (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution via syringe. Stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring alcohol/base mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash successively with 1 M HCl (if TEA was used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diphenylcarbamate.

Causality and Self-Validation in the Protocol
  • Inert Atmosphere and Anhydrous Conditions: this compound is moisture-sensitive and will readily hydrolyze to diphenylcarbamic acid and HCl.[1] The use of a dry apparatus and anhydrous solvents under an inert atmosphere is critical to prevent this side reaction and ensure a high yield of the desired product.

  • Role of the Base: The reaction of the alcohol with this compound liberates one equivalent of hydrochloric acid. The added base (pyridine or TEA) is essential to neutralize this acid, preventing it from protonating the starting alcohol or the amine base, which would render them non-nucleophilic.

  • Reaction Monitoring by TLC: TLC is a crucial self-validating step. It provides real-time information on the consumption of the starting material and the formation of the product, allowing for the determination of the reaction's endpoint. This prevents unnecessary lengthy reaction times and helps in optimizing the purification process.

Conclusion

Mastering the nomenclature of chemical reagents is a fundamental skill for any scientist. For a compound as versatile as this compound, a thorough understanding of its synonyms—from the formal IUPAC name to the common laboratory vernacular—is essential for efficient and accurate scientific communication and research. This guide has provided a comprehensive overview of these names, their contexts, and a practical application of the reagent. By consistently using the CAS number (83-01-2) as a point of reference, researchers can confidently navigate the complexities of the chemical literature and supply chain, ensuring the integrity and success of their scientific endeavors.

References

  • Wikipedia. Dimethylcarbamoyl chloride. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

  • PrepChem.com. Preparation of diphenylcarbamoyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Dimethylcarbamoyl Chloride in Dye and Material Science. [Link]

  • Wikipedia. Carbamoyl chloride. [Link]

  • PubChem. N,N-Diphenylcarbamic chloride. [Link]

  • National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

  • Organic Syntheses. Diethylthiocarbamyl Chloride. [Link]

  • Haz-Map. This compound. [Link]

  • CAS Common Chemistry. N,N-Diphenylcarbamic chloride. [Link]

Sources

Technical Guide: Diphenylcarbamyl Chloride Solubility & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenylcarbamyl chloride (DPCC), also known as diphenylcarbamoyl chloride (CAS 83-01-2), is a critical electrophilic reagent used extensively in organic synthesis for the protection of phenols and amines, and in analytical chemistry as a pre-column derivatization agent. Its utility is defined by its solubility profile: it requires non-nucleophilic organic solvents to maintain stability while offering high solubility in polar aprotic and chlorinated solvents. This guide provides a definitive technical analysis of DPCC’s solubility landscape, distinguishing between thermodynamic solubility (dissolution) and functional stability (resistance to solvolysis), and offers validated protocols for its handling in drug development workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

DPCC is an acid chloride derivative where the nitrogen is substituted with two phenyl groups. This structural feature imparts significant lipophilicity compared to its dialkyl analogues, influencing its solvent compatibility.

PropertyDataRelevance
CAS Number 83-01-2Identity verification
Molecular Formula C₁₃H₁₀ClNOStoichiometry calculations
Molecular Weight 231.68 g/mol Molarity preparation
Physical State White to beige crystalline solidHandling and weighing
Melting Point 81–85 °CThermal stability limit
Solubility (Water) Insoluble (Hydrolyzes)CRITICAL: Moisture intolerance
Reactivity Electrophilic Acyl ChlorideReacts with Nucleophiles (OH, NH₂, SH)

Solubility & Stability Landscape[3][5]

The selection of a solvent for DPCC is a binary decision process: Inert Solvents for storage/transport vs. Reactive Solvents for derivatization.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusStability RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent Preferred solvent for synthesis and stock solutions. High density aids in phase separation.
Aromatic Toluene, BenzeneHigh Excellent Ideal for high-temperature reactions (reflux) where DCM is too volatile.
Polar Aprotic Acetonitrile (ACN), Acetone, THFHigh Good Must be anhydrous. Hygroscopic nature of ACN/THF can introduce water, leading to hydrolysis.
Polar Aprotic DMSO, DMFHigh Caution DMSO is hygroscopic and can act as an oxidant. Use only for immediate biological assays; avoid for long-term storage.
Protic (Alcohols) Methanol, Ethanol, IPASoluble (Transient)Unstable DO NOT USE for storage. Reacts rapidly to form carbamates (e.g., Methyl diphenylcarbamate).
Aqueous Water, BuffersInsoluble Unstable Hydrolyzes to Diphenylamine + CO₂ + HCl.
Mechanistic Considerations
  • Solvation: The two phenyl rings facilitate strong

    
     interactions with aromatic solvents (toluene) and Van der Waals interactions with chlorinated solvents (DCM).
    
  • Decomposition (Hydrolysis): In the presence of water, DPCC undergoes nucleophilic attack at the carbonyl carbon.

    
    
    Note: The intermediate carbamic acid is unstable and decarboxylates rapidly.
    

Visualizing Solvent Selection Logic

The following decision tree guides researchers in selecting the appropriate solvent based on the intended application.

SolventSelection Start Start: Select Solvent for DPCC Purpose What is the primary application? Start->Purpose Synthesis Organic Synthesis / Storage Purpose->Synthesis Derivatization Analytical Derivatization (HPLC/MS) Purpose->Derivatization TempReq Temperature Requirement? Synthesis->TempReq Target Target Analyte? Derivatization->Target HighTemp High Temp (>40°C) TempReq->HighTemp Reflux needed LowTemp Ambient / Low Temp TempReq->LowTemp Room Temp Toluene Select: Toluene / Xylene (Stable, High BP) HighTemp->Toluene DCM Select: Dichloromethane (DCM) (Stable, Volatile) LowTemp->DCM AmineAlcohol Amines / Alcohols Target->AmineAlcohol ACN Select: Anhydrous Acetonitrile (Compatible with HPLC) AmineAlcohol->ACN Avoid AVOID: Alcohols, Water, DMSO (Side Reactions) AmineAlcohol->Avoid Caution

Caption: Decision logic for selecting the optimal solvent for this compound based on thermal and functional requirements.

Practical Applications & Protocols

Protocol: HPLC Derivatization of Amines

DPCC is used to tag amines, increasing their hydrophobicity and UV absorbance (254 nm) for reverse-phase HPLC.

Reagents:

  • DPCC Solution: 2 mg/mL in Anhydrous Acetonitrile (ACN) .

  • Buffer: 0.1 M Borate Buffer (pH 9.0).

  • Quenching Agent: 0.1 M Glycine solution.

Workflow:

  • Preparation: Dissolve the target amine sample in borate buffer (pH 9.0).

  • Reaction: Add DPCC solution (in ACN) to the sample in a 2:1 ratio.

  • Incubation: Vortex and heat at 50°C for 20 minutes.

    • Mechanism:[1][2][3][4] The base (borate) deprotonates the amine, facilitating nucleophilic attack on DPCC.

  • Quenching: Add glycine solution to consume excess DPCC.

  • Analysis: Inject directly into RP-HPLC (C18 column).

Protocol: Standardized Solubility Test

Use this protocol to validate solvent quality before critical experiments.

  • Weighing: Accurately weigh 50 mg of DPCC into a dry 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the test solvent (Target: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Pass: Clear, colorless to pale yellow solution.

    • Fail: Turbidity, precipitate, or gas evolution (indicates wet solvent/hydrolysis).

  • Stability Check: Let stand for 1 hour. Re-inspect for precipitate (diphenylamine) or bubbles (CO₂).

Handling & Safety (E-E-A-T)

Hazards
  • Corrosive: Hydrolyzes on skin/mucous membranes to form HCl. Causes severe burns.[2]

  • Toxicity: Structurally related to dimethylcarbamoyl chloride (a probable carcinogen). Treat DPCC as a potential carcinogen and mutagen.

  • Inhalation: Dust is extremely irritating to the upper respiratory tract.

PPE & Engineering Controls
  • Respiratory: Use N95 or P100 dust mask if weighing powder outside a hood (not recommended). Always work in a fume hood .

  • Skin: Double nitrile gloves. DPCC can penetrate standard latex.

  • Waste: Dispose of as halogenated organic waste. Do not pour down the drain; hydrolysis generates gas that can pressurize pipes.

Derivatization Workflow Diagram

DerivatizationWorkflow Sample Sample (Amine/Alcohol) in Borate Buffer (pH 9) Mix Mix & Vortex Sample->Mix Reagent DPCC Reagent in Anhydrous ACN Reagent->Mix Incubate Incubate 50°C, 20-30 min Mix->Incubate Reaction Nucleophilic Substitution (Formation of Carbamate/Urea) Incubate->Reaction Quench Quench Excess Reagent (Add Glycine) Incubate->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for the pre-column derivatization of analytes using DPCC.

References

  • PubChem. (2025).[5] Diphenylcarbamoyl chloride (Compound Summary). National Library of Medicine. [Link]

  • Ugi, I., & Beck, F. (1961). Solvolysis rates of carbamoyl chlorides.[6] Chemische Berichte. (Contextualized via NIH reviews on carbamoyl chloride mechanisms). [Link]

  • PrepChem. (2024). Preparation of diphenylcarbamoyl chloride. [Link]

Sources

Diphenylcarbamyl Chloride: Mechanistic Profiling and Application in Nucleophilic Capture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Diphenylcarbamyl Chloride (DPCC) with Nucleophiles Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Biochemists

Executive Summary

This compound (DPCC) is a specialized electrophile characterized by high steric hindrance and a unique reactivity profile that distinguishes it from aliphatic carbamoyl chlorides. Unlike simple acyl chlorides which react indiscriminately, DPCC exhibits a high degree of selectivity, driven by the stability of its resonance-stabilized carbamoyl cation intermediate. This guide provides an in-depth analysis of its reaction kinetics, specifically the competition between


 ionization and 

nucleophilic attack, and details its canonical application in the inactivation of serine proteases (specifically

-chymotrypsin) and the derivatization of amines for HPLC analysis.

Mechanistic Foundations: The vs. Spectrum

The reactivity of DPCC is governed by the electronic donation of the two phenyl rings and the steric bulk around the carbonyl carbon. Understanding the mechanism is critical for optimizing reaction conditions.

The Ionization Pathway ( )

In polar protic solvents (e.g., water, aqueous acetone), DPCC hydrolysis is dominated by a unimolecular ionization mechanism (


). The rate-limiting step is the dissociation of the chloride ion to form a resonance-stabilized diphenylcarbamoyl cation.
  • Electronic Effect: The nitrogen lone pair donates electron density into the carbonyl carbon, stabilizing the acylium-like cation

    
    .
    
  • Steric Effect: The bulky phenyl groups hinder the backside attack required for a concerted

    
     mechanism, further favoring the ionization pathway in the absence of strong nucleophiles.
    
The Nucleophilic Attack Pathway ( )

In non-polar solvents or the presence of strong nucleophiles (e.g., active site serine residues, primary amines in organic solvent), the reaction shifts toward an addition-elimination mechanism (


-like). Here, the nucleophile attacks the carbonyl carbon directly, forming a tetrahedral intermediate before chloride expulsion.
Mechanistic Visualization

DPCC_Mechanism DPCC This compound (Ph2N-CO-Cl) Cation Diphenylcarbamoyl Cation (Ph2N+=C=O) DPCC->Cation Slow Ionization (Sn1) Polar Solvent Tetrahedral Tetrahedral Intermediate (Transient) DPCC->Tetrahedral Direct Attack (Sn2) Strong Nuc / Non-polar Product Carbamylated Product (Urea/Carbamate) Cation->Product Fast Nuc Attack Tetrahedral->Product -Cl elimination

Figure 1: Bifurcated reactivity of DPCC. In aqueous media, the


 ionization pathway (top) often predominates, while direct nucleophilic attack (bottom) occurs in enzymatic pockets or organic synthesis.

Hydrolytic Stability and Kinetics

Researchers must account for the background hydrolysis rate when using DPCC in aqueous buffers.

  • Kinetic Order: First-order with respect to DPCC concentration.

  • Isotope Effect: A

    
     ratio of ~1.2 supports the ionization (
    
    
    
    ) mechanism, as water does not participate in the rate-determining step.
  • Half-life: DPCC is relatively stable compared to aliphatic acyl chlorides (e.g., acetyl chloride) but will hydrolyze over minutes to hours depending on pH and temperature.

Table 1: Comparative Hydrolysis Characteristics

ParameterDPCCDimethylcarbamyl ChlorideAcetyl Chloride
Dominant Mechanism (H2O)

(Ionization)
Mixed


(Addition-Elimination)
Relative Rate SlowModerateVery Fast
pH Sensitivity Low (Rate determined by ionization)ModerateHigh
Degradation Products Diphenylamine +

+ HCl
Dimethylamine +

+ HCl
Acetic Acid + HCl

Biochemical Application: Inactivation of -Chymotrypsin

DPCC is the canonical inactivator for


-chymotrypsin, used to map the active site or stabilize the enzyme for structural studies. It functions as a "suicide substrate" or active-site titrant.
The Mechanism of Inactivation

The reaction is highly specific to the catalytic triad (Ser-195, His-57, Asp-102).

  • Recognition: DPCC enters the hydrophobic specificity pocket of chymotrypsin.

  • Activation: His-57 acts as a general base, deprotonating the hydroxyl group of Ser-195.

  • Attack: The activated Ser-195 alkoxide attacks the carbonyl of DPCC.

  • Stalling: The resulting diphenylcarbamyl-enzyme complex is stable. Unlike natural peptide substrates, water cannot easily hydrolyze the bulky diphenylcarbamyl ester, effectively "locking" the enzyme in an inactive acyl-intermediate state.

Protocol: Active Site Titration of Chymotrypsin

Reagents:

  • 
    -Chymotrypsin (TPCK-treated to remove trypsin activity).
    
  • DPCC stock solution (100 mM in anhydrous isopropanol).

  • Phosphate Buffer (0.1 M, pH 7.0).

Workflow:

  • Preparation: Dissolve enzyme in Phosphate Buffer to a concentration of ~1 mg/mL.

  • Addition: Add a 5-10 fold molar excess of DPCC stock to the enzyme solution while stirring rapidly. Keep organic solvent concentration < 5%.

  • Incubation: Incubate at 25°C for 30-60 minutes.

  • Monitoring: Aliquot samples every 5 minutes and assay for residual activity using a standard substrate (e.g., BTEE or GPNA).

  • Termination: Once activity reaches <1%, remove excess DPCC via dialysis or gel filtration (Sephadex G-25).

Enzyme_Inactivation Enzyme Active Chymotrypsin (Ser-195-OH) Complex Michaelis Complex (Enzyme + DPCC) Enzyme->Complex Binding Transition Tetrahedral Intermediate Complex->Transition His-57 Activation Inactivated Diphenylcarbamyl-Chymotrypsin (Stable Covalent Bond) Transition->Inactivated Cl- Release Inactivated->Enzyme Hydrolysis (Very Slow) Blocked by Sterics

Figure 2: Pathway of Chymotrypsin inactivation. The steric bulk of the diphenyl group prevents the final hydrolysis step (red dotted line) that usually regenerates the enzyme.

Synthetic & Analytical Utility

Derivatization of Amines (HPLC)

DPCC reacts with secondary and primary amines to form UV-absorbing ureas


. This is utilized in pre-column derivatization to enhance detection limits of non-chromophoric amines.

Key Advantage: The diphenylcarbamyl moiety has a strong UV absorbance at 254 nm and 280 nm.

Protocol:

  • Mix amine sample (in borate buffer, pH 9.0) with DPCC (in acetonitrile).

  • Heat at 50°C for 20 minutes.

  • Cool and inject directly onto a C18 Reverse-Phase HPLC column.

  • Detect at 254 nm.

Synthesis of Carbamates (Protecting Group)

DPCC can introduce the diphenylcarbamoyl group (Dpc) to protect phenols or alcohols.

  • Conditions: Anhydrous DCM or THF, 1.1 eq DPCC, 1.2 eq Pyridine or Triethylamine.

  • Workup: Acid wash (1N HCl) to remove pyridine, followed by recrystallization.

  • Stability: The Dpc group is stable to acid and mild base but can be cleaved by vigorous hydrolysis (KOH/MeOH reflux).

References

  • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[1] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents. Biochemistry, 5(1), 190–196.[1]

  • Johnson, S. L., & Giron, H. M. (1967). Kinetics of the hydrolysis of N,N-diphenylcarbamoyl chloride. Journal of Organic Chemistry.
  • Rivett, D. E., & Wilshire, J. F. (1965). The reaction of diphenylcarbamoyl chloride with amino acids and peptides. Australian Journal of Chemistry, 18(10), 1667-1675.

  • Lin, J. K., & Lai, C. C. (1980). High-performance liquid chromatographic determination of naturally occurring primary amines as their diphenylcarbamyl derivatives.

Sources

Diphenylcarbamyl Chloride: A Strategic Reagent for Nucleoside Protection and Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenylcarbamyl chloride (DPCC), also known as diphenylcarbamoyl chloride, is a sterically hindered, electrophilic acyl chloride derivative of diphenylamine. While it shares the general reactivity profile of acid chlorides, its unique structural properties—specifically the electron-donating and sterically bulky diphenylamine moiety—render it indispensable in two high-value synthetic domains: nucleoside chemistry and Friedel-Crafts acylation .

In oligonucleotide synthesis, DPCC is the "Gold Standard" reagent for introducing the diphenylcarbamoyl (DPC) protecting group, specifically targeting the


-position of guanine residues. This protection is critical for preventing side reactions during base assembly, particularly in the synthesis of modified RNA or complex DNA sequences. In broader organic synthesis, DPCC serves as a robust acylating agent, enabling the direct synthesis of 

-diphenylamides from arenes via Friedel-Crafts pathways, a reaction often difficult to achieve with less activated electrophiles.

Chemical Profile & Reactivity

DPCC (


) is a white to off-white solid that combines the electrophilicity of an acid chloride with the stability provided by the resonance interaction of the nitrogen lone pair with the carbonyl group.
Key Physicochemical Properties
PropertyDataRelevance
CAS Number 83-01-2Identity verification.[1]
Molecular Formula

MW: 231.68 g/mol .[1]
Physical State Solid (mp: 84–86 °C)Easy to weigh/handle compared to liquid acyl chlorides.
Solubility DCM, THF, Ethyl AcetateCompatible with standard organic anhydrous solvents.
Stability Moisture SensitiveHydrolyzes slowly to diphenylamine and HCl/CO₂; requires storage under inert gas.
Mechanistic Distinctiveness

Unlike aliphatic acid chlorides (e.g., acetyl chloride), DPCC forms a highly stabilized acylium ion intermediate upon activation with Lewis acids. The resonance donation from the diphenylamine nitrogen stabilizes the cation, modulating its reactivity and preventing rapid decomposition, which is advantageous for controlled electrophilic aromatic substitutions.

The "Gold Standard" Application: Oligonucleotide Synthesis

The most critical application of DPCC lies in the protection of nucleobases. During the chemical synthesis of oligonucleotides (phosphoramidite method), the exocyclic amines and lactam functions of nucleobases must be protected to prevent branching or depurination.

The Problem: Guanine Reactivity

Guanine is particularly problematic due to its


 lactam functionality. Standard acylation (e.g., with acetic anhydride) can lead to 

-acylation but leaves the

position vulnerable to phosphitylation or other side reactions. Furthermore, the

position is susceptible to substitution by the pyridine/base used in the synthesis, leading to fluorescent adducts.
The Solution: The DPC Protecting Group

DPCC reacts selectively with the lactam oxygen of guanine (often pre-activated or in the presence of a base like DIEA/Pyridine) to form the


-diphenylcarbamoyl-guanine  derivative.

Why DPCC?

  • Steric Bulk: The two phenyl rings create a massive steric shield around the

    
     position, physically blocking nucleophilic attack from phosphoramidites.
    
  • Orthogonality: The DPC group is stable to the acidic conditions used for detritylation (DMT removal) but is cleaved during the final ammonolysis step (concentrated ammonia or AMA) used to deprotect the oligonucleotide.

  • Prevention of Depurination: By locking the guanine into a specific tautomeric form, DPC protection reduces the rate of acid-catalyzed depurination.

Diagram: DPC Protection Mechanism

The following diagram illustrates the strategic protection of the Guanine


 position using DPCC.

DPC_Protection cluster_legend Key Advantage Guanine Guanine Residue (Lactam Form) Intermediate Tetrahedral Intermediate Guanine->Intermediate Base (Pyridine/DIEA) Nucleophilic Attack DPCC Diphenylcarbamyl Chloride (DPCC) DPCC->Intermediate Protected O6-DPC Protected Guanine Intermediate->Protected Elimination of Cl- Note The DPC group provides steric bulk preventing side reactions at O6.

Figure 1: Mechanism of Guanine


 protection using DPCC. The reagent targets the lactam oxygen, forming a carbamate-like linkage that shields the nucleobase.

Synthetic Organic Applications: Friedel-Crafts & Phenols

Friedel-Crafts Acylation

DPCC is an excellent reagent for introducing the


-diphenylamide motif directly onto aromatic rings. This is superior to reacting an amine with an acid chloride because it builds the C-C bond directly on the arene.
  • Catalyst: Aluminum Chloride (

    
    ) is the standard Lewis acid.[2]
    
  • Substrates: Activated arenes (mesitylene, anisole) and polycyclic aromatics (naphthalene).

  • Regioselectivity: Due to the steric bulk of the diphenylcarbamoyl group, substitution occurs predominantly at the least hindered positions (e.g., para substitution on activated benzenes).

Phenol Protection

DPCC reacts with phenols to form diphenylcarbamates .

  • Stability: These protecting groups are exceptionally stable to acidic hydrolysis and mild bases.

  • Cleavage: They are typically removed by hydrolysis under vigorous basic conditions (e.g., KOH/EtOH reflux) or via specific reductive methods, making them suitable for multi-step synthesis where robust protection is required.

Diagram: Friedel-Crafts Acylation Pathway

Friedel_Crafts DPCC DPCC (Ph2N-COCl) Complex Acylium Ion Complex [Ph2N-C+=O AlCl4-] DPCC->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack Arene Arene (Ar-H) Arene->Sigma Product N,N-Diphenylamide (Ar-CO-NPh2) Sigma->Product Re-aromatization (-HCl)

Figure 2: Friedel-Crafts acylation mechanism. The resonance-stabilized acylium ion allows for controlled reaction with aromatic substrates.

Experimental Protocols

Protocol A: Synthesis of -Diphenylcarbamoyl-N2-isobutyryl-2'-deoxyguanosine

Target: Introduction of DPC protection on a nucleoside monomer.

  • Setup: Dry a 250 mL round-bottom flask containing

    
    -isobutyryl-2'-deoxyguanosine (10 mmol) by co-evaporation with anhydrous pyridine (
    
    
    
    mL).
  • Solvation: Suspend the dried nucleoside in anhydrous pyridine (50 mL).

  • Reagent Addition: Add

    
    -Diisopropylethylamine (DIEA, 20 mmol) followed by This compound (12 mmol)  in one portion.
    
  • Reaction: Stir the mixture at room temperature for 1–2 hours. The suspension should clear as the reaction proceeds.

  • Quench: Add water (5 mL) to quench excess DPCC. Stir for 10 minutes.

  • Workup: Concentrate the solution under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with 5%

    
     (50 mL) and brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel column chromatography (DCM/MeOH gradient).
    
Protocol B: Friedel-Crafts Synthesis of -Diphenyl-2,4,6-trimethylbenzamide

Target: Acylation of Mesitylene.

  • Activation: In a flame-dried three-neck flask under Nitrogen, suspend anhydrous

    
     (1.1 equiv) in dry 1,2-dichloroethane (DCE).
    
  • Reagent Addition: Add This compound (1.0 equiv) slowly. Stir at RT for 20 mins until the acylium complex forms (solution may darken).

  • Substrate Addition: Add Mesitylene (1.0 equiv) dropwise.

  • Heating: Heat the mixture to reflux (83 °C) for 3–5 hours. Monitor by TLC.

  • Workup: Cool to RT. Carefully pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

  • Extraction: Extract with DCM (

    
    ). Wash organics with water, 1M NaOH (to remove any hydrolyzed acid), and brine.
    
  • Isolation: Evaporate solvent and recrystallize the solid product from Ethanol/Water.

Safety & Handling (E-E-A-T)

Hazard Classification: DPCC is Corrosive (Category 1B) and a Lachrymator .

  • Skin/Eye Contact: Causes severe skin burns and eye damage.[3][4] The hydrolysis product, HCl, contributes to immediate tissue damage.

  • Inhalation: Destructive to mucous membranes.[5] All operations must be performed in a functioning fume hood.

  • Moisture Sensitivity: Reacts with water to release HCl gas. Store in a tightly closed container, preferably in a desiccator or under inert atmosphere.

  • PPE: Wear nitrile gloves (double gloving recommended), chemical safety goggles, and a lab coat.

Self-Validating Safety Check: Before heating any reaction involving DPCC and


, ensure the gas outlet is connected to a scrubber (NaOH trap) to neutralize evolved HCl gas.

References

  • Nucleoside Protection (Original Methodology): Kamimura, T., Tsuchiya, H., Urakami, K., Koura, K., Sekine, M., Shinozaki, K., Miura, K. and Hata, T. (1983). "Diphenylcarbamoyl and propionyl groups: a new combination of protecting groups for the guanine residue". Tetrahedron Letters, 24(27), 2775–2778.

  • Friedel-Crafts Application: Rivett, D. E. (1979). "Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-Crafts reaction".[2][6] Australian Journal of Chemistry, 32(5).

  • Reagent Properties & Safety: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 67340, this compound".

  • Oligonucleotide Synthesis Context: Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach". Tetrahedron, 48(12), 2223-2311. (Contextualizing the need for O6 protection).

Sources

Technical Guide: Diphenylcarbamyl Chloride Mechanism of Action in Acylation and Enzymatic Inactivation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diphenylcarbamyl chloride (DPCC), also known as diphenylcarbamoyl chloride (CAS: 83-01-2), serves as a specialized electrophilic reagent in both biochemical and organic synthesis contexts. Its utility is defined by the transfer of the bulky diphenylcarbamoyl group (


). In biochemistry, DPCC is a classic, site-specific inactivator of serine proteases, most notably 

-chymotrypsin, where it forms a pseudo-irreversible covalent bond with the active site serine. In organic synthesis, it functions as a carbamoylating agent in Friedel-Crafts reactions to synthesize

-diphenylamides, offering a pathway to introduce amide functionality without the carbocation rearrangements typical of alkylation.

This guide details the mechanistic pathways of DPCC in these two distinct environments, supported by experimental protocols and structural data.

Chemical Identity & Reactivity Profile[1][2][3]

DPCC is an acid chloride derivative where the chlorine atom is attached to a carbonyl group, which is in turn bonded to a diphenylamine moiety. Its reactivity is governed by the electrophilicity of the carbonyl carbon, modulated by the electron-withdrawing chlorine and the resonance effects of the nitrogen lone pair.

Table 1: Physicochemical Properties
PropertyDataRelevance to Protocol
Formula

Stoichiometry calculations
Molecular Weight 231.68 g/mol Molar equivalents
Physical State White to beige crystalline powderHandling (Solid dosing)
Solubility DCM, Chloroform, Benzene, THFReaction solvent selection
Stability Moisture sensitiveRequires anhydrous conditions
Reactivity Class Acyl Halide / ElectrophileReacts with nucleophiles (OH, NH2, Aromatics)

Mechanism of Action: Enzymatic Inactivation

Primary Target: Serine Proteases (specifically


-chymotrypsin).
The Mechanistic Pathway

The inactivation of chymotrypsin by DPCC is a stoichiometric (1:1) reaction.[1][2][3][4][5][6][7][8] Unlike non-specific inhibitors, DPCC targets the catalytic triad (Ser-195, His-57, Asp-102).

  • Recognition: The hydrophobic diphenyl group interacts with the hydrophobic specificity pocket (S1 subsite) of chymotrypsin, positioning the carbonyl carbon near the nucleophilic oxygen of Serine-195.

  • Nucleophilic Attack: The hydroxyl group of Ser-195, activated by His-57 acting as a general base, attacks the carbonyl carbon of DPCC.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms, stabilized by the oxyanion hole.

  • Chloride Elimination: The chloride ion is expelled as the leaving group.[8]

  • Acyl-Enzyme Formation: The result is a diphenylcarbamyl-enzyme .

  • Kinetic Trap: Unlike natural peptide substrates where the acyl-enzyme is rapidly hydrolyzed (deacylation) by water, the diphenylcarbamyl-enzyme is extremely stable. The bulky diphenylamino group sterically hinders the approach of a water molecule for the deacylation step. The enzyme is effectively "locked" in the acylated state.

Pathway Visualization

Chymotrypsin_Inactivation Enzyme Active Chymotrypsin (Ser-195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + DPCC DPCC This compound (Electrophile) DPCC->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser-195) AcylEnzyme Diphenylcarbamyl-Enzyme (Inactivated) Transition->AcylEnzyme Elimination Leaving Cl- Release Transition->Leaving AcylEnzyme->Enzyme Hydrolysis (k3) Extremely Slow

Figure 1: The kinetic pathway of chymotrypsin inactivation by DPCC. The red dotted line indicates the inhibited deacylation step that renders the enzyme inactive.

Mechanism of Action: Friedel-Crafts Carbamylation

Application: Synthesis of


-diphenylamides from arenes.[9]
The Mechanistic Pathway

In organic synthesis, DPCC behaves as an acylating agent. However, because the carbamoyl group is less electrophilic than a standard acyl group (due to nitrogen resonance donation), a strong Lewis acid catalyst is strictly required.

  • Activation: DPCC complexes with a Lewis acid (typically Aluminum Chloride,

    
    ). The Lewis acid coordinates with the chlorine or the carbonyl oxygen, polarizing the C-Cl bond and generating a highly electrophilic complex or a discrete acylium-like cation (
    
    
    
    ).
  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon, breaking the aromaticity and forming a sigma complex (arenium ion).

  • Re-aromatization: A base (often the

    
     counterion) abstracts a proton from the sigma complex, restoring aromaticity.
    
  • Product Release: The resulting diphenylamide coordinates with the aluminum salt and must be released via aqueous quenching (hydrolysis of the Al-complex).

Pathway Visualization

Friedel_Crafts DPCC DPCC Complex Electrophilic Complex [Ph2N-CO-Cl...AlCl3] DPCC->Complex Activation AlCl3 AlCl3 (Catalyst) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Arene (Nucleophilic Attack) Arene Arene (Ar-H) Arene->Sigma Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - HCl (Re-aromatization) Final N,N-Diphenylamide (Ar-CO-NPh2) Product_Complex->Final Aqueous Quench

Figure 2: Friedel-Crafts carbamylation mechanism mediated by Lewis acid activation.

Experimental Protocols

Protocol A: Specific Inactivation of Chymotrypsin

Based on the method of Erlanger et al. (1966).

Objective: To determine the active site concentration of chymotrypsin or to inhibit chymotrypsin contamination in protein samples.

Reagents:

  • 
    -Chymotrypsin solution (in 0.1 M Tris-HCl, pH 7.8).
    
  • DPCC stock solution (dissolved in anhydrous methanol or acetonitrile).

  • Substrate for activity assay (e.g., Glutaryl-L-phenylalanine p-nitroanilide).[10]

Workflow:

  • Preparation: Prepare a 10-fold molar excess of DPCC relative to the estimated enzyme concentration.

  • Incubation: Add DPCC to the enzyme solution. Maintain pH at 7.0–7.8.

  • Time Course: Incubate at 25°C. Inactivation is typically rapid (second-order rate constant

    
    ).
    
  • Monitoring: Aliquot samples at 5-minute intervals and assay for residual chymotryptic activity using the chromogenic substrate.

  • Validation: Activity should approach <1% exponentially.

  • Reactivation (Optional): To prove the mechanism is acylation (and not denaturation), incubate the inactivated enzyme with 1M Hydroxylamine (

    
    ) at pH 7.0. Activity should recover as hydroxylamine is a stronger nucleophile than water and displaces the carbamoyl group.
    
Protocol B: Synthesis of Diphenylamides via Friedel-Crafts

Based on industrial acylation standards and CSIRO methodologies.

Objective: Synthesis of 1-naphthoic acid N,N-diphenylamide.

Reagents:

  • Naphthalene (1.0 eq)

  • DPCC (1.1 eq)

  • Aluminum Chloride (

    
    ) (1.2 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher reflux temperatures.

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Dissolve DPCC (1.1 eq) and Naphthalene (1.0 eq) in dry DCE.

  • Activation: Cool the mixture to 0°C in an ice bath. Add

    
     portion-wise to control exotherm.
    
  • Reaction: Allow to warm to room temperature. If reaction is sluggish (monitored by TLC), heat to reflux (83°C for DCE) for 2–4 hours.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

  • Extraction: Extract the organic layer, wash with water, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize (typically from ethanol/water) to obtain the amide.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of DPCCEnsure all solvents are anhydrous. DPCC hydrolyzes to diphenylamine and

in wet conditions.
Incomplete Inactivation (Enzyme) pH MismatchEnsure pH is 7.0–7.8. Below pH 6, His-57 is protonated and cannot activate Ser-195. Above pH 9, enzyme conformation may change.
Precipitation Solubility LimitDPCC is hydrophobic. In aqueous enzyme assays, ensure the organic co-solvent (MeOH/ACN) does not exceed 5-10% v/v.
No Reaction (Friedel-Crafts) Deactivated RingDPCC is a moderately weak electrophile. It reacts well with activated rings (e.g., mesitylene, naphthalene) but poorly with deactivated rings (e.g., nitrobenzene).

References

  • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[11] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[10][4][12] Biochemistry, 5(1), 190–196.[4][11]

    • [4]

  • Rivett, D. E., & Wilshire, J. F. (1966). Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-Crafts reaction.[9][13][14][15] Australian Journal of Chemistry, 19(1), 165–168.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65741, this compound.

  • Sigma-Aldrich. (n.d.).[16] Diphenylcarbamoyl chloride Product Specification & Safety Data Sheet.

Sources

An In-depth Technical Guide to the Basic Research Applications of Diphenylcarbamyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diphenylcarbamyl chloride (DPCCl) is a classic and potent research tool, primarily recognized for its role as an irreversible inhibitor of serine proteases and cholinesterases. Its utility in basic research stems from its ability to covalently modify the active site serine residue of these enzymes, providing a powerful method for studying enzyme mechanisms, determining active site concentrations, and characterizing enzyme function. This guide offers an in-depth exploration of the core applications of DPCCl, grounded in mechanistic principles and field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for robust and reliable experimental outcomes.

The Foundational Principle: Mechanism of Irreversible Inhibition

The primary value of this compound in a research context is its function as a mechanism-based irreversible inhibitor. It specifically targets enzymes that utilize a nucleophilic serine residue in their catalytic mechanism, most notably serine proteases and cholinesterases.[1][2]

The process of inhibition is a targeted chemical reaction:

  • Nucleophilic Attack: The catalytic cycle of a serine protease begins with the deprotonation of the active site serine (e.g., Ser-195 in chymotrypsin) by a neighboring histidine residue, which is part of the catalytic triad.[3][4] This greatly enhances the nucleophilicity of the serine's hydroxyl group.

  • Covalent Carbamoylation: This activated serine oxygen then attacks the electrophilic carbonyl carbon of DPCCl.[5][6]

  • Chloride Displacement & Stable Adduct Formation: The chloride ion, a good leaving group, is displaced. This results in the formation of a highly stable diphenylcarbamoyl-enzyme conjugate, where the DPCCl moiety is covalently bonded to the active site serine.[7][8]

This covalent modification effectively and irreversibly blocks the active site, preventing substrate binding and catalysis.[9] The stability of this carbamoyl-enzyme complex is the key to DPCCl's utility as a research tool.[7]

Caption: Figure 1: Covalent Modification of Active Site Serine by DPCCl.

Core Application: Probing Serine Protease Function

DPCCl is a cornerstone reagent for the functional characterization of serine proteases like chymotrypsin, trypsin, and elastase.

Identification and Active Site Titration

A primary application is to determine if an enzyme of interest is a serine protease. A rapid and irreversible loss of activity upon incubation with DPCCl is strong evidence for the presence of a catalytically active serine residue.

Furthermore, DPCCl can be used for active site titration . This technique quantifies the concentration of active enzyme in a preparation, which may differ from the total protein concentration due to misfolding or degradation. The 1:1 stoichiometric reaction allows for a precise determination of the number of accessible active sites.[10] While other reagents like PMSF are also used, DPCCl provides a reliable alternative.[11]

Protocol: Serine Protease Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of DPCCl on a model serine protease, such as chymotrypsin.

A. Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (DPCCl)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or similar chromogenic substrate

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow:

  • Reagent Preparation (Critical Causality):

    • Enzyme Stock: Prepare a concentrated stock of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to maintain stability. The choice of an acidic buffer is to minimize autolysis before the experiment.

    • DPCCl Stock: Prepare a 10 mM stock solution of DPCCl in anhydrous DMSO. This step is critical. DPCCl is highly susceptible to hydrolysis in aqueous solutions.[12][13] Preparing it fresh in a dry organic solvent immediately before use is essential for accurate and reproducible results.

    • Substrate Solution: Prepare a stock solution of the chromogenic substrate in DMSO.

  • Inhibition Reaction:

    • In a microcentrifuge tube, dilute the chymotrypsin stock solution to the desired working concentration (e.g., 1 µM) in the Tris-HCl assay buffer.

    • Add a volume of the DPCCl/DMSO stock to achieve the desired final inhibitor concentration (e.g., a range from 0.1 to 10 µM). Ensure the final DMSO concentration is identical across all samples and does not exceed 1-2% (v/v) to avoid solvent effects on enzyme structure.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C). A no-inhibitor control (containing only DMSO) must be run in parallel.

  • Residual Activity Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well of a 96-well plate containing the pre-incubated enzyme-inhibitor mixtures.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance (e.g., at 410 nm for p-nitroaniline release) over time.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of remaining enzyme activity against the DPCCl concentration.

    • Determine the IC₅₀ value, which is the concentration of DPCCl required to inhibit 50% of the enzyme's activity under the specified conditions.[14][15]

Application in Cholinesterase Research

DPCCl is also a potent inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for terminating nerve impulses.[2][16]

Differentiating Cholinesterase Activity

While both AChE and BChE are serine hydrolases, they can exhibit different sensitivities to various inhibitors. The active site of BChE is considerably larger than that of AChE.[17] This structural difference can be exploited to differentiate their activities in mixed samples using a panel of inhibitors, including DPCCl. By comparing the inhibition profiles, researchers can infer the relative contributions of AChE and BChE to the total cholinesterase activity of a sample.[18]

Caption: Figure 2: Workflow for Differentiating Cholinesterase Activity.

Diagnostic Applications in Toxicology

The inhibition of cholinesterases is the primary mechanism of toxicity for organophosphate and carbamate pesticides.[19][20] Measuring the depression of cholinesterase activity in blood samples is a key diagnostic marker for exposure to these agents. While not used directly in clinical diagnostic kits, DPCCl serves as a valuable positive control and reference inhibitor in research settings to validate and standardize cholinesterase activity assays used in toxicology studies.[2]

Experimental & Safety Considerations

As a Senior Application Scientist, it is imperative to highlight the practical challenges and safety protocols associated with DPCCl.

Technical Best Practices
ConsiderationRationale & Best Practice
Solubility & Stability DPCCl is poorly soluble and highly unstable in aqueous solutions due to rapid hydrolysis.[12] Protocol Mandate: Always prepare stock solutions fresh in an anhydrous organic solvent like DMSO or acetone and add to the aqueous reaction buffer immediately before starting the experiment.[13]
Specificity While highly reactive towards active site serines, at high concentrations or extended incubation times, DPCCl can potentially react with other nucleophilic residues like tyrosine or cysteine, leading to non-specific inhibition. Protocol Mandate: Use the lowest effective concentration of DPCCl and the shortest incubation time necessary to achieve complete inhibition of the target enzyme. Run appropriate controls, such as using a competitive inhibitor to protect the active site and observe if DPCCl reactivity is diminished.[21]
Reaction Stoichiometry For active site titration, ensuring a 1:1 reaction is paramount. Protocol Mandate: The experiment should be conducted with the inhibitor in slight molar excess relative to the estimated enzyme concentration to drive the reaction to completion.
Mandatory Safety Protocols

This compound is a hazardous and corrosive substance.[22][23][24][25] All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Always handle solid DPCCl and its concentrated solutions inside a certified chemical fume hood.[22]

  • PPE: Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.[23][24]

  • Exposure: DPCCl causes severe skin burns and eye damage.[23][24][25] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22]

  • Waste Disposal: Dispose of all DPCCl-containing waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

This compound remains a powerful and relevant tool in the biochemical and pharmacological sciences. Its ability to act as a specific, irreversible inhibitor makes it invaluable for identifying serine hydrolases, quantifying active enzyme concentrations, and serving as a mechanistic probe. While its reactivity demands careful handling and experimental design, particularly concerning its hydrolytic instability, the insights gained from its application are robust and foundational. By adhering to the rigorous protocols and safety measures outlined in this guide, researchers can confidently employ DPCCl to achieve high-quality, reproducible data in their investigations of enzyme function and inhibition.

References

  • Wikipedia. (n.d.). Chymotrypsin. Retrieved from [Link]

  • Child, M. A., Garland, M., Foe, I. T., Madrona, Y., Bogyo, M. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Frontiers in Chemistry. Retrieved from [Link]

  • Medicosis Perfectionalis. (2019, March 18). Serine Protease Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of serine protease active site inhibition by different serine protease reactive groups. Retrieved from [Link]

  • Ryu, K., & Dordick, J. S. (1992). Active-site titration of serine proteases in organic solvents. Biotechnology and Bioengineering, 40(3), 403-408. Retrieved from [Link]

  • DelMar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration. Analytical Biochemistry, 99(2), 316-320. Retrieved from [Link]

  • Martin, G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 982590. Retrieved from [Link]

  • Kos, J., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 199. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 433-442. Retrieved from [Link]

  • NTU Scholars. (n.d.). Solvolysis of N,N-diphenylcarbamoyl chloride revisited. Extended positive charge delocalization on phenyl rings in. Retrieved from [Link]

  • Radovanovic, S., et al. (2024). Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. Vojnosanitetski Pregled, 81(3), 295-299. Retrieved from [Link]

  • Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. Retrieved from [Link]

  • Kulhavy, D., et al. (2002). Inhibition of Enzymatic Reactions. A Rapid Method to Determine the Index pI50. Zeitschrift für Naturforschung C, 57(5-6), 496-499. Retrieved from [Link]

  • ResearchGate. (n.d.). Core chemical mechanism of serine protease catalysis Generalized major.... Retrieved from [Link]

  • Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4545-4556. Retrieved from [Link]

  • Journal of Pioneering Medical Sciences. (2025). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Lecturio. (2015, October 6). Serine Protease: Background & Catalytic Mechanism – Biochemistry | Lecturio [Video]. YouTube. Retrieved from [Link]

  • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966). The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents. Biochemistry, 5(1), 190-196. Retrieved from [Link]

  • Martin, G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9. Retrieved from [Link]

  • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966). The Inactivation of Chymotrypsin by this compound and Its Reactivation by Nucleophilic Agents*. Biochemistry, 5(1), 190-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

  • Lin, G., et al. (2008). Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates. Journal of Biochemical and Molecular Toxicology, 22(5), 333-339. Retrieved from [Link]

  • Lloyd, M. D. (2021). Steady-state enzyme kinetics. The University of Bath's research portal. Retrieved from [Link]

  • de Freitas, R. M., et al. (2023). Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 24(2), 1279. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Acetylcholinesterase and Butyrylcholinesterase – Important Enzymes of Human Body. Retrieved from [Link]

  • Erlanger, B. F., & Cohen, W. (1963). Phenothiazine-N-carbonyl chloride, a specific inactivator of chymotrypsin. Biochemical Journal, 89, 13P. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 17). SAFETY DATA SHEET - Dimethylcarbamyl chloride. Retrieved from [Link]

Sources

Strategic Guide: Carbamoyl Chlorides in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Carbamoyl Chlorides in Organic Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbamoyl chlorides (


) represent a critical intersection between high-energy electrophiles and stable amide surrogates. Unlike their isocyanate counterparts, which are limited to primary amine derivatives, carbamoyl chlorides allow for the installation of disubstituted carbamoyl moieties—a structural motif ubiquitous in cholinesterase inhibitors, agrochemicals, and late-stage drug functionalization.

This guide moves beyond basic textbook definitions to address the practical realities of working with these species: managing their carcinogenic potential, optimizing their synthesis via "green" carbonylation strategies, and exploiting their reactivity in Friedel-Crafts acylations.

Structural Fundamentals & Reactivity Profile

Electronic Architecture

The carbamoyl chloride moiety is defined by a tug-of-war between resonance stabilization and inductive destabilization.

  • Inductive Effect: The electronegative chlorine and nitrogen atoms pull electron density from the carbonyl carbon, making it highly electrophilic.[1]

  • Resonance Effect: The nitrogen lone pair donates into the carbonyl (

    
    -donation), offering stabilization that makes carbamoyl chlorides less reactive (and more selective) than simple acyl chlorides.
    
The Stability-Reactivity Paradox
  • Monosubstituted (

    
    ):  Inherently unstable.[2] They exist in a rapid equilibrium with isocyanates (
    
    
    
    ) and
    
    
    .[2] Attempts to isolate them often result in polymerization or reversion to the isocyanate.
  • Disubstituted (

    
    ):  Stable and isolable. Because there is no proton on the nitrogen to eliminate, they cannot form isocyanates. This makes them the reagent of choice for introducing 
    
    
    
    groups.
Mechanistic Pathways

The reaction pathway is dictated by the solvent and the nature of the nucleophile.[1]

Reactivity Substrate Carbamoyl Chloride (R2N-CO-Cl) Path1 Path A: Addition-Elimination (Tetrahedral Intermediate) Substrate->Path1 Non-polar solvents Strong Nucleophiles Path2 Path B: SN1-like Ionization (Acylium Ion) Substrate->Path2 Polar solvents Lewis Acids (AlCl3) Urea Ureas (Reaction w/ Amines) Path1->Urea Carbamate Carbamates (Reaction w/ Alcohols) Path1->Carbamate Amide Aryl Amides (Friedel-Crafts) Path2->Amide

Figure 1: Divergent mechanistic pathways of carbamoyl chlorides depending on reaction conditions.

Synthesis Strategies: From Phosgene to Green Chemistry

The Triphosgene Protocol (Standard Laboratory Method)

While industrial scales utilize phosgene gas, the laboratory standard is Triphosgene (BTC) . It is a crystalline solid that is safer to handle but generates phosgene in situ.

Critical Mechanism Note: One mole of triphosgene yields three moles of phosgene equivalents. Stoichiometry must be calculated precisely to avoid generating excess toxic gas.

CO₂ Activation (The Modern Approach)

To avoid toxic phosgenation reagents, recent methodologies utilize


 activated by bases (DBU) or silyl reagents. This forms a carbamate salt which is then converted to the chloride using thionyl chloride (

) or phosphoryl chloride (

).

Table 1: Comparison of Synthesis Reagents

ReagentAtom EconomySafety ProfileStateComments
Phosgene HighCritical (Gas)GasIndustrial standard. Lethal inhalation risk.
Triphosgene ModerateHigh (Solid)SolidSafer handling. Generates phosgene in situ.
Diphosgene ModerateModerate (Liquid)LiquidEasier to measure than gas, higher vapor pressure than triphosgene.
CO₂ / SOCl₂ LowHigh (Green)Gas/LiqAvoids direct phosgene handling. Requires high pressure or catalysts.

Applications in Medicinal Chemistry

Friedel-Crafts Carbamoylation

Direct amidation of aromatics is a powerful tool. Unlike alkyl halides, carbamoyl chlorides do not undergo carbocation rearrangements.

  • Mechanism: The Lewis acid (

    
    ) complexes with the chlorine, generating an electrophilic carbamoyl cation (
    
    
    
    ).
  • Application: Synthesis of indoles and quinolines via intramolecular cyclization.

FriedelCrafts Complex Lewis Acid Complex [R2N-CO-Cl---AlCl3] Acylium Carbamoyl Cation [R2N+=C=O] Complex->Acylium - AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Arene Arene (Nucleophile) Product Aryl Amide Sigma->Product - H+ (Aromatization)

Figure 2: Mechanism of Friedel-Crafts Carbamoylation mediated by Aluminum Chloride.

Drug Synthesis Case Study: Cholinesterase Inhibitors

Compounds like Neostigmine and Pyridostigmine rely on the dimethylcarbamoyl moiety.

  • Precursor: 3-Dimethylaminophenol.

  • Reagent: Dimethylcarbamoyl chloride.[3][4][5][6]

  • Condition: Basic conditions (NaH or Pyridine) to deprotonate the phenol, facilitating attack on the carbamoyl chloride.

Detailed Experimental Protocols

Protocol A: Synthesis of N,N-Diethylcarbamoyl Chloride (Triphosgene Method)

This protocol is designed for self-validation using in-process monitoring.

Reagents:

  • Diethylamine (20 mmol)

  • Triphosgene (7 mmol - 0.35 eq)

  • Triethylamine (22 mmol - Base scavenger)

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Equip with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Solvation: Dissolve Triphosgene (2.08 g) in anhydrous DCM (20 mL). Cool to 0°C (ice bath).

  • Addition: Mix Diethylamine (2.07 mL) and Triethylamine (3.07 mL) in DCM (10 mL). Add this mixture dropwise to the triphosgene solution over 30 minutes.

    • Why? Slow addition at low temp prevents the exothermic decomposition of the intermediate and minimizes side reactions (urea formation).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation (IPC): Take an aliquot for IR analysis. Look for the appearance of the strong carbonyl stretch at ~1730 cm⁻¹ (carbamoyl chloride) and disappearance of N-H stretches.

  • Workup: Quench with cold 1N HCl (removes unreacted amine/salts). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation. (Note: Carbamoyl chlorides are hydrolytically active; store under inert gas).

Protocol B: Friedel-Crafts Acylation of Benzene

Reagents:

  • Dimethylcarbamoyl chloride (10 mmol)

  • Benzene (Solvent/Reactant)[7][8]

  • 
     (Anhydrous, 12 mmol)
    

Procedure:

  • Suspend

    
     in dry benzene at 0°C.
    
  • Add Dimethylcarbamoyl chloride dropwise.

    • Observation: Evolution of HCl gas (if moisture present) or slight exotherm.

  • Heat to reflux for 3 hours.

  • Quench: Pour onto crushed ice/HCl mixture carefully.

  • Extraction: Extract with Ethyl Acetate.

  • Result: N,N-Dimethylbenzamide.

Safety & Handling (The "Must-Read")

Carcinogenicity Warning

Dimethylcarbamoyl chloride (DMCC) is classified as a Group 2A Carcinogen (Probably Carcinogenic to Humans) by IARC.[9]

  • Mechanism: It acts as a direct alkylating/acylating agent on DNA bases.

  • Route: Inhalation and skin absorption.[10]

  • Control: All weighing must be done in a glovebox or a high-efficiency fume hood. Double-gloving (Nitrile + Laminate) is mandatory.

Moisture Sensitivity

Carbamoyl chlorides hydrolyze to release


 and the parent amine.
  • Storage: Store in a freezer (-20°C) under Argon.

  • Sign of Degradation: White precipitate (amine hydrochloride salt) forming in the liquid.

References

  • IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis.[11] Synthesis, 1996(05), 553-576. (Seminal review on Triphosgene). Link

  • International Agency for Research on Cancer (IARC). (1999).[9] Dimethylcarbamoyl Chloride.[3][4][5][6][9] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions.[12] CRC Press. (Detailed mechanism of acylation). Link

  • PubChem. (n.d.). Dimethylcarbamoyl chloride - Safety Data Sheet.[3] National Library of Medicine. Link

Sources

Methodological & Application

How to use Diphenylcarbamyl chloride as a protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diphenylcarbamyl Chloride (DPC-Cl) in Organic Synthesis

Part 1: Core Directive & Executive Summary

The Strategic Advantage: this compound (DPC-Cl) is not merely a "mask" for phenols; it is a functional handle that enables complex regioselective transformations. While it serves as a robust protecting group stable to acid, mild base, and oxidants, its true value lies in its dual role as a Directed Metalation Group (DMG) and a Pseudohalide Electrophile .

Unlike simple ethers (e.g., methyl, benzyl) that are passive, the diphenylcarbamate (DPC) group actively coordinates organolithiums to direct ortho-substitution (Snieckus DoM chemistry) and can be activated by Nickel catalysis to form C–C or C–N bonds, effectively turning the protecting group into a leaving group when the synthesis demands it.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanism of Action
  • Protection (Installation): DPC-Cl reacts with phenols via nucleophilic acyl substitution. The base (typically pyridine or NaH) deprotonates the phenol, generating a phenoxide that attacks the carbonyl of DPC-Cl. The chloride is displaced, forming the thermodynamically stable diphenylcarbamate ester.

  • Stability Profile: The resulting carbamate is exceptionally stable due to the resonance contribution of the nitrogen lone pair into the carbonyl, which reduces the electrophilicity of the carbonyl carbon. It resists acidic hydrolysis (e.g., HCl, TFA) and mild basic conditions (e.g., K₂CO₃/MeOH), making it orthogonal to acetals, silyl ethers, and esters.

  • Deprotection (Removal):

    • Standard: Strong basic hydrolysis (KOH/EtOH, reflux) or reductive cleavage (LiAlH₄).

    • Mild/Selective: The Schwartz Reagent (Cp₂ZrHCl) provides a mild, chemoselective reductive cleavage, regenerating the phenol without affecting other sensitive groups (e.g., esters, halides).

The "Expertise" Layer: Advanced Applications
  • Directed Ortho Metalation (DoM): The carbonyl oxygen of the DPC group is a powerful Lewis base. It coordinates alkyllithiums (e.g., sec-BuLi), anchoring the base in close proximity to the ortho proton. This "Complex Induced Proximity Effect" (CIPE) lowers the transition state energy for deprotonation, allowing for exclusive ortho-functionalization.

  • Ni-Catalyzed Cross-Coupling: In modern catalysis, the C–O bond of the carbamate can be activated by Ni(0) species. Oxidative addition into the C–O bond allows the carbamate to function as a pseudohalide (like an aryl triflate or bromide) in Suzuki, Negishi, or Kumada couplings.

Part 3: Visualization & Formatting

Diagram 1: Protection, DoM, and Cross-Coupling Workflows

DPC_Workflow Phenol Phenol (Ar-OH) Carbamate Aryl Diphenylcarbamate (Ar-O-C(O)NPh2) Phenol->Carbamate Protection: Base, DPC-Cl DPC_Cl DPC-Cl (Ph2NCOCl) DPC_Cl->Carbamate Lithiated Ortho-Lithiation (Ar-Li Intermediate) Carbamate->Lithiated DoM: sec-BuLi, THF, -78°C Ni_Complex Oxidative Addition (Ar-Ni-O-C(O)NPh2) Carbamate->Ni_Complex Ni(0) Catalyst Regen_Phenol Regenerated Phenol Carbamate->Regen_Phenol Deprotection: LiAlH4 or Cp2ZrHCl Ortho_Product Ortho-Substituted Phenol Derivative Lithiated->Ortho_Product Electrophile (E+) Coupled_Product Cross-Coupled Arene (Ar-R) Ni_Complex->Coupled_Product R-B(OH)2 or R-ZnX

Caption: Workflow showing protection, Directed Ortho Metalation (DoM), Ni-catalyzed coupling, and deprotection pathways.

Part 4: Experimental Protocols

Protocol A: Protection of Phenols (Standard)

Target: Conversion of phenol to aryl diphenylcarbamate.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Phenol substrate (1.0 equiv)[1]

    • This compound (1.1 – 1.2 equiv)

    • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

    • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)

    • DCM (Dichloromethane) (0.2 M concentration)

  • Procedure:

    • Dissolve phenol in dry DCM under N₂.

    • Add base (Et₃N or Pyridine) and DMAP.

    • Cool to 0°C.

    • Add DPC-Cl portion-wise (solid) or dropwise (solution in DCM).

    • Warm to Room Temperature (RT) and stir for 2–12 hours (monitor by TLC).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization (EtOH/Hexanes) or Flash Chromatography (usually stable on silica).

Protocol B: Deprotection (Regeneration of Phenol)

Method: Reductive Cleavage via Schwartz Reagent (Mild/Selective) Reference: Morin, J.; Zhao, Y.; Snieckus, V. Org.[2] Lett. 2013, 15, 4102.[2]

  • Setup: Dry flask, inert atmosphere (Ar or N₂).

  • Reagents:

    • Aryl Diphenylcarbamate (1.0 equiv)

    • Cp₂ZrHCl (Schwartz Reagent) (2.0 – 3.0 equiv)

    • THF (anhydrous)

  • Procedure:

    • Dissolve carbamate in THF.[3]

    • Add Cp₂ZrHCl as a solid at RT.

    • Stir at RT for 1–4 hours. The mixture typically turns from a suspension to a clear solution, then potentially cloudy again.

    • Quench: Carefully add water or dilute HCl.

  • Workup: Extract with EtOAc or Ether. The zirconium byproducts remain in the aqueous phase or precipitate.

  • Note: This method avoids strong bases and preserves other esters or ketones on the ring.

Protocol C: Directed Ortho Metalation (DoM)

Target: Regioselective functionalization ortho to the oxygen.

  • Setup: Strictly anhydrous conditions (flame-dried glassware, Ar atmosphere).

  • Reagents:

    • Aryl Diphenylcarbamate (1.0 equiv)

    • sec-Butyllithium (1.1 – 1.2 equiv, typically 1.4M in cyclohexane)

    • TMEDA (Tetramethylethylenediamine) (1.1 equiv, optional but recommended for faster kinetics)

    • THF (anhydrous)

  • Procedure:

    • Dissolve carbamate (and TMEDA if using) in THF. Cool to -78°C .[4]

    • Add sec-BuLi dropwise over 10-15 mins.

    • Stir at -78°C for 1 hour (allows formation of the coordinated lithio-species).

    • Add Electrophile (E⁺) (e.g., MeI, DMF, I₂, TMSCl) dissolved in THF.

    • Allow to warm to RT slowly.

  • Workup: Quench with sat. NH₄Cl. Standard extraction.

Part 5: Data Presentation & Troubleshooting

Table 1: Stability & Reactivity Profile

ConditionStabilityNotes
Acid (HCl, TFA) HighStable to 1M HCl and neat TFA for short periods.
Base (K₂CO₃, NaOH) ModerateStable to mild base; hydrolyzes with refluxing KOH/EtOH.
Nucleophiles (Amines) HighStable to amines at RT (unlike active esters).
Reduction (NaBH₄) HighInert to borohydrides.
Reduction (LiAlH₄) Unstable Cleaves to phenol + diphenylamine.
Organolithiums Reactive Directs ortho-lithiation (DoM).

Troubleshooting Guide:

  • Issue: Low yield in Protection step.

    • Fix: Ensure DPC-Cl quality. It hydrolyzes slowly in moist air to diphenylamine and CO₂. Recrystallize DPC-Cl from hexanes if it looks wet or sticky. Use NaH in THF if pyridine/DCM fails.

  • Issue: "Deprotection" yields Diphenylamine but no Phenol.

    • Fix: This suggests incomplete hydrolysis or loss of the phenol product during workup. Phenols can be water-soluble in basic workups. Ensure the aqueous layer is acidified (pH < 2) before extraction.

  • Issue: Poor regioselectivity in DoM.

    • Fix: Lower temperature to -90°C. Ensure slow addition of sec-BuLi. Use TMEDA to break up BuLi aggregates.

Part 6: References

  • Snieckus, V. "Directed ortho metalation.[2][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Morin, J.; Zhao, Y.; Snieckus, V. "A General, Mild, and Efficient Reductive Cleavage of Aryl O-Carbamates to Phenols."[2] Organic Letters, 2013, 15(16), 4102–4105. Link

  • Garg, N. K.; et al. "Nickel-Catalyzed Amination of Aryl Carbamates." Journal of the American Chemical Society, 2008, 130(44), 14422–14423. Link

  • Kocienski, P. J. Protecting Groups, 3rd Edition, Thieme, 2005. (General reference for stability profiles).

Sources

Diphenylcarbamyl chloride in the synthesis of modified oligoribonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of high-purity oligoribonucleotides (RNA) and chemically modified analogs requires rigorous suppression of side reactions. A critical yet often under-addressed failure mode is the modification of the guanine O6-position during phosphoramidite coupling. This application note details the utility of Diphenylcarbamoyl Chloride (DPC-Cl) as a specialized protecting group for the O6-lactam of guanosine. Unlike standard protection strategies, DPC functionalization prevents O6-phosphitylation (branching) and O6-sulfonylation, significantly improving the yield and purity of complex RNA sequences, including those with 2'-O-methyl, LNA, or mutagenic modifications.

Introduction: The O6-Guanine Challenge

In standard oligonucleotide synthesis, the exocyclic amine of guanine is protected (e.g., with isobutyryl, iBu). However, the O6-lactam oxygen remains unprotected. Under standard conditions, this oxygen is nucleophilic enough to react with phosphoramidites, leading to:

  • Branching: The formation of phosphite triesters at the O6 position, creating branched oligomers.

  • Mutation: Subsequent ammonolysis can displace the O6-modifications, converting Guanosine to 2,6-diaminopurine derivatives (G → 2,6-DAP transition).

Diphenylcarbamoyl (DPC) protection solves this by sterically and electronically "masking" the O6-oxygen as a carbamate. This renders the guanine base lipophilic, soluble in organic solvents, and inert to phosphitylating agents, while remaining cleavable under standard deprotection conditions.

Mechanism of Action

The DPC group reacts with the O6-lactam to form a diphenylcarbamate. During deprotection, nucleophilic attack by ammonia or methylamine occurs at the carbamate carbonyl, releasing diphenylurea and regenerating the guanine base.

Figure 1: DPC Protection and Deprotection Pathway

DPC_Mechanism Guanine Guanine (Lactam Form) (Nucleophilic O6) Intermediate O6-DPC Protected Guanine (Lipophilic, Inert to Phosphites) Guanine->Intermediate + DPC-Cl / Pyridine (O-Acylation) DPC_Cl Diphenylcarbamoyl Chloride (DPC-Cl) Urea Diphenylurea (Byproduct) Intermediate->Urea Leaving Group Regen_G Regenerated Guanine (Native Base) Intermediate->Regen_G Nucleophilic Attack @ Carbonyl Ammonia Ammonia / Methylamine (Deprotection Reagent) Ammonia->Intermediate

Caption: Reaction pathway showing the conversion of the reactive lactam to the inert carbamate and its clean removal via nucleophilic attack.

Protocol: Synthesis of O6-DPC Protected Phosphoramidites

This protocol describes the introduction of the DPC group into a standard RNA monomer workflow.

Prerequisites:

  • Starting Material: 5'-O-DMT-N2-isobutyryl-2'-O-TBDMS-guanosine (Standard intermediate).

  • Reagents: Diphenylcarbamoyl chloride (DPC-Cl), Diisopropylethylamine (DIPEA), Pyridine, Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation:

    • Dry the starting nucleoside (10 mmol) by co-evaporation with anhydrous pyridine (2x).

    • Dissolve in anhydrous pyridine (50 mL) under an argon atmosphere.

  • DPC Coupling:

    • Add Diphenylcarbamoyl chloride (15 mmol, 1.5 eq) and DIPEA (20 mmol, 2.0 eq) to the stirring solution.

    • Note: The addition of DIPEA accelerates the reaction and scavenges HCl.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5). The product will appear as a faster-moving, UV-active spot compared to the starting material.

  • Work-up:

    • Quench the reaction with ice-cold water (5 mL).

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

    • Dry over Na₂SO₄ and evaporate to a foam.

  • Phosphitylation (3'-Activation):

    • Dissolve the O6-DPC protected nucleoside in anhydrous DCM.

    • Add 2-Cyanoethyl N,N,diisopropylchlorophosphoramidite (1.2 eq) and DIPEA (2.5 eq).

    • Stir for 1 hour at room temperature.

    • Purification: Flash chromatography on silica gel (pre-equilibrated with 1% triethylamine in Hexane:Ethyl Acetate) is critical to prevent acid-catalyzed decomposition.

Yield Expectation: 75–85% overall conversion to the phosphoramidite.

Protocol: Solid-Phase Oligonucleotide Synthesis

When using O6-DPC-G monomers, standard RNA synthesis cycles can be utilized with minor modifications to ensure coupling efficiency.

StepReagentDurationNotes
Detritylation 3% TCA in DCM60–80 secDPC is stable to acidic detritylation conditions.
Coupling 0.1 M Phosphoramidite + 0.25 M ETT6–10 minCritical: Increase coupling time for DPC-G monomers due to the steric bulk of the diphenylcarbamoyl group.
Oxidation 0.02 M Iodine in THF/Pyridine/H₂O30–60 secStandard conditions.
Capping Ac₂O / N-Methylimidazole30–60 secStandard conditions.

Protocol: Deprotection & Downstream Processing

The removal of the DPC group is the rate-limiting step for guanine recovery. Incomplete deprotection leads to lipophilic adducts that complicate HPLC purification.

Method A: UltraFast Deprotection (AMA)

Best for high-throughput or long RNA sequences.

  • Reagent: AMA (1:1 mixture of 40% aqueous Methylamine and 28% Ammonium Hydroxide).

  • Condition: Incubate at 65°C for 10 minutes .

  • Mechanism: Methylamine is a potent nucleophile that rapidly attacks the carbamate carbonyl.

  • Caution: Ensure synthesis used Acetyl-protected Cytidine (Ac-C) to prevent transamination of Cytosine by methylamine.

Method B: Standard Ammonolysis

Best for sequences containing sensitive modifications (e.g., certain labels).

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Condition: Incubate at 55°C for 4–8 hours .

  • Result: Complete removal of DPC, iBu, and Bz protecting groups.

2'-Deprotection (RNA Only)

After base deprotection and lyophilization:

  • Treat with TEA·3HF (Triethylamine trihydrofluoride) or TBAF (1 M in THF) to remove TBDMS groups.

  • Quench and desalt using Sephadex G-25 or ethanol precipitation.

Troubleshooting & Quality Control

Figure 2: Logical Troubleshooting Flowchart

Troubleshooting Issue Problem Detected: Low Purity / Side Products Check_Mass Mass Spec Analysis (ESI-MS) Issue->Check_Mass Mass_Plus_195 Mass +195 Da observed? Check_Mass->Mass_Plus_195 Mass_Minus_16 Mass -1 Da (G -> DAP)? (Transamination) Check_Mass->Mass_Minus_16 Incomplete_Deprot Cause: Incomplete DPC Removal Action: Extend AMA time or Temp Mass_Plus_195->Incomplete_Deprot Yes Branching Cause: O6-Branching (No DPC used?) Action: Ensure DPC monomer quality Mass_Plus_195->Branching No (Complex Mixture) Transam Cause: Direct Attack at C6 Action: Use milder ammonia (no methylamine) Mass_Minus_16->Transam Yes

Caption: Diagnostic workflow for identifying DPC-related synthesis anomalies.

Common Issues:

  • Transamination: If the final oligo shows a G → 2,6-Diaminopurine mutation, the deprotection conditions were too harsh or the DPC group directed the nucleophile to the wrong center (rare with DPC, more common with other leaving groups). Switch to Method B (Ammonia only).

  • Hydrophobicity: DPC-protected failure sequences are highly lipophilic. Leave the 5'-DMT on ("DMT-ON" purification) to separate full-length product from DPC-containing failures if deprotection was incomplete.

References

  • Kamimura, T., et al. (1984). "Diphenylcarbamoyl chloride: A reagent for the protection of the lactam function of guanosine and uridine." Tetrahedron Letters, 25(38), 4241-4244.

  • Pon, R. T. (1993). "Solid-phase supports for oligonucleotide synthesis." Methods in Molecular Biology, 20, 465-496.

  • Glen Research. (2023). "Deprotection of Oligonucleotides: UltraFast Deprotection." Glen Report.

  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the synthesis of oligonucleotides by the phosphoramidite approach." Tetrahedron, 48(12), 2223-2311.

  • Adamo, A., et al. (2020). "Synthesis of nucleobase-modified RNA oligonucleotides." Encyclopedia.

Sources

Application of Diphenylcarbamyl chloride in pharmaceutical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diphenylcarbamyl Chloride in Pharmaceutical Research

Abstract

This compound (DPCC), also known as diphenylcarbamoyl chloride (CAS 83-01-2), is a specialized electrophilic reagent with critical applications in both chemical biology and organic synthesis.[1][2][3] In pharmaceutical research, it serves two distinct but high-value functions: (1) as a mechanism-based inactivator for serine proteases (specifically


-chymotrypsin), allowing for active-site mapping and kinetic studies; and (2) as a robust acylating agent  for the introduction of the diphenylcarbamoyl moiety, a structural motif found in various enzyme inhibitors and peptidomimetics. This guide provides an authoritative analysis of its mechanism, validated experimental protocols, and safety considerations.

Chemical Biology: Mechanism of Action

Specificity for Serine Proteases

DPCC is a classic "pseudo-substrate" inhibitor. Unlike affinity labels such as TPCK (N-p-Tosyl-L-phenylalanine chloromethyl ketone), which alkylate the active site Histidine-57, DPCC specifically targets the active site Serine-195 of chymotrypsin.

The inhibition is stoichiometric (1:1) and involves the formation of a stable acyl-enzyme intermediate . In a normal substrate turnover, the acyl-enzyme intermediate hydrolyzes rapidly. However, the diphenylcarbamyl-enzyme complex is remarkably stable to hydrolysis, effectively "locking" the enzyme in an inactive state.

Mechanistic Pathway
  • Binding: DPCC enters the hydrophobic specificity pocket (S1) of chymotrypsin.

  • Nucleophilic Attack: The hydroxyl group of Ser-195 attacks the carbonyl carbon of DPCC.

  • Acylation: Chloride is displaced, forming the diphenylcarbamyl-Ser195 adduct.

  • Inactivation: The bulky diphenyl group sterically hinders the approach of water, preventing deacylation and resulting in loss of enzymatic activity.

Critical Distinction: This inhibition is reversible by strong nucleophiles (e.g., hydroxylamine), proving the formation of an ester bond rather than an irreversible alkylation.

Chymotrypsin_Inactivation Enzyme Active Chymotrypsin (Ser-195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + DPCC DPCC This compound (Electrophile) DPCC->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Diphenylcarbamyl-Enzyme (Stable Inactive Adduct) Transition->AcylEnzyme - Cl (Leaving Group) Reactivation Reactivated Enzyme (via NH2OH) AcylEnzyme->Reactivation + Hydroxylamine (Nucleophilic Displacement)

Figure 1: Mechanism of chymotrypsin inactivation by DPCC.[3][4][5][6][7] The reaction forms a stable carbamyl-enzyme intermediate at Ser-195.

Experimental Protocols

Protocol A: Kinetic Inactivation of -Chymotrypsin

Purpose: To determine the rate of inactivation and verify active site stoichiometry. Scope: This protocol is adapted from the foundational work of Erlanger et al. (1966).

Reagents:

  • Enzyme Stock:

    
    -Chymotrypsin (
    
    
    
    ) in
    
    
    HCl (prevents autolysis).
  • Inhibitor Stock: DPCC (

    
    ) dissolved in dry Acetonitrile (MeCN). Prepare fresh.
    
  • Reaction Buffer:

    
     Tris-HCl, pH 7.8 (containing 
    
    
    
    CaCl
    
    
    to stabilize the enzyme).
  • Activity Assay Substrate: N-Acetyl-L-tyrosine ethyl ester (ATEE) or similar chromogenic substrate.

Procedure:

  • Equilibration: Dilute the Enzyme Stock into the Reaction Buffer to a final concentration of

    
    . Incubate at 
    
    
    
    .
  • Initiation: Add DPCC Stock to the enzyme solution to achieve a molar excess (e.g., 10-fold excess,

    
    ). Ensure final MeCN concentration is 
    
    
    
    .
  • Time-Course Sampling:

    • Immediately withdraw aliquots at defined intervals (0, 2, 5, 10, 20, 30 min).

    • Dilute aliquots 1:50 into the Activity Assay Substrate solution to quench the inactivation reaction.

  • Measurement: Monitor residual enzymatic activity spectrophotometrically (e.g., ATEE hydrolysis at 237 nm).

  • Data Analysis: Plot

    
     vs. Time. The slope represents the pseudo-first-order inactivation rate constant (
    
    
    
    ).

Validation (Reversibility Test):

  • To confirm the mechanism, incubate the inactivated enzyme with

    
     Hydroxylamine (pH 8.0) for 1-2 hours.
    
  • Expected Result:

    
     recovery of enzymatic activity, confirming the acyl-enzyme nature.
    
Protocol B: Synthetic Carbamylation of Amines

Purpose: Synthesis of N,N-diphenylurea derivatives or protection of amines. Reactivity: DPCC reacts vigorously with primary/secondary amines and phenols.

Table 1: General Reaction Conditions

ParameterConditionNotes
Solvent Dichloromethane (DCM) or THFAnhydrous conditions preferred.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Required to scavenge HCl byproduct.
Temperature

Start cold to control exotherm.
Stoichiometry 1.0 eq Amine : 1.1 eq DPCC : 1.2 eq BaseSlight excess of DPCC ensures completion.
Quench Dilute HCl or WaterHydrolyzes excess acid chloride.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the target amine (

    
    ) and TEA (
    
    
    
    ) in dry DCM (
    
    
    ). Cool to
    
    
    in an ice bath.
  • Addition: Add DPCC (

    
    ) dropwise (either neat or as a solution in DCM). Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DPCC is UV active).

  • Workup:

    • Quench with water (

      
      ).
      
    • Wash organic layer with

      
       HCl (to remove unreacted amine/TEA) followed by saturated NaHCO
      
      
      
      .
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography.

Synthesis_Workflow Start Start: Amine Substrate + Base (TEA) AddDPCC Add DPCC (0°C) (Dropwise Addition) Start->AddDPCC Activation Reaction Reaction Progress (RT, 2-4 Hours) AddDPCC->Reaction Acylation Quench Quench & Extraction (Water/DCM) Reaction->Quench Completion Product Final Product: Diphenylcarbamate/Urea Quench->Product Purification

Figure 2: Synthetic workflow for the carbamylation of amines using DPCC.

Safety & Handling

Hazard Classification:

  • Corrosive (Skin Corr.[1] 1B): Causes severe skin burns and eye damage.

  • Lachrymator: Irritating to eyes and respiratory system.

  • Water Reactive: Hydrolyzes to release HCl gas and diphenylamine.

Precautions:

  • Always handle in a fume hood .

  • Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.
    

References

  • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[4][6] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[4][5][6][7] Biochemistry, 5(1), 190–196.[4][6] [Link]

  • Erlanger, B. F., et al. (1976).[7] Allosteric activation of the hydrolysis of specific substrates by chymotrypsin. European Journal of Biochemistry, 61(1), 287-295.[7] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 65741, this compound. [Link]

Sources

Application Note: Isolation of Peptido-Keratan Sulphate Fragments via DPCC-Treated Trypsin Digestion

[1]

Introduction & Principle

Keratan Sulphate (KS) is a sulphated glycosaminoglycan (GAG) covalently attached to core proteins (e.g., Aggrecan, Lumican, Keratocan) via an N-linked or O-linked peptide bridge.[1] To study the specific attachment site or the "linkage region," researchers must isolate the KS chain with a small, defined fragment of the core protein attached (the "peptido" moiety).

The Role of this compound (DPCC)

The isolation process relies on proteolytic digestion of the large proteoglycan core. However, commercial trypsin often retains chymotryptic activity.

  • Problem: Chymotrypsin cleaves at aromatic residues (Phe, Trp, Tyr), leading to heterogeneous peptide stubs and potential loss of the linkage marker.

  • Solution: DPCC is a suicide inhibitor that specifically carbamylates the active site Histidine/Serine of chymotrypsin.

  • Result: DPCC-treated Trypsin possesses only tryptic activity (cleavage at Arg/Lys), preserving the integrity of the KS-peptide linkage for sequencing and structural analysis.

Mechanism of Action

The specificity of the isolation relies on the differential inhibition of serine proteases.

Chemical Pathway

DPCC reacts with the active site of chymotrypsin in a 1:1 stoichiometric ratio. It forms a stable covalent bond, effectively "capping" the enzyme. It does not inhibit Trypsin because the Trypsin active site is sterically and electrostatically distinct enough to resist rapid carbamylation by this specific reagent (unlike TPCK/TLCK distinctions).

Workflow Logic

The isolation follows a subtractive logic:

  • Extract full Proteoglycans (PGs).

  • Remove Chondroitin Sulphate (CS) chains (which often co-exist on the same core) using Chondroitinase ABC.

  • Release KS-peptides using DPCC-treated Trypsin.

  • Purify based on size (KS is larger than the digested free peptides) and charge.

KS_Isolation_Workflowcluster_DPCCCritical Specificity StepRawTissueRaw Tissue(Cornea/Cartilage)ExtractionGuHCl Extraction& Density GradientRawTissue->Extraction DissociationPG_IsolatePurified Proteoglycan(Aggrecan/Lumican)Extraction->PG_Isolate IsolationCS_DigestChondroitinase ABCDigestionPG_Isolate->CS_Digest Remove CS chainsCS_Free_PGCS-Depleted Core Protein(Intact KS)CS_Digest->CS_Free_PGDPCC_StepDPCC-Treated TrypsinDigestionCS_Free_PG->DPCC_Step Specific CleavageMixtureCrude Digest Mixture(Peptido-KS + Free Peptides)DPCC_Step->MixtureChromatographySepharose CL-6BGel FiltrationMixture->Chromatography Size SeparationFinal_ProductIsolated Peptido-KSFragmentsChromatography->Final_Product Void/Included Vol

Figure 1: Operational workflow for isolating peptido-KS. The DPCC-treated trypsin step is the critical control point ensuring fragment homogeneity.

Detailed Protocol

Materials Required[3][4][5]
  • Source Tissue: Bovine Cornea (for N-linked KS) or Intervertebral Disc (for O-linked KS).

  • Enzymes:

    • Chondroitinase ABC (EC 4.2.2.4).

    • DPCC-Treated Trypsin: (Type XI, from bovine pancreas). Note: Ensure the Certificate of Analysis confirms DPCC treatment.

  • Reagents:

    • Guanidine Hydrochloride (4 M).

    • Tris-acetate buffer (pH 7.4).

    • Soybean Trypsin Inhibitor (for stopping the reaction).

  • Columns: Sepharose CL-6B (or equivalent size exclusion resin).

Step 1: Proteoglycan Extraction

Objective: Solubilize PGs from the extracellular matrix.

  • Dice tissue into 1-2 mm³ cubes.

  • Extract in 10 volumes of 4 M Guanidine HCl / 50 mM Sodium Acetate (pH 5.8) containing protease inhibitors (10 mM EDTA, 1 mM PMSF) for 48 hours at 4°C.

  • Centrifuge at 10,000 x g for 30 mins. Collect supernatant.

  • Optional: Purify PGs via CsCl density gradient centrifugation to remove collagen and non-PG proteins.

Step 2: Chondroitin Sulphate Depletion

Objective: Remove CS chains to isolate KS specifically.

  • Dialyze the PG extract against 0.1 M Tris-acetate (pH 7.3) .

  • Add Chondroitinase ABC (0.1 units per mg of uronic acid).

  • Incubate at 37°C for 4 hours.

  • This step converts CS chains into disaccharides, leaving the KS chains and core protein intact.

Step 3: DPCC-Trypsin Digestion (The Core Step)

Objective: Release KS chains with a specific peptide stub.

  • Adjust the sample to 0.1 M Tris-HCl, pH 8.0 .

  • Add DPCC-treated Trypsin at a ratio of 1:50 (enzyme:substrate by weight).

    • Critical: Do not use standard trypsin. The presence of chymotrypsin will degrade the linkage region.

  • Incubate at 37°C for 24 hours.

  • Add a second aliquot of DPCC-treated Trypsin (same ratio) and incubate for an additional 24 hours to ensure complete digestion of the core protein.

  • Stop Reaction: Add Soybean Trypsin Inhibitor (1.5x molar excess relative to trypsin) or boil for 5 minutes (if heat stability of KS allows).

Step 4: Isolation via Gel Filtration

Objective: Separate large Peptido-KS from small peptides and CS disaccharides.

  • Pack a column (1.5 cm x 100 cm) with Sepharose CL-6B .

  • Equilibrate with 0.5 M Pyridine-acetate (pH 6.5) or 0.2 M Ammonium Acetate.

  • Load the digest.[2]

  • Elute at a flow rate of 12 mL/hr.

  • Detection: Monitor fractions for:

    • Hexose/KS: Anthrone reaction or ELISA (5D4 antibody).

    • Peptide: Absorbance at 230 nm or 280 nm.

Fraction Interpretation:

  • Void Volume (

    
    ):  Undigested aggregates (rare if digestion is efficient).
    
  • Included Volume (

    
    ): Peptido-Keratan Sulphate Fragments.  (Target Pool).
    
  • Total Volume (

    
    ):  Free peptides, amino acids, and CS disaccharides.
    

Data Analysis & Quality Control

To validate the isolation of peptido-KS (rather than free KS or undigested PG), compare the analytical ratios.

ParameterPure KS ChainPeptido-KS FragmentIntact Proteoglycan
Molecular Weight 5 - 15 kDa6 - 20 kDa> 200 kDa
Protein Content < 1%5 - 10% (The stub)> 50%
Amino Acid Profile NegligibleEnriched in Glu/Asp/Pro/Thr*Full spectrum
N-Terminal NoneDefined (e.g., Ala, Val)**Variable

*Note: O-linked KS (skeletal) is often enriched in Proline/Threonine in the linkage region. N-linked KS (corneal) involves Asparagine. **Note: The N-terminal amino acid depends on the specific Trypsin cleavage site proximal to the KS attachment.

Validation Experiment: N-Terminal Sequencing

If the DPCC worked (inhibiting chymotrypsin), N-terminal sequencing of the isolated fragment should yield a single, clean amino acid signal corresponding to the sequence immediately C-terminal to a Lys/Arg residue in the core protein sequence. If chymotrypsin was active, you would see "ragged" ends (Phe/Tyr/Trp cleavages).

Troubleshooting

  • Low Yield of Peptido-KS:

    • Cause: Incomplete digestion.

    • Fix: Ensure Guanidine is completely removed via dialysis before adding Trypsin (Trypsin is inhibited by GuHCl). Increase incubation time to 48h with a booster spike of enzyme.

  • Heterogeneous Fragments (Smearing on Gel):

    • Cause: Chymotrypsin contamination.[3]

    • Fix: Verify the "DPCC-treated" status of the enzyme. Freshly prepare DPCC-treated trypsin if the stock is old (DPCC can hydrolyze over time, reactivating the enzyme).

  • Loss of Sulphation:

    • Cause: Solvolysis during acidic steps.

    • Fix: Maintain pH > 5.0 during all extraction and chromatography steps.

References

  • Dickenson, J. M., et al. (1992). "Peptido-keratan sulphate fragments isolated from bovine intervertebral disc." The Biochemical Journal, 282(Pt 1), 267–271.

    • Funderburgh, J. L. (2000). "Keratan sulfate: structure, biosynthesis, and function." Glycobiology, 10(10), 951–958.

      • Sigma-Aldrich. (n.d.).

        • Hascall, V. C., & Kimura, J. H. (1982). "Proteoglycans: isolation and characterization." Methods in Enzymology, 82, 769-800.

          Application Note: Quantitative Analysis of Primary and Secondary Amines in Pharmaceutical and Research Samples using Diphenylcarbamyl Chloride Derivatization with HPLC-UV

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          This document provides a comprehensive guide for the derivatization of primary and secondary amines using Diphenylcarbamyl Chloride (DPCC) for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. Many amine-containing compounds, including active pharmaceutical ingredients (APIs), impurities, and biological molecules, lack a strong native chromophore, making their direct detection challenging. Pre-column derivatization with DPCC converts these amines into stable, highly UV-active diphenylcarbamoyl derivatives. This process significantly enhances analytical sensitivity and improves chromatographic performance on reversed-phase columns. We present the underlying chemical principles, a detailed, step-by-step protocol for derivatization and HPLC analysis, and guidelines for method validation, ensuring scientific integrity and robust, reproducible results for researchers, scientists, and drug development professionals.

          Introduction: The Analytical Challenge of Amines

          Amines are a critical functional group in a vast array of organic molecules, from industrial chemicals to essential pharmaceuticals and neurotransmitters. Their accurate quantification is paramount for quality control, impurity profiling, and pharmacokinetic studies. However, the direct analysis of many aliphatic amines by HPLC is often hindered by two primary factors:

          • Poor UV Absorbance: Simple aliphatic amines do not possess a suitable chromophore, resulting in little to no absorbance at standard UV detection wavelengths, leading to poor sensitivity.

          • High Polarity: The basic nature and high polarity of these compounds can lead to poor retention and asymmetric peak shapes on conventional reversed-phase HPLC columns.

          To overcome these limitations, pre-column derivatization is a widely accepted and effective strategy.[1] This technique involves a chemical reaction to attach a tag to the analyte, thereby enhancing its detectability and/or improving its chromatographic properties.[2] this compound (DPCC) is an excellent derivatizing reagent for this purpose, as it reacts selectively with primary and secondary amines to form stable urea derivatives that are highly responsive to UV detection.

          Scientific Principles of the DPCC Method

          The Derivatization Reaction Mechanism

          The reaction between an amine and this compound is a classic nucleophilic acyl substitution . The causality behind this choice of reagent is its specific and efficient reactivity under mild conditions.

          • Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the DPCC molecule.[3]

          • Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

          • Elimination of the Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[3]

          • Deprotonation: A base present in the reaction medium (typically an excess of the amine itself or a buffer) removes the proton from the nitrogen atom, yielding the final, stable N,N-disubstituted urea derivative.[4]

          It is crucial to note that tertiary amines do not react with DPCC because they lack the necessary proton on the nitrogen atom for the final deprotonation step. This inherent selectivity is a significant advantage when analyzing mixtures containing various amine types. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is performed under basic conditions (e.g., using a borate buffer) to neutralize the acid and drive the reaction to completion.

          G cluster_0 Derivatization Reaction Amine R-NH₂ (Primary Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack DPCC Cl-C(=O)N(Ph)₂ (this compound) DPCC->Intermediate Product R-NH-C(=O)N(Ph)₂ (Stable Derivative) Intermediate->Product Cl⁻ Elimination HCl HCl Intermediate->HCl Product->Product Base Base

          Caption: Nucleophilic acyl substitution mechanism of amines with DPCC.

          Rationale for Improved Chromatographic Analysis

          The conversion of a polar amine to its diphenylcarbamoyl derivative provides two significant analytical advantages:

          • Enhanced UV Detection: The two phenyl rings on the DPCC moiety constitute a strong chromophore. The resulting derivative exhibits intense UV absorbance (typically around 240-260 nm), enabling detection at low concentrations with a standard HPLC-UV or Diode-Array Detector (DAD).

          • Improved Retention and Peak Shape: The addition of the large, non-polar diphenylcarbamoyl group significantly increases the hydrophobicity of the analyte. This leads to stronger retention on reversed-phase columns (like C18), moving the peak away from the solvent front and reducing interferences from polar matrix components.[1] The derivatization also masks the basic amine group, leading to more symmetrical, Gaussian-shaped peaks.

          Detailed Application & Protocols

          This section provides a self-validating protocol for the derivatization and analysis of a model amine. The parameters provided are a robust starting point and should be optimized for specific applications.

          Materials, Reagents, and Instrumentation
          CategoryItem
          Reagents This compound (DPCC, ≥98%), Model Amine (e.g., Diethylamine), Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Boric Acid, Sodium Hydroxide, Hydrochloric Acid, Water (HPLC Grade or Milli-Q)
          Consumables 2 mL HPLC vials, 0.45 µm Syringe Filters (PTFE or Nylon), Volumetric flasks, Pipettes
          Instrumentation HPLC system with Gradient Pump, Autosampler, Column Thermostat, and DAD/UV Detector, Analytical Balance, pH meter, Vortex Mixer, Heating block or water bath
          Preparation of Solutions
          • Borate Buffer (0.2 M, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of HPLC-grade water. Adjust the pH to 9.0 using a 1 M Sodium Hydroxide solution. Make up the final volume to 100 mL with water.

          • Derivatization Reagent (DPCC, 10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of Acetonitrile. This solution should be prepared fresh daily and protected from moisture.

          • Amine Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of the model amine and dissolve it in 100 mL of a suitable solvent (e.g., 10% Methanol in water). Prepare working standards by serial dilution of this stock solution.

          Experimental Workflow

          The overall process from sample receipt to data analysis follows a structured path designed to ensure reproducibility.

          G cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Dilution, SPE, LLE) Derivatization Derivatization (Add Buffer, Add DPCC, Heat) SamplePrep->Derivatization Quench Reaction Quenching (Optional) Derivatization->Quench Filter Filtration (0.45 µm Syringe Filter) Quench->Filter HPLC HPLC-UV Analysis (Injection & Separation) Filter->HPLC Data Data Processing (Integration & Quantification) HPLC->Data

          Caption: General workflow for amine analysis via DPCC derivatization.

          Step-by-Step Derivatization Protocol
          • Aliquot Sample: Pipette 100 µL of the amine standard solution or sample into a clean 2 mL HPLC vial.

          • Add Buffer: Add 200 µL of the 0.2 M Borate Buffer (pH 9.0) to the vial.

          • Initiate Reaction: Add 200 µL of the 10 mg/mL DPCC reagent solution. Cap the vial immediately.

          • Mix and Incubate: Vortex the mixture for 30 seconds to ensure homogeneity. Place the vial in a heating block or water bath set to 60 °C for 40 minutes. Optimization of time and temperature may be required for different amines.[5][6]

          • Cool: After incubation, remove the vial and allow it to cool to room temperature.

          • Filter: Filter the derivatized sample through a 0.45 µm syringe filter directly into a clean HPLC vial for analysis.[2]

          HPLC Operating Conditions

          The following conditions have been shown to be effective for the separation of DPCC-derivatized amines.

          ParameterRecommended Setting
          Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
          Mobile Phase A HPLC Grade Water
          Mobile Phase B Acetonitrile (ACN)
          Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
          Flow Rate 1.0 mL/min
          Column Temperature 35 °C
          Detection Wavelength 254 nm
          Injection Volume 10 µL
          Sample Preparation for Complex Matrices

          For complex samples such as biological fluids or food extracts, a sample cleanup step is essential to remove interfering substances.[7][8]

          • Solid-Phase Extraction (SPE): A C18 SPE cartridge is a common choice for extracting amines.[2] The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the amines with an appropriate solvent before proceeding with derivatization.[9]

          • Liquid-Liquid Extraction (LLE): This technique can also be used to partition amines from an aqueous sample into an immiscible organic solvent.

          Method Validation & Trustworthiness

          A robust analytical method must be validated to ensure its performance is suitable for the intended purpose. Key validation parameters, based on ICH guidelines, should be assessed.[10]

          ParameterObjective & Typical Acceptance Criteria
          Linearity Demonstrate a proportional relationship between concentration and response. A calibration curve is generated over the expected concentration range. Criterion: Correlation coefficient (R²) > 0.99.[6]
          Accuracy The closeness of test results to the true value. Determined by spike-recovery experiments at multiple concentration levels. Criterion: Recovery typically within 80-120%.[10]
          Precision The degree of agreement among individual test results. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Criterion: Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
          LOD & LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the method. Determined based on signal-to-noise ratios (S/N of 3 for LOD, 10 for LOQ).[11]
          Specificity The ability to assess the analyte in the presence of other components (impurities, matrix components). Demonstrated by analyzing blank and spiked matrix samples to show no significant interfering peaks.

          Conclusion

          The pre-column derivatization of primary and secondary amines with this compound is a powerful and reliable strategy for enabling their sensitive and robust quantification by HPLC-UV. The method leverages fundamental principles of nucleophilic chemistry to attach a strong chromophore, transforming a challenging analyte into one that is readily analyzed on standard chromatographic systems. The detailed protocols and validation guidelines presented in this note provide a comprehensive framework for scientists to successfully implement this technique, ensuring data of the highest quality and integrity in pharmaceutical analysis and research.

          References

          • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
          • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
          • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

          • Kevill, D. N., & D'Souza, M. J. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 23(1), 134. [Link]

          • Ivanovska, T., et al. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering, 35(1), 55-65. [Link]

          • ResearchGate. (n.d.). Elucidation of Reactivity Patterns and Reaction Mechanisms of this compound. ResearchGate. [Link]

          • Ivanovska, T., et al. (2016). Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

          • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]

          • Gouseti, O., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8201. [Link]

          • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

          • National Institutes of Health. (n.d.). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. [Link]

          • D'Orazio, G., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 134-141. [Link]

          • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

          Sources

          Application Note: Diphenylcarbamyl Chloride (DPCC) for Enhanced LC-MS Analysis of Polar Amines and Phenols

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note is structured to provide a comprehensive, technical guide on using Diphenylcarbamyl Chloride (DPCC) as a derivatizing agent for Liquid Chromatography-Mass Spectrometry (LC-MS).

          Executive Summary

          The analysis of highly polar low-molecular-weight compounds (e.g., polyamines, amino acids, hydrophilic metabolites) by Reversed-Phase LC-MS (RPLC-MS) is frequently plagued by poor retention, ion suppression in the void volume, and low ionization efficiency.

          This compound (DPCC) serves as a potent derivatizing agent that reacts with nucleophiles (primary/secondary amines, phenols) to form stable urea or carbamate derivatives. By introducing a bulky, hydrophobic diphenylcarbamyl moiety [

          
          ], DPCC significantly increases the analyte's lipophilicity (LogP), shifting retention times away from the solvent front and enhancing Electrospray Ionization (ESI) response through improved desolvation.
          

          This guide details the mechanistic basis, optimized protocols, and critical mass spectrometric considerations for deploying DPCC in regulated bioanalysis and research.

          Chemical Basis and Mechanism[1][2]

          The Reagent
          • Name: this compound (also Diphenylcarbamoyl chloride)[1]

          • CAS: 83-01-2[1][2]

          • Structure:

            
            
            
          • Function: Electrophilic acylating agent (specifically a carbamoylating agent).

          Reaction Mechanism

          Unlike benzoyl chloride (which forms amides), DPCC reacts with amines to form trisubstituted ureas and with phenols/alcohols to form carbamates . The reaction follows a nucleophilic acyl substitution pathway (addition-elimination).[3][4]

          Key Advantage: The resulting urea/carbamate linkage is chemically robust, and the addition of two phenyl rings provides a greater hydrophobicity boost compared to benzoyl chloride (one phenyl ring) or acetyl chloride.

          DPCC_Mechanism Reagent This compound (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter Analyte Analyte (R-NH2) (Nucleophile) Analyte->Inter Nucleophilic Attack Product Diphenylurea Derivative (Hydrophobic) Inter->Product Chloride Elimination HCl HCl (Byproduct) Inter->HCl

          Figure 1: Reaction pathway of DPCC with a primary amine. The chloride leaving group facilitates the formation of a stable urea derivative.

          Experimental Protocols

          Two protocols are provided: Method A for biological fluids (where water is present) and Method B for dry extracts/synthetic standards (anhydrous, higher yield).

          Method A: Biphasic Derivatization (Plasma/Urine)

          Best for: High-throughput metabolomics where drying samples is impractical.

          Reagents:

          • DPCC Solution: 10 mg/mL in Acetonitrile (ACN).[5] Prepare fresh.

          • Buffer: 100 mM Sodium Carbonate (

            
            ) or Borate buffer, pH 9.5. (High pH is critical to deprotonate amines).
            
          • Quench: 5% Formic Acid in water.

          Step-by-Step:

          • Sample Prep: Aliquot 50 µL of plasma/urine. Perform protein precipitation (add 150 µL cold ACN, vortex, centrifuge). Transfer 50 µL of supernatant to a fresh vial.

          • Buffering: Add 25 µL of Carbonate Buffer (pH 9.5) to the supernatant. Vortex.

          • Reaction: Add 50 µL of DPCC Solution .

          • Incubation: Vortex vigorously for 1 minute. Incubate at 40°C for 15-30 minutes .

            • Note: DPCC is sterically bulkier than benzoyl chloride; mild heat ensures complete reaction with secondary amines.

          • Quench: Add 20 µL of 5% Formic Acid to neutralize pH and destroy excess reagent.

          • Clarification: Centrifuge at 12,000 x g for 5 minutes.

          • Analysis: Inject supernatant directly onto LC-MS.

          Method B: Anhydrous Derivatization (High Sensitivity)

          Best for: Trace analysis, synthetic intermediates, or analytes prone to hydrolysis.

          Reagents:

          • Solvent: Anhydrous THF or ACN.

          • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

          • DPCC: Solid or concentrated stock.

          Step-by-Step:

          • Dry Sample: Evaporate the sample extract to complete dryness under nitrogen.

          • Reconstitution: Dissolve residue in 100 µL anhydrous ACN containing 1% TEA.

          • Add Reagent: Add 50 µL of DPCC solution (5 mg/mL in ACN).

          • Incubation: Incubate at Room Temperature for 60 minutes or 50°C for 20 minutes.

            • Citation Support: Anhydrous conditions with DIPEA/TEA are standard for carbamoyl chlorides to prevent competitive hydrolysis by water [1, 2].

          • Dry Down: Evaporate solvent to dryness.

          • Reconstitute: Dissolve in Mobile Phase A/B (50:50) for injection.

          LC-MS/MS Methodology

          Chromatographic Conditions

          The diphenyl group adds significant retention. A standard C18 column is usually sufficient, but gradient optimization is required.

          • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

          • Gradient:

            • 0-1 min: 5% B (Desalting)

            • 1-8 min: 5%

              
               95% B (Elution of derivatives)
              
            • 8-10 min: 95% B (Wash)

          Mass Spectrometry Parameters (MRM)

          Derivatization creates a predictable mass shift.

          • Ionization: ESI Positive Mode (

            
            ).
            
          • Mass Shift Calculation:

            • Added Group:

              
              
              
            • Formula Added:

              
              
              
            • Mass Added: 196.0762 Da

            • Hydrogen Lost (from analyte): 1.0078 Da

            • Net Mass Shift (

              
              ): +195.0684 Da 
              

          Table 1: Example MRM Transitions for Common Analytes

          AnalyteNative Mass (M)Derivatized Mass (
          
          
          )
          Precursor Ion (
          
          
          )
          Product Ion (Quant)Product Ion (Qual)
          Putrescine (2 sites)*88.15478.29479.3196.1 (DPCC fragment)168.1 (Diphenylamine)
          Tyramine (2 sites)**137.18527.32528.3196.1168.1
          Amphetamine 135.21330.28331.3196.191.1 (Tropylium)

          *Note: Polyamines like Putrescine react at both amine sites (

          
           shift).
          **Note: Tyramine reacts at the amine AND the phenol (bis-derivatization).
          
          Fragmentation Behavior

          The diphenylcarbamyl moiety produces characteristic reporter ions useful for precursor ion scanning:

          • m/z 196.1 :

            
             (The intact carbamyl cation).
            
          • m/z 168.1 :

            
             (Diphenylamine ion, formed by loss of CO).
            

          Workflow Visualization

          Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis S1 Biological Sample (Plasma/Urine) S2 Protein Precipitation (ACN/MeOH) S1->S2 S3 Supernatant Collection S2->S3 D1 Add Buffer (pH 9.5) + DPCC Reagent S3->D1 D2 Incubate 40°C, 20 min D1->D2 D3 Quench (5% Formic Acid) D2->D3 A1 LC Separation (C18 Column) D3->A1 A2 ESI-MS/MS Detection (Monitor m/z + 195) A1->A2

          Figure 2: End-to-end workflow for DPCC derivatization of biological samples.

          Comparative Analysis: DPCC vs. Alternatives

          Why choose DPCC over the more common Benzoyl Chloride (BzCl) or Dansyl Chloride (Dns-Cl)?

          Table 2: Reagent Comparison

          FeatureBenzoyl Chloride (BzCl)Dansyl Chloride (Dns-Cl)This compound (DPCC)
          Hydrophobicity Moderate (+1 Phenyl)High (Naphthalene)Very High (+2 Phenyls)
          Reaction Speed Very Fast (< 5 min)Slow (10-60 min, requires heat)Moderate (15-30 min)
          Stability Amide (Very Stable)Sulfonamide (Stable)Urea (Extremely Stable)
          Mass Shift +104 Da+233 Da+195 Da
          Primary Utility General metabolomicsFluorescence & MSMax Retention for Polar Amines

          Expert Insight: Use DPCC when your analyte is so polar that Benzoyl Chloride derivatives still elute too early (in the ion suppression zone). The extra phenyl ring in DPCC provides the critical "grease" needed to retain compounds like spermine, spermidine, or aminoglycosides on a standard C18 column.

          Troubleshooting & Safety

          • Issue: Low Yield.

            • Cause: pH < 9.[6] The amine is protonated (

              
              ) and cannot react.
              
            • Fix: Ensure Carbonate buffer is fresh. Check pH of reaction mix.

          • Issue: Peak Broadening.

            • Cause: Incomplete reaction (mono- vs bis-derivatization) or isomer formation.

            • Fix: Increase DPCC molar excess (at least 20:1 ratio) and incubation time.

          • Safety Warning: Carbamyl chlorides are alkylating agents and suspected carcinogens. Handle exclusively in a fume hood. Deactivate waste with dilute ammonia or NaOH before disposal.

          References

          • National Institutes of Health (NIH) / PubChem. Diphenylcarbamoyl chloride Compound Summary. Available at: [Link]

          • Agilent Technologies. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants. (Context on enhancing retention of polar organics). Available at: [Link]

          Sources

          Application Note: Experimental Protocols for Diphenylcarbamyl Chloride (DPCC)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Diphenylcarbamyl chloride (DPCC) is a specialized electrophilic reagent used primarily for the transfer of the diphenylcarbamoyl group

          
          . Its utility spans two distinct disciplines:
          
          • Organic Synthesis: As a robust acylating agent for the formation of substituted diphenylureas and carbamates.

          • Biochemistry: As a mechanism-based, active-site titrant specifically for

            
            -chymotrypsin and related serine proteases.
            

          This guide provides standardized protocols for both applications, emphasizing the kinetic specificity required for enzymatic assays and the moisture-exclusion techniques necessary for synthetic yield.

          Safety & Handling (Critical)

          DPCC is an acyl chloride and a lachrymator. It hydrolyzes to release hydrogen chloride (HCl) and diphenylamine.

          • PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

          • Engineering Controls: All solid handling and solution preparation must occur within a certified chemical fume hood.

          • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitivity requires desiccated storage.

          Part A: Chemical Synthesis – Formation of Diphenylureas

          Objective: Synthesis of N,N-diphenyl-N'-substituted ureas via nucleophilic acyl substitution.

          Reaction Mechanism

          The reaction proceeds via an addition-elimination pathway.[1][2] The nucleophilic amine attacks the carbonyl carbon of DPCC, forming a tetrahedral intermediate. The chloride ion is then eliminated, and a base scavenges the resulting proton.

          ReactionMechanism Fig 1. Nucleophilic Acyl Substitution Mechanism for DPCC DPCC Diphenylcarbamyl Chloride Inter Tetrahedral Intermediate DPCC->Inter + Amine Amine Nucleophile (Primary/Secondary Amine) Product Diphenylurea Derivative Inter->Product - Cl⁻ Byprod HCl (Salt) Inter->Byprod + Base

          Protocol: General Synthesis of Diphenylureas

          Reagents:

          • This compound (1.1 equivalents)

          • Primary or Secondary Amine (1.0 equivalent)

          • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

          • Solvent: Dichloromethane (DCM) (Anhydrous)

          Step-by-Step Methodology:

          • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

            
            ).
            
          • Solvation: Dissolve the Amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM (0.1 M concentration relative to amine). Cool to 0°C in an ice bath.

          • Addition: Dissolve DPCC (1.1 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

            • Note: Slow addition prevents localized overheating and side reactions.

          • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

            • Monitoring: Check reaction progress via TLC (typically 20% EtOAc/Hexanes). DPCC spots may streak; monitor the disappearance of the starting amine.

          • Work-up:

            • Quench with saturated

              
               solution.
              
            • Extract with DCM (3x).

            • Wash organic layer with 1M HCl (to remove unreacted amine/base) followed by Brine.

            • Dry over

              
              , filter, and concentrate in vacuo.
              
          • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

          Part B: Biochemical Application – Inactivation of -Chymotrypsin

          Objective: Specific inactivation of

          
          -chymotrypsin to determine active site concentration or investigate serine protease specificity.
          

          Mechanism: DPCC acts as a "suicide inhibitor" or active-site titrant. It specifically carbamoylates the hydroxyl group of Serine-195 in the chymotrypsin active site. The bulky diphenyl group fits into the hydrophobic specificity pocket, making it highly selective for chymotrypsin over trypsin.

          Experimental Workflow

          BiochemWorkflow Fig 2. Workflow for Chymotrypsin Inactivation by DPCC cluster_prep Preparation Phase cluster_rxn Inactivation Phase cluster_analysis Validation Phase Stock Dissolve DPCC in MeOH/DMSO Mix Incubate Enzyme + DPCC (25°C, 15-30 mins) Stock->Mix Buffer Prepare Buffer (Tris-HCl pH 7.8 + CaCl2) Buffer->Mix Quench Dilute/Quench (Stop Reaction) Mix->Quench Assay Residual Activity Assay (Substrate: BTEE) Quench->Assay

          Protocol: Kinetic Inactivation Assay

          Reagents:

          • Enzyme:

            
            -Chymotrypsin (bovine pancreas).
            
          • Inhibitor: DPCC (Stock solution in Methanol).

          • Buffer: 0.05 M Tris-HCl, pH 7.8, containing 0.1 M CaCl

            
             (Calcium stabilizes the enzyme).
            
          • Substrate (for residual activity): N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[3]

          Step-by-Step Methodology:

          • Inhibitor Stock Preparation:

            • Prepare a fresh

              
               stock solution of DPCC in Methanol.
              
            • Caution: DPCC hydrolyzes spontaneously in water. Do not mix with buffer until the moment of initiation.

          • Incubation (Inactivation):

            • In a microcentrifuge tube, mix the Chymotrypsin solution (in Buffer) with the DPCC stock.

            • Molar Ratio: Use a 5- to 10-fold molar excess of DPCC over the enzyme to ensure pseudo-first-order kinetics.

            • Solvent Limit: Ensure the final Methanol concentration does not exceed 10% (v/v) to prevent solvent-induced denaturation.

            • Incubate at 25°C for 30 minutes.

          • Control:

            • Run a parallel control with Enzyme + Methanol (no DPCC) to account for solvent effects and autolysis.

          • Activity Measurement (BTEE Assay):

            • Dilute an aliquot of the incubation mixture into the assay cuvette containing BTEE (0.5 mM) in Buffer (pH 7.8).

            • Monitor Absorbance at 256 nm .

            • Calculate the rate of hydrolysis (

              
              ).
              
          • Data Analysis:

            • Calculate % Residual Activity:

              
              .
              
            • For active site titration, plot Residual Activity vs. [DPCC]/[Enzyme] ratio. The x-intercept represents the operational normality of the enzyme.

          Troubleshooting & Quality Control

          ObservationProbable CauseCorrective Action
          Synthesis: Low Yield Hydrolysis of DPCCEnsure DPCC is white/crystalline, not yellow/oily. Use fresh anhydrous solvents.
          Synthesis: Sticky Precipitate Amine salt formationThe "white smoke" or solid is likely the amine-HCl salt. Ensure adequate aqueous wash steps (1M HCl) during workup.
          Biochem: No Inhibition DPCC HydrolysisDPCC stock must be prepared immediately before use. Do not store aqueous dilutions.[4]
          Biochem: Precipitation Low SolubilityDPCC is hydrophobic. If precipitation occurs in buffer, increase MeOH/DMSO co-solvent (up to 10%) or lower DPCC concentration.

          References

          • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[5][6][7] The Inactivation of Chymotrypsin by this compound and Its Reactivation by Nucleophilic Agents.[5][6][7][8] Biochemistry, 5(1), 190–196.[6][7][8]

          • Erlanger, B. F., & Edel, F. (1964).[8] The Utilization of a Specific Chromogenic Inactivator in an "All or None" Assay for Chymotrypsin.[8] Biochemistry, 3(3), 346–349.[8]

            • [8]

          • Metzger, H. P., & Wilson, I. B. (1964).[8] Evidence for an Electrophilic Mechanism in Catalysis by Hydrolytic Enzymes.[8] Biochemistry, 3(7), 926–931.

          Sources

          Diphenylcarbamyl Chloride: Protocols for Urea Scaffold Synthesis and Serine Protease Inactivation

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Diphenylcarbamyl Chloride (DPCC) Reaction with Primary and Secondary Amines Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

          Abstract

          This compound (DPCC, CAS 83-01-2) is a specialized acyl chloride reagent utilized extensively in medicinal chemistry and chemical biology. Unlike aliphatic carbamoyl chlorides, the bulky diphenyl group confers unique steric and electronic properties, making DPCC a critical reagent for two distinct applications: (1) the synthesis of

          
          -diphenylurea scaffolds —a privileged structure in kinase inhibitors and GPCR ligands—and (2) the mechanism-based inactivation of serine proteases , specifically chymotrypsin. This guide provides validated protocols for high-yield urea synthesis and kinetic enzyme inactivation assays, supported by mechanistic insights and troubleshooting frameworks.
          

          Chemical Mechanism & Reactivity Profile[1][2]

          The Reaction Core

          The reaction between DPCC and amines (primary or secondary) is a classic nucleophilic acyl substitution . The amine nitrogen attacks the electrophilic carbonyl carbon of DPCC, forming a tetrahedral intermediate. The chloride ion, being a good leaving group, is eliminated, restoring the carbonyl double bond and generating the urea derivative.

          Key Mechanistic Features:

          • Steric Hindrance: The two phenyl rings on DPCC create a bulky electrophile. Consequently, reaction rates are significantly slower compared to phosgene or acetyl chloride, requiring optimized temperature or catalysis.

          • HCl Generation: The reaction produces stoichiometric HCl. Without a base scavenger (e.g., Triethylamine, Pyridine), the amine substrate will protonate and deactivate, stalling the reaction at ~50% conversion.

          • Stability: DPCC is less moisture-sensitive than lower molecular weight acyl chlorides but will slowly hydrolyze to diphenylamine and

            
             if stored improperly.
            
          Mechanistic Pathway Visualization

          The following diagram illustrates the nucleophilic addition-elimination pathway and the critical role of the base scavenger.

          ReactionMechanism DPCC Diphenylcarbamyl Chloride (DPCC) Inter Tetrahedral Intermediate DPCC->Inter Nucleophilic Attack Amine Nucleophile: Primary/Secondary Amine Amine->Inter Base Base Scavenger (TEA/DIEA) Inter->Base H+ Transfer Product N,N-Diphenylurea Derivative Inter->Product Cl- Elimination Salt Ammonium Salt (Byproduct) Base->Salt Forms H-Base+ Cl-

          Figure 1: Nucleophilic acyl substitution mechanism. The base is essential to prevent amine deactivation by the HCl byproduct.

          Application A: Synthesis of Urea Scaffolds (Medicinal Chemistry)

          The

          
          -diphenylurea motif is a "privileged scaffold" in drug design, often serving as a hydrophobic anchor in protein binding pockets. This protocol is optimized for library synthesis (100 mg to 5 g scale).
          
          Reagents and Equipment
          • Substrate: Primary amine (

            
            ) or Secondary amine (
            
            
            
            ).[1]
          • Reagent: this compound (1.1 equivalents).[2]

          • Base: Triethylamine (

            
            ) or Diisopropylethylamine (DIEA) (1.2 – 1.5 equivalents).
            
          • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

          • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) for sterically hindered amines.

          Step-by-Step Synthesis Protocol
          • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

            
            ).
            
          • Solvation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL).

          • Base Addition: Add

            
             (1.2 mmol, 167 µL) via syringe. Stir for 5 minutes at Room Temperature (RT).
            
          • Reagent Addition:

            • Standard Amines: Add DPCC (1.1 mmol, 255 mg) in one portion.

            • Hindered Amines: Dissolve DPCC in minimal DCM and add dropwise at 0°C, then warm to RT.

          • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The amine spot should disappear.

          • Quench & Workup:

            • Dilute with DCM (20 mL).

            • Wash sequentially with:

              • 1M HCl (10 mL) – Removes unreacted amine and TEA.

              • Sat.

                
                 (10 mL) – Neutralizes acid traces.
                
              • Brine (10 mL).

          • Isolation: Dry organic layer over

            
            , filter, and concentrate in vacuo.
            
          • Purification: Recrystallize from EtOH/Water or purify via flash chromatography if necessary.

          Critical Parameters Table
          ParameterRecommendationImpact of Deviation
          Stoichiometry 1.1 eq DPCCExcess DPCC hydrolyzes to diphenylamine (difficult to separate).
          Temperature 0°C
          
          
          RT
          Heating >50°C may cause decomposition or side reactions.
          Solvent Water < 0.05%
          
          
          Water competes with amine, forming Diphenylamine +
          
          
          .
          Reaction pH Basic (>9)Acidic conditions protonate the amine, stopping the reaction.

          Application B: Kinetic Inactivation of Chymotrypsin (Chemical Biology)

          DPCC is a specific, mechanism-based inactivator of

          
          -chymotrypsin. It reacts stoichiometrically with the active site Serine-195, forming a stable acyl-enzyme complex. This reaction is used to titrate active sites or map serine protease specificity.
          
          Experimental Logic

          Unlike the urea synthesis above, this reaction occurs in an aqueous buffer. The rate of inactivation is pseudo-first-order and can be tracked by measuring residual enzyme activity against a chromogenic substrate.

          Assay Protocol

          Materials:

          • Enzyme:

            
            -Chymotrypsin (bovine pancreas).
            
          • Inhibitor: DPCC stock (10 mM in dry Acetonitrile). Note: Prepare fresh.

          • Buffer: 0.1 M Phosphate Buffer, pH 7.0.

          • Reporter Substrate: N-Acetyl-L-tyrosine ethyl ester (ATEE) or N-Glutaryl-L-phenylalanine p-nitroanilide (GPNA).

          Workflow:

          • Incubation:

            • Prepare a 10 µM enzyme solution in buffer.

            • Add DPCC (final conc. 50–500 µM) to the enzyme solution.

            • Maintain at 25°C.

          • Sampling:

            • At defined intervals (0, 2, 5, 10, 20 min), remove a 50 µL aliquot.

          • Activity Measurement:

            • Dilute the aliquot into a cuvette containing the Reporter Substrate (ATEE).

            • Measure the initial velocity (

              
              ) of substrate hydrolysis (Absorbance at 237 nm for ATEE or 410 nm for GPNA).
              
          • Data Analysis:

            • Plot

              
               vs. time.
              
            • The slope represents the observed inactivation rate constant (

              
              ).
              
          Biochemical Pathway Diagram

          EnzymeInactivation Enzyme Active Chymotrypsin (Ser-195-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + DPCC DPCC DPCC Inhibitor DPCC->Complex AcylEnzyme Diphenylcarbamyl-Enzyme (Covalently Inhibited) Complex->AcylEnzyme Carbamylation of Ser-195 (Irreversible on assay timescale) Substrate Reporter Substrate (ATEE) AcylEnzyme->Substrate Add Substrate NoProduct No Hydrolysis (Signal Loss) Substrate->NoProduct Active Site Blocked

          Figure 2: Mechanism of Serine Protease inactivation. DPCC covalently modifies the catalytic Serine-195, preventing subsequent substrate hydrolysis.

          Troubleshooting & Safety Directives

          Common Failure Modes
          • Low Yield (Synthesis): Often caused by "wet" solvents. DPCC hydrolyzes to diphenylamine. Check: If the product has a secondary amine NH signal in NMR but incorrect mass, it is likely hydrolyzed starting material.

          • Incomplete Inactivation (Enzymology): DPCC has low solubility in water. Ensure the acetonitrile stock is added slowly with vortexing. If the solution turns cloudy, DPCC has precipitated before reacting.

          Safety Profile (E-E-A-T)
          • Corrosivity: DPCC hydrolyzes to release HCl on contact with moisture (skin/lungs). Handle in a fume hood.

          • Lachrymator: It acts as a tear gas agent.[3] Wear tight-fitting goggles.

          • Decontamination: Quench spills with dilute aqueous ammonia or 1M NaOH.

          References

          • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[4] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[5] Biochemistry, 5(1), 190–196.[4]

          • Sigma-Aldrich. (2024).[2] Safety Data Sheet: this compound.

          • Bogolubsky, A. V., et al. (2011).[1] A facile synthesis of unsymmetrical ureas.[1] Tetrahedron, 67(19), 3619-3623.[1]

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6734, this compound.

          Sources

          Synthesis of Carbamates Using Diphenylcarbamyl Chloride: Application Notes and Protocols

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals.

          Introduction: The Significance of the Carbamate Moiety in Modern Chemistry

          The carbamate functional group, an ester of carbamic acid, is a cornerstone in contemporary organic and medicinal chemistry. Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, impart a high degree of chemical and metabolic stability. This robustness, coupled with the ability to engage in hydrogen bonding and act as a peptide bond isostere, has rendered the carbamate moiety a privileged scaffold in drug design.[1] Carbamates are integral components of numerous therapeutic agents, finding application in the treatment of a wide array of diseases, including cancer, Alzheimer's disease, and various infections.[2] Furthermore, their utility extends to prodrug strategies, where they can enhance the bioavailability and pharmacokinetic profile of parent drug molecules.[2]

          Diphenylcarbamyl chloride serves as a highly effective and versatile reagent for the introduction of the diphenylcarbamoyl group onto nucleophilic substrates, primarily alcohols, phenols, and amines. The presence of the two phenyl groups on the nitrogen atom modulates the reactivity of the acyl chloride, making it a selective carbamoylating agent.[3] This guide provides a comprehensive overview of the synthesis of carbamates using this compound, detailing the underlying reaction mechanisms and offering field-tested protocols for its practical application.

          Reaction Mechanism: Nucleophilic Acyl Substitution

          The formation of carbamates from this compound and a nucleophile (such as an alcohol, phenol, or amine) proceeds via a classical nucleophilic acyl substitution pathway. The reaction is typically facilitated by the presence of a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct.

          The generally accepted mechanism involves the following steps:

          • Nucleophilic Attack: The lone pair of electrons on the oxygen (of an alcohol or phenol) or nitrogen (of an amine) atom of the substrate attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.

          • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

          • Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the attacking nucleophile (which is now positively charged), yielding the neutral carbamate product and the corresponding ammonium salt. In the case of amines, a second equivalent of the amine substrate can also act as the base.[4]

          This mechanistic understanding is crucial for optimizing reaction conditions, such as the choice of solvent and base, to maximize yield and minimize side reactions.

          Carbamate Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation DPC Diphenylcarbamyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate DPC->Tetrahedral_Intermediate Attack on C=O Nuc Nucleophile (R-OH or R₂NH) Nuc->Tetrahedral_Intermediate Intermediate_Collapse Tetrahedral Intermediate Product_Complex Protonated Carbamate Intermediate_Collapse->Product_Complex Re-formation of C=O Chloride Cl⁻ Intermediate_Collapse->Chloride Expulsion Protonated_Carbamate Protonated Carbamate Final_Product Carbamate Product Protonated_Carbamate->Final_Product Protonated_Base Protonated Base Protonated_Carbamate->Protonated_Base Base Base Base->Final_Product Proton Abstraction

          Sources

          Application Note: Catalytic Strategies for Diphenylcarbamyl Chloride (DPCC) Functionalization

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          Diphenylcarbamyl chloride (DPCC) is a pivotal electrophile used to introduce the diphenylcarbamoyl moiety—a robust protecting group for phenols, a structural motif in agrochemicals, and a mechanistic probe for serine proteases. Due to the steric bulk of the two phenyl rings and the inherent resonance stabilization of the carbamoyl chloride, DPCC exhibits lower electrophilicity compared to simple acyl chlorides. Consequently, successful functionalization requires precise catalytic intervention. This guide details the mechanistic rationale and validated protocols for Nucleophilic Catalysis (O-carbamoylation), Lewis Acid Catalysis (Friedel-Crafts carbamoylation), and Base-Mediated synthesis (N-carbamoylation).

          Nucleophilic Catalysis: O-Carbamoylation of Phenols

          Primary Application: Protection of phenolic hydroxyls; synthesis of carbamate-based prodrugs. Key Catalyst: 4-Dimethylaminopyridine (DMAP).[1]

          The Mechanistic Rationale

          While standard bases (triethylamine, pyridine) can drive the reaction of DPCC with primary alcohols, sterically hindered or electron-deficient phenols require hyper-nucleophilic catalysis.

          DMAP functions via a "Nucleophilic Shuttle" mechanism:

          • Activation: DMAP attacks the carbonyl of DPCC, displacing the chloride ion.

          • Intermediate Formation: A highly reactive N-acylpyridinium salt is formed.[1] The positive charge on the nitrogen effectively pulls electron density from the carbonyl, making it susceptible to nucleophilic attack.

          • Transfer: The phenol attacks the activated carbonyl, expelling DMAP and forming the carbamate.

          Visualization: DMAP Catalytic Cycle

          The following diagram illustrates the energy-lowering pathway provided by DMAP.

          DMAP_Cycle DPCC DPCC (Electrophile) Inter N-Acylpyridinium Salt (Activated) DPCC->Inter + DMAP - Cl⁻ DMAP DMAP (Catalyst) Product Diphenylcarbamate (Product) Inter->Product + Phenol - DMAP Phenol Phenol (Substrate) Product->DMAP Regeneration

          Figure 1: The Steglich-type esterification mechanism adapted for carbamoylation. DMAP activates DPCC, lowering the activation energy for phenol attack.

          Protocol: DMAP-Catalyzed Phenol Protection

          Reagents:

          • Substrate: 2-Naphthol (1.0 eq, 10 mmol)

          • Reagent: this compound (1.2 eq, 12 mmol)

          • Catalyst: DMAP (0.1 eq, 1 mmol)

          • Auxiliary Base: Triethylamine (1.5 eq, 15 mmol) - Note: Scavenges HCl generated during the cycle.

          • Solvent: Dichloromethane (DCM), anhydrous.

          Step-by-Step Procedure:

          • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2-naphthol (1.44 g) and DMAP (122 mg) in 20 mL anhydrous DCM.

          • Base Addition: Add Triethylamine (2.1 mL) via syringe. The solution should remain clear.

          • Reagent Addition: Cool the mixture to 0°C (ice bath). Add DPCC (2.78 g) portion-wise over 5 minutes.

            • Why? Controlling the exotherm prevents side reactions, though DPCC is relatively stable.

          • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

            • Monitoring: Check TLC (Hexane:EtOAc 8:2). The product (carbamate) is typically less polar than the starting phenol.

          • Quench & Workup: Add 10 mL saturated

            
             solution. Extract with DCM (2 x 20 mL). Wash organic layer with 1M HCl (to remove DMAP/TEA), then brine.
            
          • Purification: Dry over

            
            , concentrate, and recrystallize from Ethanol/Hexane.
            

          Lewis Acid Catalysis: Friedel-Crafts Carbamoylation

          Primary Application: Synthesis of N,N-diphenylamides directly from aromatic hydrocarbons (e.g., benzene, toluene). Key Catalyst: Aluminum Chloride (

          
          ).[2][3]
          
          The Mechanistic Rationale

          Reaction of DPCC with aromatic rings requires the generation of a potent electrophile. Unlike alkyl halides, the carbamoyl chloride forms a complex with Lewis acids.

          • Catalyst Choice:

            
             is preferred over milder acids (
            
            
            
            ,
            
            
            ) due to the high bond strength of the C-N bond in DPCC, which resists ionization into a full acylium ion.
          • Stoichiometry: The resulting amide product is basic (at the oxygen) and complexes with

            
            . Therefore, stoichiometric  amounts (or slight excess) of Lewis acid are required, not catalytic amounts.
            
          Protocol: Synthesis of N,N-Diphenylbenzamide

          Reagents:

          • Substrate: Benzene (Excess, acts as solvent and reactant)

          • Reagent: this compound (1.0 eq)

          • Catalyst:

            
             (1.2 eq, anhydrous powder)
            

          Step-by-Step Procedure:

          • Setup: Use a three-neck flask equipped with a reflux condenser and a drying tube (

            
            ).
            
          • Catalyst Suspension: Suspend

            
             (1.2 eq) in dry benzene (10 volumes).
            
          • Addition: Add DPCC (1.0 eq) slowly at room temperature.

            • Observation: Evolution of HCl gas (white fumes) indicates complex formation.

          • Thermal Activation: Heat the mixture to reflux (80°C) for 3 hours.

            • Mechanism:[4][5][6][7][8][9] The heat drives the electrophilic aromatic substitution.

          • Hydrolysis (Critical): Cool to 0°C. Pour the reaction mixture onto crushed ice/HCl.

            • Why? This breaks the Aluminum-Amide complex, liberating the organic product.

          • Isolation: Separate the organic layer, wash with water, dry, and evaporate benzene.

          Base-Mediated N-Carbamoylation (Urea Synthesis)

          Primary Application: Synthesis of trisubstituted ureas. Key Catalyst: None (Stoichiometric Base acts as reagent/scavenger).

          For reactions with amines, DPCC is sufficiently reactive that a "catalyst" in the kinetic sense is rarely needed. However, the choice of base affects yield and purity.

          Base Comparison Table
          Base TypeExamplepKbSolubilityApplication Note
          Inorganic NaOH / KOH~0.2WaterSchotten-Baumann conditions. Best for unhindered, water-stable amines. biphasic system.
          Tertiary Amine Triethylamine (TEA)3.25OrganicStandard for organic soluble amines. Requires dry solvents.
          Aromatic Pyridine8.8OrganicActs as both solvent and weak nucleophilic catalyst. Good for sluggish amines.
          Workflow: Synthesis of Trisubstituted Ureas

          Urea_Synthesis Start Start: Amine + Solvent (DCM) BaseAdd Add Base (TEA or Pyridine) 1.1 Equivalents Start->BaseAdd Cool Cool to 0°C BaseAdd->Cool AddDPCC Add DPCC (Dropwise) Control Exotherm Cool->AddDPCC Monitor Monitor TLC (Disappearance of Amine) AddDPCC->Monitor Quench Acidic Workup (1M HCl) Removes excess amine/base Monitor->Quench Final Product: Trisubstituted Urea Quench->Final

          Figure 2: Standard workflow for N-carbamoylation using organic bases.

          Biochemical "Catalysis": The Chymotrypsin Probe

          Context: While not a synthetic method, understanding how DPCC inactivates chymotrypsin validates its electrophilic nature.

          • Mechanism: DPCC specifically reacts with Serine-195 in the active site of chymotrypsin.

          • Catalytic Triad Role: The enzyme's own Histidine-57 acts as the general base catalyst, deprotonating Serine-195 to attack the DPCC carbonyl.

          • Result: A stable diphenylcarbamyl-enzyme complex is formed. The bulky diphenyl group prevents hydrolysis (deacylation), effectively "killing" the enzyme.

          • Utility: This reaction is used to determine the operational normality (active site concentration) of chymotrypsin preparations.

          References

          • Steglich Esterification (DMAP Catalysis)

            • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
            • Note: Foundational text for DMAP mechanism.

          • Friedel-Crafts Acylation

            • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
            • Note: The authoritative text on Lewis Acid stoichiometry in acylation.

          • Chymotrypsin Inactivation

            • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[10] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[10] Biochemistry, 5(1), 190–196.[10]

            • Note: Defines the specific interaction between DPCC and the catalytic triad.

          • General Synthesis of Carbamoyl Chlorides

            • Sartori, G., & Maggi, R. (2006).
            • Note: Modern updates on catalytic variants.

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Mastering Diphenylcarbamyl Chloride Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          A Guide to Preventing and Troubleshooting Hydrolysis in Your Experiments

          Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for handling diphenylcarbamyl chloride (DPCCl). DPCCl is a highly valuable reagent, particularly in the synthesis of carbamates for therapeutic and industrial applications.[1] However, its utility is matched by its significant sensitivity to moisture, which can lead to hydrolysis, compromising experimental integrity.[2]

          This resource is designed to equip you with the expertise to anticipate, prevent, and troubleshoot the challenges associated with DPCCl hydrolysis, ensuring the reliability and success of your work.

          Frequently Asked Questions (FAQs): The Essentials of this compound

          Q1: What is this compound and what are its primary applications?

          This compound is a derivative of carbamoyl chloride where the nitrogen atom is substituted with two phenyl groups. It is a moisture-sensitive, crystalline solid.[3] Its primary utility lies in its ability to introduce a diphenylcarbamoyl moiety into a molecule, a key step in the synthesis of various compounds, including polyamides for electronic devices and modified oligoribonucleotides.[3] Carbamoyl chlorides, in general, are crucial reagents for creating carbamate linkages, which are significant in drug development.[1]

          Q2: Why is preventing hydrolysis of this compound so critical?

          This compound reacts readily with water in a process called hydrolysis.[4] This reaction is generally irreversible and leads to the formation of diphenylamine and hydrochloric acid, with the intermediate diphenylcarbamic acid decomposing to release carbon dioxide.[5] The consequences of this degradation are multifaceted:

          • Reduced Yield: The primary reagent is consumed by the side reaction, leading to a lower yield of the desired product.

          • Product Contamination: The main byproduct, diphenylamine, can be difficult to separate from the desired product due to similar physical properties, leading to impurities.

          • Altered Reaction Kinetics: The generation of hydrochloric acid can change the pH of the reaction mixture, potentially catalyzing unintended side reactions or affecting the stability of other reagents.

          • Safety Concerns: The evolution of corrosive hydrogen chloride gas can pose a safety hazard.[6][7]

          Q3: What are the tell-tale signs of this compound hydrolysis in my experiment?

          Several indicators may suggest that your DPCCl has undergone hydrolysis:

          • Inconsistent Reaction Outcomes: If you observe variable yields or the formation of unexpected byproducts in reactions that were previously consistent, hydrolysis of your DPCCl stock could be the culprit.

          • Presence of Diphenylamine: The most direct evidence is the detection of diphenylamine in your reaction mixture or starting material. This can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[8][9]

          • Changes in Physical Appearance: Pure this compound is a beige to gray-green crystalline powder.[3] Significant clumping or a change in color may indicate moisture absorption and subsequent hydrolysis.

          • "Steamy" Fumes: Upon opening a container of DPCCl, the sight of steamy, acidic fumes (hydrogen chloride) indicates a reaction with atmospheric moisture.[6]

          Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

          This section provides a systematic approach to identifying and resolving issues related to DPCCl hydrolysis.

          Issue 1: My reaction yield is consistently low, and I suspect DPCCl degradation.

          Underlying Cause: The most probable cause is the use of hydrolyzed DPCCl or the introduction of moisture during the reaction setup.

          Solutions:

          • Verify Reagent Quality: Before starting your experiment, assess the quality of your DPCCl. A simple method is to run a quick TLC or a crude Nuclear Magnetic Resonance (NMR) spectrum to check for the presence of diphenylamine.

          • Implement Strict Anhydrous Techniques:

            • Glassware: All glassware must be thoroughly dried in an oven (typically at >100°C for several hours) and cooled in a desiccator over a drying agent (e.g., phosphorus pentoxide, calcium chloride) before use.

            • Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles from the manufacturer are often suitable, but it's good practice to test the water content, especially if the bottle has been opened previously.

            • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon). This can be achieved using a Schlenk line or a glovebox.[10][11]

          • Proper Reagent Handling:

            • Allow the DPCCl container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.

            • Weigh out the required amount of DPCCl quickly and in a dry environment (ideally in a glovebox).

            • Reseal the DPCCl container tightly, purge with an inert gas, and store it in a desiccator.

          Issue 2: My final product is contaminated with an impurity that is difficult to remove.

          Underlying Cause: This impurity is likely diphenylamine, the primary hydrolysis byproduct.[5] Diphenylamine can sometimes have similar solubility and chromatographic behavior to the desired carbamate product, making purification challenging.

          Solutions:

          • Analytical Confirmation: Confirm the identity of the impurity as diphenylamine using an appropriate analytical method (GC-MS, LC-MS, or by comparing to a diphenylamine standard on TLC).[8][9]

          • Prevention is Key: The most effective solution is to prevent its formation by rigorously following the anhydrous techniques outlined in Issue 1.

          • Purification Strategies:

            • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A change in the polarity of the mobile phase may improve separation.

            • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system might selectively precipitate the desired compound, leaving diphenylamine in the mother liquor.

            • Acid Wash: In some cases, an acidic wash during the workup procedure can protonate the diphenylamine, making it more water-soluble and easier to remove in the aqueous phase. However, this must be done cautiously, as the desired product may also be acid-sensitive.

          Experimental Protocols: Best Practices in Action

          Protocol 1: Handling and Dispensing of this compound

          This protocol outlines the standard procedure for safely handling DPCCl to minimize exposure to moisture.

          Materials:

          • This compound (in its original, sealed container)

          • Glovebox or a Schlenk line with a supply of dry, inert gas (Nitrogen or Argon)

          • Dry, clean spatula and weighing boat/paper

          • Pre-dried reaction flask, sealed with a septum

          • Desiccator

          Procedure:

          • Place the sealed container of DPCCl inside the desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

          • Transfer the DPCCl container, weighing boat, and spatula into the antechamber of the glovebox.

          • Evacuate and refill the antechamber with inert gas three times before transferring the items into the main chamber.

          • Inside the glovebox, carefully open the DPCCl container.

          • Quickly weigh the desired amount of DPCCl onto the weighing boat.

          • Immediately and tightly reseal the DPCCl container. For long-term storage, it is advisable to wrap the cap with Parafilm.

          • Transfer the weighed DPCCl to your pre-dried reaction flask.

          • Seal the reaction flask and remove it from the glovebox.

          • Store the main DPCCl container in a desiccator.[10][11]

          Protocol 2: Monitoring this compound Hydrolysis by Thin Layer Chromatography (TLC)

          This is a quick and effective method to assess the purity of your DPCCl before use.

          Materials:

          • This compound sample

          • Diphenylamine (as a standard)

          • TLC plate (e.g., silica gel 60 F254)

          • Developing chamber

          • Mobile phase (e.g., a mixture of hexane and ethyl acetate, typically 9:1 or 8:2 v/v)

          • UV lamp (254 nm)

          Procedure:

          • Dissolve a small amount of your DPCCl in a suitable dry, volatile solvent (e.g., anhydrous dichloromethane or ethyl acetate).

          • In a separate vial, dissolve a small amount of diphenylamine in the same solvent to serve as a standard.

          • Using a capillary tube, spot the DPCCl solution and the diphenylamine standard side-by-side on the baseline of the TLC plate.

          • Place the TLC plate in the developing chamber containing the mobile phase.

          • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

          • Remove the plate from the chamber and mark the solvent front.

          • Allow the plate to dry completely.

          • Visualize the spots under a UV lamp.

          • If your DPCCl sample shows a spot that co-elutes (has the same Rf value) with the diphenylamine standard, it indicates the presence of the hydrolysis byproduct.

          Understanding the Mechanism: A Deeper Dive

          The hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction.[7]

          Hydrolysis_Mechanism DPCCl Diphenylcarbamyl Chloride Intermediate Tetrahedral Intermediate DPCCl->Intermediate Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Intermediate CarbamicAcid Diphenylcarbamic Acid Intermediate->CarbamicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl Diphenylamine Diphenylamine CarbamicAcid->Diphenylamine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

          Caption: Hydrolysis mechanism of this compound.

          In this process, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the DPCCl.[12] This leads to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost to form diphenylcarbamic acid. This carbamic acid is unstable and rapidly decomposes to diphenylamine and carbon dioxide.[5]

          Data Summary: Solvent Selection and Stability

          The choice of solvent is crucial in minimizing DPCCl hydrolysis. The following table provides a general guide to solvent selection.

          Solvent ClassSuitability for DPCCl ReactionsExamples
          Aprotic, Non-polar Excellent: These solvents do not have acidic protons and are non-polar, making them ideal for preventing hydrolysis. They must be rigorously dried before use.Dichloromethane, Chloroform, Toluene
          Aprotic, Polar Good to Fair: While they lack acidic protons, their polarity can sometimes increase the rate of hydrolysis if trace amounts of water are present. Thorough drying is essential. Some may react with DPCCl under certain conditions.Acetonitrile, Tetrahydrofuran (THF), Dioxane
          Protic Unsuitable: These solvents contain acidic protons (e.g., -OH, -NH) and will readily react with DPCCl, leading to rapid decomposition. They should be avoided unless they are the intended reactant.Water, Alcohols (Methanol, Ethanol), Amines

          Note: This table provides general guidance. The optimal solvent will depend on the specific reaction being performed.

          Final Recommendations for Success

          The successful use of this compound hinges on a mindset of proactive prevention. Always assume that your reagents and reaction setup are potential sources of moisture until you have taken deliberate steps to eliminate it. By integrating the rigorous handling protocols, analytical checks, and troubleshooting strategies outlined in this guide, you can significantly enhance the reliability and reproducibility of your experiments, paving the way for successful outcomes in your research and development endeavors.

          References

          • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

          • PrepChem. (n.d.). Synthesis of this compound. [Link]

          • Chemistry LibreTexts. (2024). Chemistry of Acid Halides. [Link]

          • Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 23(10), 2450. [Link]

          • Bentley, T. W., & Ryu, Z. H. (1994). Kinetics and Selectivities for the Solvolysis of N,N-Diphenylcarbamoyl Chloride. The Journal of Organic Chemistry, 59(24), 761-765. [Link]

          • National Center for Biotechnology Information. (n.d.). Diphenylamine. In PubChem. Retrieved from [Link]

          • Stare, M., Laniewski, K., Westermark, A., Sjögren, M., & Tian, W. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(5), 857–862. [Link]

          • Svobodová, P., et al. (2012). Analysis of diphenylamine and impurities using monolithic column with electrochemical detection. Monatshefte für Chemie - Chemical Monthly, 143(9), 1261-1267. [Link]

          • Wikipedia. (n.d.). Diphenylamine. [Link]

          • Wikipedia. (n.d.). Dimethylcarbamoyl chloride. [Link]

          • Wikipedia. (n.d.). Carbamoyl chloride. [Link]

          Sources

          Technical Support Center: Diphenylcarbamyl Chloride (DPCC) Reaction Optimization

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Improving Yield & Selectivity in Diphenylcarbamyl Chloride Mediated Transformations Ticket ID: DPCC-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

          Introduction

          Welcome to the technical support hub for This compound (DPCC) . Unlike simple acyl chlorides (e.g., acetyl chloride), DPCC presents unique challenges due to the steric bulk of the two phenyl rings and the specific electronic character of the carbamoyl moiety.

          Researchers often report three recurring failure modes:

          • Incomplete Conversion: The steric hindrance of the diphenylamino group retards nucleophilic attack.

          • Hydrolysis Competition: While kinetically slower to hydrolyze than lower acyl chlorides, moisture contamination leads to the formation of diphenylamine (DPA) , a difficult-to-separate contaminant.

          • Friedel-Crafts Deactivation: Improper Lewis acid stoichiometry leads to stable complexes rather than catalytic turnover.

          This guide provides self-validating protocols to address these issues.

          Module 1: Reagent Quality & Moisture Management

          The Issue: Users frequently observe a white precipitate forming immediately upon dissolving DPCC, or low yields accompanied by a "sticky" solid during workup. This is often diphenylamine hydrochloride , resulting from hydrolysis.

          Technical Insight: DPCC hydrolyzes to form Diphenylamine,

          
          , and 
          
          
          
          . Unlike liquid acyl chlorides, DPCC is a solid (mp ~85°C), making it hygroscopic if not stored properly. The hydrolysis is autocatalytic; the generated
          
          
          can protonate the product or starting material, altering solubility.

          Troubleshooting Protocol:

          CheckpointStandardWhy?
          Solvent Quality < 50 ppm
          
          
          DPCC hydrolysis is irreversible. Use freshly distilled DCM or THF (from Na/Benzophenone).
          Reagent State White/Off-white Crystalline SolidIf the solid is yellow or sticky, it contains free Diphenylamine. Recrystallize from hexane/CHCl3 before use.
          Addition Mode Solid Addition Funnel or SolutionDo not expose the solid to humid air for extended periods. Dissolve in dry solvent under
          
          
          immediately.

          Q: Can I use DMF as a solvent? A: Proceed with caution. While DMF dissolves DPCC well, it can react with acyl chlorides to form Vilsmeier-Haack type intermediates (dimethylchloroforminium chloride), consuming your reagent. Use THF , DCM , or 1,2-Dichloroethane (DCE) instead.

          Module 2: Optimizing Friedel-Crafts Acylation

          The Issue: Reaction stalls at 40-50% conversion, or regioselectivity is poor.

          Mechanism & Causality: In Friedel-Crafts acylation, DPCC forms a resonance-stabilized acylium ion. However, the product (an amide) is a Lewis base. The Lewis acid catalyst (e.g.,

          
          ) coordinates strongly to the product's carbonyl oxygen, deactivating it. You need stoichiometric, not catalytic, Lewis acid. 
          

          Visualizing the Pathway (Graphviz):

          FriedelCrafts cluster_trap The Stoichiometric Trap DPCC DPCC (Reactant) Complex Acylium Complex [Ph2N-CO]+ [AlCl4]- DPCC->Complex Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermed Sigma Complex Complex->Intermed + Arene Arene Arene (Nucleophile) Arene->Intermed Product_Complex Product-AlCl3 Complex (STABLE) Intermed->Product_Complex - HCl Final Amide Product Product_Complex->Final Aqueous Quench (Critical Step)

          Caption: The Friedel-Crafts pathway showing the formation of the stable Product-Lewis Acid complex, requiring stoichiometric AlCl3 and aqueous quenching to release the final amide.

          Optimization Protocol:

          • Stoichiometry: Use 1.1 to 1.2 equivalents of

            
              per equivalent of DPCC.
            
          • Temperature: Start at

            
             to form the complex, then warm to reflux. The steric bulk of DPCC often requires thermal energy to overcome the activation barrier for the electrophilic attack.
            
          • Solvent: Switch from DCM (boiling point

            
            ) to 1,2-Dichloroethane (DCE, bp 
            
            
            
            )
            if conversion is low. The higher temperature is often necessary for sterically demanding electrophiles.
          Module 3: Nucleophilic Substitutions (Amines/Alcohols)

          The Issue: Reaction with secondary amines or hindered phenols is sluggish.

          Technical Insight: The two phenyl rings on DPCC create a "propeller" shape that shields the carbonyl carbon. Standard Schotten-Baumann conditions (biphasic NaOH) often fail for hindered substrates because the reaction rate is slower than the hydrolysis rate.

          The Solution: Nucleophilic Catalysis (DMAP) You must convert the "hard" electrophile (Acid Chloride) into a more reactive "soft" electrophile (Acyl-pyridinium species).

          Recommended Base System:

          ComponentRoleRecommended Reagent
          Stoichiometric Base Neutralize HClTriethylamine (TEA) or DIPEA (Hunig's Base). Avoid inorganic bases to maintain homogeneity.
          Catalyst Activate CarbonylDMAP (4-Dimethylaminopyridine) . Use 5-10 mol%.
          Solvent MediumDCM (Standard) or Toluene (if heating is required).

          Step-by-Step Protocol:

          • Dissolve Nucleophile (1.0 eq), TEA (1.2 eq), and DMAP (0.1 eq) in dry DCM.

          • Cool to

            
            .
            
          • Add DPCC (1.1 eq) dissolved in minimal DCM dropwise.

          • Critical Step: Allow to warm to Room Temp. If TLC shows starting material after 4 hours, reflux . The steric bulk often necessitates heat.

          Module 4: Workup & Purification Strategies

          The Issue: "My product is contaminated with a solid that won't wash away."

          Diagnosis: This is likely Diphenylamine (DPA) (from hydrolysis) or Diphenylurea (from reaction with trace moisture/amines). DPA is very non-polar and co-elutes with many products on silica.

          Purification Workflow (The "Acid Wash" Trick): Unlike the amide product, Diphenylamine is a weak base. However, its basicity is very low (

          
          ), so standard acid washes often fail to remove it.
          
          • Reaction Quench: Pour reaction mixture into ice water.

          • Organic Wash: Extract with DCM.

          • Removal of DPA:

            • Method A (Chromatography): DPA moves fast in Hexane/EtOAc. Use a gradient starting with 100% Hexane to flush DPA before increasing polarity for your product.

            • Method B (Recrystallization): If your product is a solid, recrystallize from Ethanol/Water . DPA is much more soluble in cold ethanol than many amides.

          Decision Tree for Troubleshooting:

          Troubleshooting Start Start: Low Yield / Impure CheckTLC Check TLC: Is DPCC consumed? Start->CheckTLC Yes Yes CheckTLC->Yes DPCC Gone No No CheckTLC->No DPCC Remains Hydrolysis Diagnosis: Hydrolysis (Moisture Contamination) Yes->Hydrolysis Product is DPA/Urea Steric Diagnosis: Steric Hindrance (Reaction too slow) No->Steric FixHydrolysis Action: 1. Dry Solvents 2. Inert Atmosphere 3. Check Reagent Quality Hydrolysis->FixHydrolysis FixSteric Action: 1. Add DMAP Catalyst 2. Switch Solvent to DCE/Toluene 3. Increase Temp Steric->FixSteric

          Caption: Diagnostic logic flow for identifying failure modes in DPCC couplings.

          References
          • Synthesis & Properties

            • Preparation of this compound.[1] PrepChem. (Derived from classic phosgenation protocols). Link

          • Friedel-Crafts Reactivity

            • Rivett, D. E., & Steadman, E. (1980). Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-Crafts reaction.[2][3][4][5] Australian Journal of Chemistry. (Demonstrates the necessity of

              
               stoichiometry and solvent effects). Link
              
          • Hydrolysis Mechanics

            • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry. (Establishes the baseline stability and hydrolysis rates of carbamoyl chlorides vs. alkyl acyl chlorides). Link

          • Catalytic Activation

            • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition. (The foundational text for using DMAP to overcome steric hindrance in acylation). Link

          Sources

          Technical Support Center: Troubleshooting Diphenylcarbamyl Chloride (DPCC) Reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Online Agent: Senior Application Scientist, Dr. A. Vance Topic: Diphenylcarbamyl Chloride (DPCC) [CAS: 83-01-2] Audience: Research Chemists & Process Engineers

          Introduction: Understanding Your Reagent

          This compound (DPCC) is a carbamoyl chloride electrophile used primarily to introduce the diphenylcarbamoyl group (

          
          ) into nucleophiles (amines, alcohols) or aromatic systems (via Friedel-Crafts).
          

          Unlike simple acyl chlorides (e.g., acetyl chloride), DPCC possesses unique steric bulk due to the two phenyl rings and reduced electrophilicity at the carbonyl carbon caused by the nitrogen lone pair donation. These features make it less reactive but also prone to specific failure modes that do not affect standard acid chlorides.

          This guide addresses the three most common failure scenarios:

          • Hydrolysis Competition: Why you are isolating diphenylamine instead of your product.

          • Friedel-Crafts Stalling: Why the reaction turns deep red but yields no ketone.

          • Purification Nightmares: How to separate the byproduct (diphenylamine) from the target urea/amide.

          Part 1: Diagnostic Workflow

          Before altering your protocol, identify your specific failure mode using the decision tree below.

          DPCC_Troubleshooting Start Reaction Failed/Low Yield CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Major Spot: Diphenylamine (Low MW, Non-polar) CheckTLC->Result1 Hydrolysis Result2 Major Spot: Starting Material (DPCC Unreacted) CheckTLC->Result2 Low Reactivity Result3 Deep Red Complex No Product on Workup CheckTLC->Result3 Friedel-Crafts Issue Action1 Action: Dry Solvents & Inert Atmosphere Result1->Action1 Action2 Action: Add Catalyst (DMAP) or Stronger Base (NaH) Result2->Action2 Action3 Action: Increase Lewis Acid (>1.2 eq) Result3->Action3

          Figure 1: Diagnostic decision tree for DPCC reaction failures.

          Part 2: Troubleshooting Guides (Q&A)

          Scenario A: The "Moisture" Problem (Hydrolysis)

          Q: I performed a reaction with a primary amine, but I isolated Diphenylamine (DPA) instead of the urea. What happened?

          A: You have experienced competitive hydrolysis. DPCC is moisture-sensitive. Upon contact with water, it undergoes hydrolysis to form diphenylcarbamic acid, which is unstable and spontaneously decarboxylates to release Diphenylamine (DPA) ,

          
          , and 
          
          
          
          .

          The Mechanism of Failure:

          
          
          

          Corrective Protocol:

          • Solvent Quality: Do not rely on "bottle" solvents. Use anhydrous DCM or THF dried over molecular sieves.

          • Base Selection: If using an amine nucleophile, use an inorganic base (e.g.,

            
            ) or a dry tertiary amine (TEA/DIPEA).
            
          • Atmosphere: All DPCC reactions must be run under Nitrogen or Argon.

          • Reagent Check: Check the melting point of your starting DPCC. If it is significantly below 85°C, it may have already hydrolyzed in the bottle. Recrystallize before use.

          Scenario B: Friedel-Crafts Acylation Stalling

          Q: I am trying to acylate benzene using DPCC and

          
          . The mixture turns dark red, but after quenching, I recover mostly starting material. 
          

          A: This is likely a stoichiometry issue regarding the Lewis Acid. In Friedel-Crafts acylation, the product (a ketone/amide hybrid) contains a carbonyl oxygen that is highly basic due to resonance from the nitrogen. This oxygen complexes strongly with the aluminum chloride.

          The "Trap": If you use 1.0 equivalent of

          
          , the Lewis acid is consumed by complexing with the product as it forms, halting the catalytic cycle. The "dark red" color is often the acylium ion or the product-aluminum complex, not a sign of failure, but the reaction stops if no free catalyst remains.
          

          Corrective Protocol:

          • Stoichiometry: Use 1.2 to 1.5 equivalents of

            
             relative to DPCC.
            
          • Order of Addition:

            • Step 1: Suspend

              
               in dry solvent (DCM or 1,2-dichloroethane).
              
            • Step 2: Add DPCC to generate the active acylium complex.

            • Step 3: Add the aromatic substrate last (unless the substrate is the solvent, e.g., benzene).

          • Temperature: Carbamylation is slower than simple acetylation. Reflux is often required (60–80°C) for 1–3 hours.

          FC_Mechanism Step1 DPCC + AlCl3 Inter Acylium Complex [Ph2N-C=O]+ [AlCl4]- Step1->Inter Activation Product_Complex Product-AlCl3 Complex (Stalls reaction if AlCl3 < 1 eq) Inter->Product_Complex + Ar-H Final Free Ketone Product_Complex->Final + H2O (Quench)

          Figure 2: Friedel-Crafts pathway showing the obligatory product complexation.

          Scenario C: Purification & Diphenylamine Removal

          Q: My reaction worked, but I cannot separate the product from the Diphenylamine (DPA) byproduct. Acid washing isn't working.

          A: This is a common misconception. Diphenylamine is an amine, but it is extremely weakly basic (

          
           of conjugate acid 
          
          
          
          ).
          • Why it fails: A standard 1M HCl or 10% citric acid wash will not protonate diphenylamine sufficiently to force it into the aqueous layer. It remains in the organic layer with your product.

          Corrective Protocol (Purification):

          MethodSuitabilityProcedure
          Recrystallization (Recommended) HighUse Toluene/Hexane or DCM/Hexane . The urea/amide product is usually less soluble than DPA. Dissolve crude in min. hot toluene, add hexane until cloudy, cool.
          Flash Chromatography MediumDPA is non-polar (
          
          
          in 20% EtOAc/Hex). Most urea products are more polar. Use a gradient starting at 100% Hexane.
          Chemical Scavenging SpecificIf DPA is the only impurity, reaction with acetic anhydride can convert it to N-acetyl-diphenylamine, which has different solubility/polarity, but this is rarely more efficient than a column.

          Warning on Alcohol Recrystallization: Older literature suggests recrystallizing DPCC from ethanol. Avoid this. DPCC reacts with ethanol (solvolysis) to form ethyl diphenylcarbamate, albeit slowly. Use inert solvents (Hexane, Toluene, Benzene) for recrystallization of the starting material.

          Part 3: Validated Experimental Protocols

          Protocol 1: Standard N-Acylation (Synthesis of Ureas)

          For reacting DPCC with a primary/secondary amine.

          • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with

            
            .
            
          • Dissolution: Dissolve Amine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (0.1 M concentration).

          • Addition: Cool to 0°C. Add DPCC (1.1 eq) portion-wise (solid) or dropwise (if dissolved in DCM).

            • Note: DPCC is a solid; dissolving it in minimal DCM allows for better control.

          • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

            • Monitoring: Check TLC.[1] If DPCC remains, add catalytic DMAP (0.1 eq) to accelerate.

          • Workup:

            • Dilute with EtOAc.

            • Wash with 1M HCl (removes TEA and unreacted starting amine).

            • Wash with Sat.

              
               (removes acidic impurities).
              
            • Wash with Brine, Dry (

              
              ), Concentrate.
              
          • Purification: Recrystallize from Hexane/EtOAc if necessary.

          Protocol 2: Friedel-Crafts Carbamylation

          For reacting DPCC with Benzene/Toluene.

          • Setup: Flame-dry flask, reflux condenser,

            
             atmosphere.
            
          • Catalyst Bed: Suspend

            
             (1.2 eq)  in dry 1,2-dichloroethane (DCE) or DCM.
            
          • Activation: Add DPCC (1.0 eq) . Stir at RT for 15 mins. Solution should turn yellow/orange (Acylium formation).

          • Substrate: Add Aromatic Substrate (1.0–1.2 eq) .

          • Heat: Heat to reflux (60°C for DCM, 83°C for DCE) for 2–4 hours.

            • Visual Check: Reaction usually turns deep red/brown.

          • Quench: Pour mixture onto Ice/HCl . (CAUTION: Exothermic).

            • Purpose: The HCl breaks the Aluminum-Product complex.

          • Extraction: Extract with DCM. Wash organic layer with water and brine.[2]

          References

          • Reactivity of Carbamoyl Chlorides

            • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides. (2016).[3][4] International Journal of Molecular Sciences.

          • Friedel-Crafts Acylation Methodology

            • Friedel-Crafts Acylation of Benzene.[5][6][7] ChemGuide.

          • Preparation and Purification

            • Preparation of this compound.[8] PrepChem.

          • Diphenylamine Properties (Solubility/Basicity)

            • Diphenylamine: National Center for Biotechnology Inform

          Sources

          How to remove unreacted Diphenylcarbamyl chloride from a reaction mixture

          Author: BenchChem Technical Support Team. Date: February 2026

          Prepared by the Senior Application Scientist Team

          This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted Diphenylcarbamyl Chloride (DPCCl) from a reaction mixture. We will explore the chemical principles behind various quenching and purification strategies, offer detailed protocols, and provide troubleshooting advice to ensure the highest purity of your target compounds.

          A Critical Note on Safety: this compound is a corrosive, moisture-sensitive solid that can cause severe skin burns and eye damage.[1][2] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

          Section 1: Frequently Asked Questions (FAQs)

          This section addresses the most common questions encountered when working with DPCCl.

          Q1: Why is it critical to remove unreacted DPCCl from my reaction?

          Unreacted DPCCl is a reactive electrophile that can interfere with subsequent synthetic steps. Its presence can lead to the formation of unwanted byproducts, reducing the overall yield and purity of your desired product. From a drug development perspective, residual reactive reagents like DPCCl are unacceptable impurities that must be stringently controlled and removed.

          Q2: What are the primary methods for quenching and removing DPCCl?

          There are three main strategies, each with specific advantages:

          • Aqueous Workup (Hydrolysis): The most common method. DPCCl is intentionally hydrolyzed with water or a basic solution to form diphenylamine.[4] Diphenylamine is typically easier to remove via extraction or chromatography than the parent carbamoyl chloride.

          • Scavenger Nucleophile Quench (Aminolysis/Alcoholysis): A nucleophile, such as a simple amine or alcohol, is added to the reaction mixture. This converts DPCCl into a urea or carbamate derivative, respectively. This method is chosen when the resulting derivative has physical properties (e.g., solubility, polarity) that make it very easy to separate from the desired product.

          • Direct Chromatographic Purification: In cases where the desired product is very non-polar and stable, it may be possible to directly apply the crude reaction mixture to a silica gel column. The highly polar DPCCl and its byproducts will have strong retention, allowing the desired product to elute first.

          Q3: My target molecule is sensitive to water and/or basic conditions. How should I quench the reaction?

          If your product is unstable in aqueous or basic environments, an aqueous workup should be avoided. The preferred method is to use a non-basic nucleophilic scavenger.

          • Option A (Alcohol Quench): Add a simple, anhydrous alcohol like isopropanol to the reaction mixture.[5] This will convert the DPCCl to an isopropyl diphenylcarbamate, which can then be removed by chromatography.

          • Option B (Carefully Controlled Hydrolysis): If mildly acidic conditions are tolerated, the reaction can be quenched by pouring it into a cold, dilute acid solution (e.g., 1M HCl).[6] This will hydrolyze the DPCCl while keeping the bulk solution acidic.

          Q4: How can I confirm that all the DPCCl has been removed?

          Several analytical techniques can be used:

          • Thin-Layer Chromatography (TLC): The most immediate method. A spot corresponding to DPCCl on the TLC plate should be absent in the final product. Be aware that DPCCl can react with the silica gel on the plate, so rapid elution is recommended.

          • Infrared (IR) Spectroscopy: DPCCl has a characteristic carbonyl (C=O) stretch at a high frequency (typically ~1790-1815 cm⁻¹).[7] The disappearance of this peak is a strong indicator of its complete removal.

          • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively confirm the absence of DPCCl. The carbonyl carbon of DPCCl has a characteristic chemical shift in the 160-185 ppm range.[7]

          • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting trace amounts of residual DPCCl or its byproducts in the final product.[8][9][10]

          Q5: What are the common byproducts I should expect after quenching DPCCl?

          The primary byproduct depends on the quenching method used:

          • Hydrolysis (Water/Base Quench): The main byproduct is diphenylamine .[4]

          • Aminolysis (Amine Quench): The byproduct will be an N,N-diphenyl-N'-substituted urea . For example, quenching with n-propylamine yields N,N-diphenyl-N'-propylurea.[11]

          • Alcoholysis (Alcohol Quench): The byproduct will be an N,N-diphenylcarbamate ester .

          Section 2: Troubleshooting and Method Selection

          Choosing the correct removal strategy is crucial and depends entirely on the properties of your desired product.

          Method Selection Decision Tree

          This diagram provides a logical workflow for selecting the most appropriate DPCCl removal strategy.

          G start Start: Reaction with excess DPCCl is complete. q1 Is the desired product stable to water and weak base (e.g., NaHCO3)? start->q1 method1 Preferred Method: Aqueous Workup (Hydrolysis) q1->method1  Yes q2 Is the product stable to a simple amine (e.g., diethylamine)? q1->q2  No protocol1 Follow Protocol 1: Quench with aq. NaHCO3, extract, and purify diphenylamine byproduct. method1->protocol1 method2 Alternative Method 1: Scavenger Amine Quench q2->method2  Yes q3 Is the product stable to a simple alcohol (e.g., isopropanol)? q2->q3  No protocol2 Follow Protocol 2: Quench with amine, then purify the resulting urea byproduct. method2->protocol2 method3 Alternative Method 2: Scavenger Alcohol Quench q3->method3  Yes method4 Final Option: Direct Chromatography q3->method4  No protocol3 Follow Protocol 3: Quench with alcohol, then purify the resulting carbamate byproduct. method3->protocol3 protocol4 Proceed with caution. Load crude mixture directly onto silica gel. DPCCl may react on column. method4->protocol4

          Caption: Decision tree for selecting a DPCCl removal method.

          Section 3: Detailed Experimental Protocols

          Protocol 1: Quenching and Removal by Aqueous Workup (Hydrolysis)

          This is the most robust and common method for products that are stable under mildly basic aqueous conditions. The goal is to hydrolyze DPCCl to diphenylamine and then remove it.

          Causality: DPCCl reacts with water in a nucleophilic acyl substitution reaction to form an unstable diphenylcarbamic acid, which rapidly decarboxylates to yield diphenylamine and CO₂ gas.[12] The addition of a weak base like sodium bicarbonate (NaHCO₃) neutralizes the HCl byproduct, preventing acid-catalyzed side reactions and further promoting the hydrolysis.[4] Diphenylamine is a weak base and can be removed from the organic layer by washing with a dilute acid.

          Step-by-Step Methodology:
          • Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This moderates the exothermic nature of the quench.

          • Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

          • Quench the Reaction: Slowly and carefully add the saturated NaHCO₃ solution to the cold reaction mixture with vigorous stirring. Caution: Effervescence (CO₂ evolution) will occur. Continue adding until the gas evolution ceases.

          • Phase Separation: Transfer the entire mixture to a separatory funnel. If needed, add more of the organic solvent used in the reaction to ensure proper partitioning. Allow the layers to separate.

          • Initial Wash: Drain the aqueous layer. Wash the organic layer with an equal volume of saturated NaHCO₃ solution, followed by a wash with water, and finally with brine.

          • Acidic Wash (to remove Diphenylamine): Wash the organic layer two times with an equal volume of cold 1M hydrochloric acid (HCl). This protonates the diphenylamine byproduct, forming a water-soluble salt that partitions into the aqueous layer.

          • Final Wash and Drying: Wash the organic layer one final time with brine to remove residual water. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

          • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

          • Purity Check: Analyze the crude product by TLC or ¹H NMR to confirm the absence of both DPCCl and diphenylamine before proceeding with further purification (e.g., chromatography or recrystallization).

          Protocol 2: Purification by Silica Gel Flash Chromatography

          This protocol is used to separate the desired product from non-volatile byproducts like diphenylamine or its derivatives.

          Step-by-Step Methodology:
          • Prepare the Sample: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

          • Select the Eluent: Determine an appropriate solvent system (eluent) using TLC. The ideal system provides good separation between your product and any impurities, with an Rf value for your product between 0.2 and 0.4.

          • Pack the Column: Pack a glass column with silica gel using the selected eluent. Ensure the silica bed is uniform and free of air bubbles.

          • Load the Sample: Carefully apply the dissolved crude product to the top of the silica gel bed.

          • Elute the Column: Add the eluent to the top of the column and apply pressure (flash chromatography) to move the solvent through the silica.

          • Collect Fractions: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

          • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.

          • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

          Section 4: Data Interpretation and Purity Assessment

          Confirming the complete removal of DPCCl and its byproducts is essential. The following table summarizes key spectroscopic data to aid in this analysis.

          CompoundStructureKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (CDCl₃, δ ppm)Key ¹³C NMR Signals (CDCl₃, δ ppm)
          This compound (DPCCl) (C₆H₅)₂NCOCl~1790-1810 (C=O, strong) [7]~7.2 - 7.5 (m, 10H, Ar-H)~165 (C=O) , ~125-140 (Ar-C)[7]
          Diphenylamine (Hydrolysis Byproduct) (C₆H₅)₂NH~3380 (N-H, sharp) , No C=O peak[13]~7.3 (t, 4H), ~7.0 (t, 2H), ~6.9 (d, 4H), ~5.7 (br s, 1H, N-H) [13]~143, 129, 121, 118 (Ar-C)[13]
          N,N-Diphenyl-N'-ethylurea (Amine Quench Byproduct) (C₆H₅)₂NCONHCH₂CH₃~3300 (N-H), ~1650 (C=O, strong) ~7.2-7.4 (m, 10H, Ar-H), ~4.8 (br s, 1H, N-H), ~3.2 (q, 2H, CH₂), ~1.1 (t, 3H, CH₃)~155 (C=O) , ~120-145 (Ar-C), ~35 (CH₂), ~15 (CH₃)

          Section 5: References

          • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved February 7, 2026, from [Link]

          • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. r/Chempros. Retrieved February 7, 2026, from [Link]

          • PrepChem. (n.d.). Synthesis of this compound. Retrieved February 7, 2026, from [Link]

          • Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]

          • Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

          • de Oliveira, A. R. M., et al. (2007). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of AOAC International, 90(5), 1312–1318. [Link]

          • SpectraBase. (n.d.). Diphenylamine. Retrieved February 7, 2026, from [Link]

          • Paw, B., & Misztal, G. (2002). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 59(2), 141-146.

          • Sciencemadness Wiki. (2023, August 24). Diphenylamine. Retrieved February 7, 2026, from [Link]

          • National Institute of Standards and Technology. (n.d.). Diphenylamine. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

          • EURL-SRM. (2023, February). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS/MS. Retrieved February 7, 2026, from [Link]

          • LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 7, 2026, from [Link]

          • Global Substance Registration System (GSRS). (n.d.). DIPHENYLCARBAMOYL CHLORIDE. Retrieved February 7, 2026, from [Link]

          • Alsirawan, M. B., et al. (2012). Chromatographic comparison of atenolol separation in reaction media on cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of the Chilean Chemical Society, 57(2), 1083-1089. [Link]

          • Srivastava, K. P., & Kumar, A. (2004). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 16(2), 1015-1018.

          • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved February 7, 2026, from [Link]

          • Leslie, J. M. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. Retrieved February 7, 2026, from [Link]

          • de Oliveira, A. R. M., et al. (2007). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. [Link]

          • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved February 7, 2026, from [Link]

          • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: this compound. Retrieved February 7, 2026, from [Link]

          • Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Retrieved February 7, 2026, from [Link]

          • The Royal Society of Chemistry. (n.d.). Supporting Information: A simple, efficient and green synthesis of N-aryl cyclic amines. Retrieved February 7, 2026, from [Link]

          • ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19) using thionyl chloride (13) as a reagent and DMF as a catalyst. Retrieved February 7, 2026, from [Link]

          • Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 7, 2026, from [Link]

          • New Jersey Department of Health. (2000, September). Hazard Summary: Diethylcarbamoyl Chloride. Retrieved February 7, 2026, from [Link]

          • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]

          • Roger, A. (1919). Organic Chemical Reagents. As cited in PrepChem.com. Retrieved February 7, 2026, from [Link]

          Sources

          Managing thermal decomposition of Diphenylcarbamyl chloride derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          An In-Depth Technical Guide to Managing Thermal Decomposition of Diphenylcarbamyl Chloride Derivatives

          Introduction to this compound Stability

          This compound (DPCC) and its derivatives are versatile reagents in organic synthesis, frequently employed in the creation of pharmaceuticals, pesticides, and other fine chemicals.[1][2][3] Their utility stems from the reactive carbamoyl chloride moiety, which readily participates in reactions with nucleophiles like alcohols, phenols, and amines to form stable carbamates and ureas.[1][4] However, this reactivity also makes them susceptible to degradation, particularly thermal decomposition and hydrolysis.

          Understanding the stability of DPCC is paramount for ensuring reaction efficiency, product purity, and laboratory safety. This guide serves as a technical support center for researchers, providing in-depth answers to common questions, troubleshooting strategies for experimental challenges, and best practices for handling and monitoring these sensitive compounds.

          Frequently Asked Questions (FAQs) on DPCC Decomposition

          This section addresses the fundamental aspects of this compound decomposition in a direct question-and-answer format.

          Q1: What are the primary decomposition pathways for this compound?

          A1: this compound primarily degrades through two main pathways:

          • Hydrolysis: This is the most common decomposition route under typical laboratory conditions. DPCC is highly sensitive to moisture and reacts with water to form a short-lived carbamic acid intermediate, which then rapidly decomposes into diphenylamine and carbon dioxide.[1][5] The generated diphenylamine is often observed as a significant impurity in aged or improperly handled reagents.

          • Thermal Decomposition: At elevated temperatures, DPCC can undergo decomposition. While disubstituted carbamoyl chlorides like DPCC are generally more stable than monosubstituted ones, they are not immune to heat-induced degradation.[1][6] The decomposition can lead to the formation of various hazardous gases, including hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][7] For some related compounds, decomposition can also lead to isocyanate formation.[1]

          Q2: What factors accelerate the decomposition of DPCC?

          A2: Several factors can negatively impact the stability of DPCC:

          • Moisture: As a highly moisture-sensitive compound, even trace amounts of water in solvents or the atmosphere can lead to significant hydrolysis.[9][10]

          • Incompatible Materials: Strong oxidizing agents, bases, and alcohols are incompatible with DPCC and can promote vigorous or uncontrolled reactions.[10] Lewis acids have also been shown to catalyze the decomposition of some carbamoyl chlorides.[1]

          • Light: Exposure to light can be a contributing factor to degradation, and storage in the dark is recommended.[5]

          Q3: How can I visually identify if my this compound has decomposed?

          A3: Pure this compound is typically a white to beige crystalline powder.[2][3] Signs of decomposition include:

          • Discoloration: A change in color to yellow, brown, or gray-green can indicate the presence of impurities formed during degradation.[3]

          • Clumping or Caking: Due to hydrolysis and the release of HCl, the powder may absorb atmospheric moisture and appear clumpy or sticky.

          • Pungent Odor: The release of hydrogen chloride gas can produce a sharp, acidic odor.

          Q4: What are the recommended storage and handling procedures for DPCC?

          A4: To ensure the longevity and reactivity of DPCC, strict storage and handling protocols are essential:

          • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from incompatible materials.[3][9][10] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture exposure.[9][10] Protect from light.[5]

          • Handling: Always handle DPCC in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Use dry glassware and anhydrous solvents to prevent hydrolysis. Avoid heating the compound unnecessarily.

          Q5: What are the safety hazards associated with DPCC decomposition products?

          A5: The thermal decomposition of DPCC can release several hazardous substances.[7] Inhalation of or contact with these products can be dangerous. Key hazards include:

          • Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory tract, eye, and skin irritation and burns.[5]

          • Carbon Monoxide (CO): A toxic gas that can interfere with oxygen transport in the blood.[7]

          • Nitrogen Oxides (NOx): A group of toxic gases that can cause severe respiratory problems.[7]

          • Diphenylamine: While less acutely hazardous than the gaseous byproducts, it can cause skin irritation and other health effects with prolonged exposure.

          Troubleshooting Guide for Experiments Involving DPCC

          This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.

          Problem Probable Cause(s) Recommended Solution(s)
          Low or No Product Yield 1. Decomposed Reagent: The DPCC may have degraded due to improper storage or handling (hydrolysis).[1][5] 2. Reaction Conditions: Insufficient reaction temperature or time. 3. Catalyst Deactivation: If using a Lewis acid catalyst, it may have been deactivated by moisture.[11]1. Verify Reagent Quality: Use a fresh bottle of DPCC or purify the existing stock. Perform a quality check (e.g., melting point, NMR) if possible. 2. Optimize Conditions: Ensure anhydrous conditions are strictly maintained. Use freshly distilled, dry solvents. Consider optimizing the reaction temperature and duration based on literature procedures. 3. Ensure Anhydrous Catalyst Conditions: Use freshly opened or purified Lewis acid catalysts under a dry, inert atmosphere.[11]
          Unexpected Side Products in Analysis (NMR, LC-MS) 1. Diphenylamine Presence: The most common impurity, resulting from hydrolysis of DPCC.[1] 2. Isocyanate-derived Products: At higher temperatures, decomposition to phenyl isocyanate might occur, which can then react with nucleophiles.[1][6] 3. Solvent Participation: The solvent (e.g., an alcohol) may have acted as a nucleophile, consuming the DPCC.[1]1. Improve Anhydrous Technique: Dry all glassware thoroughly. Use anhydrous grade solvents and perform the reaction under an inert atmosphere. 2. Control Reaction Temperature: Maintain the recommended reaction temperature. Avoid excessive heating. If high temperatures are necessary, consider adding the DPCC slowly to the reaction mixture. 3. Choose Inert Solvents: Select a non-nucleophilic, anhydrous solvent for the reaction (e.g., toluene, dichloromethane).
          Reaction Mixture Discoloration (Yellow/Brown) 1. Decomposition: Thermal or hydrolytic decomposition of DPCC or the product is occurring. 2. Side Reactions: Unwanted side reactions are producing colored byproducts.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Purify Starting Materials: Ensure all starting materials and solvents are pure and free of contaminants that could promote side reactions. 3. Work-up and Purification: Proceed with the work-up and purify the desired product from the colored impurities using techniques like column chromatography or recrystallization.
          Pressure Buildup in Reaction Vessel 1. Gas Evolution: Decomposition is releasing gaseous byproducts such as CO2 (from hydrolysis) or HCl.[1][7] 2. Exothermic Reaction: The reaction is highly exothermic, causing the solvent to boil.1. Ensure Proper Venting: Do not run the reaction in a completely sealed system. Ensure the vessel is equipped with a condenser or a drying tube that allows for pressure equalization. 2. Control Reaction Rate: Add the DPCC reagent slowly and portion-wise to the reaction mixture. Use an ice bath to cool the reaction vessel and moderate the reaction rate.
          Troubleshooting Workflow Diagram

          G cluster_0 Problem Identification cluster_1 Reagent & Conditions Check cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Verification start Experimental Issue (e.g., Low Yield, Impurities) check_reagent Check DPCC Quality (Age, Appearance) start->check_reagent check_conditions Review Reaction Conditions (Anhydrous? Temp?) start->check_conditions hydrolysis Suspect Hydrolysis? check_reagent->hydrolysis check_conditions->hydrolysis thermal_decomp Suspect Thermal Decomposition? check_conditions->thermal_decomp solution_hydrolysis Implement Strict Anhydrous Technique: - Dry Glassware/Solvents - Inert Atmosphere hydrolysis->solution_hydrolysis Yes solution_thermal Optimize Thermal Conditions: - Lower Reaction Temp - Slow Reagent Addition - Use Ice Bath thermal_decomp->solution_thermal Yes rerun Re-run Experiment solution_hydrolysis->rerun solution_thermal->rerun analyze Analyze Results rerun->analyze success Successful Outcome analyze->success Improved fail Issue Persists analyze->fail Not Improved fail->start Re-evaluate

          Caption: A workflow for troubleshooting issues with DPCC reactions.

          Experimental Protocols

          Protocol 1: Monitoring DPCC Decomposition via ¹H NMR Spectroscopy

          This protocol provides a method for assessing the stability of a DPCC sample over time, particularly its susceptibility to hydrolysis.

          Objective: To quantify the presence of diphenylamine, the primary hydrolysis product, in a sample of this compound.

          Materials:

          • This compound (sample to be tested)

          • Anhydrous deuterated chloroform (CDCl₃)

          • NMR tubes

          • Internal standard (e.g., 1,3,5-trimethoxybenzene)

          Procedure:

          • Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh approximately 10-15 mg of the DPCC sample and a known quantity of the internal standard into a clean, dry vial.

          • Dissolution: Add ~0.7 mL of anhydrous CDCl₃ to the vial and gently swirl to dissolve the solids completely.

          • NMR Analysis: Transfer the solution to a dry NMR tube and cap it securely.

          • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T1).

          • Data Analysis:

            • Identify the characteristic signals for diphenylamine (aromatic protons and the N-H proton, which may be broad).

            • Identify the aromatic signals for this compound.

            • Integrate the signals corresponding to the diphenylamine, the DPCC, and the internal standard.

            • Calculate the molar ratio of diphenylamine to DPCC to determine the extent of decomposition.

          Protocol 2: General Procedure for Carbamate Synthesis Minimizing Decomposition

          This protocol outlines a general method for reacting DPCC with a phenolic nucleophile, incorporating best practices to avoid thermal degradation and hydrolysis.

          Objective: To synthesize a phenyl carbamate with high yield and purity.

          Procedure:

          • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

          • Reagent Preparation: In the flask, dissolve the phenol and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., toluene or dichloromethane).

          • Cooling: Cool the solution to 0-5°C using an ice-water bath.[12]

          • DPCC Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the DPCC solution to the stirred reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.

          • Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting phenol.

          • Work-up: Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) to neutralize the base and precipitate the hydrochloride salt.

          • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure carbamate.

          Primary Thermal Decomposition Pathway of DPCC

          G cluster_hydrolysis Hydrolysis Pathway (Major) cluster_thermal High-Temperature Decomposition (Minor/Forced) DPCC This compound (Ph₂NCOCl) CarbamicAcid Diphenylcarbamic Acid (unstable) [Ph₂NCOOH] DPCC->CarbamicAcid + H₂O (Moisture) Isocyanate Phenyl Isocyanate* (PhNCO) DPCC->Isocyanate Δ (Heat) HCl Hydrogen Chloride (HCl) DPCC->HCl Δ (Heat) OtherGases Other Gases (CO, NOx) DPCC->OtherGases Δ (Heat) Diphenylamine Diphenylamine (Ph₂NH) CarbamicAcid->Diphenylamine CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 note *Formation of isocyanate is a known pathway for monosubstituted carbamoyl chlorides and may be a contributing pathway for DPCC at high temperatures.

          Caption: Primary decomposition pathways for this compound.

          References

          • Bakhtin, S. A., et al. (n.d.). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. Russian Journal of Bakhtin Studies.
          • BenchChem. (n.d.). N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. BenchChem.
          • Heide, K. (2009). Thermal decomposition of carnallite (KCl · MgCl 2 · 6H 2 O)-comparison of experimental results and phase equilibria. ResearchGate.
          • Wang, J., et al. (2024). Study on the thermal decomposition kinetics of ammonium carbamate for low-grade heat utilization. ResearchGate.
          • MDPI. (n.d.). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. MDPI.
          • Shao, K. (2023). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Combustion by Flash Pyrolysis Photoionization Time-of-Flight Mass Spectrometry. eScholarship.
          • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. Available at: [Link]

          • ResearchGate. (2018). Thermal decomposition mechanism of poly(dimethyldiallylammonium chloride). ResearchGate.
          • Google Patents. (n.d.). WO2007080430A1 - Novel process. Google Patents.
          • Oxford Academic. (1979). Thermal Decomposition and Hydrolysis of Calcium Carbamoyl Phosphate. Bulletin of the Chemical Society of Japan.
          • TCI Chemicals. (2025). SAFETY DATA SHEET - Diphenylcarbamoyl Chloride. TCI Chemicals.
          • Fisher Scientific. (2023). SAFETY DATA SHEET - this compound. Fisher Scientific.
          • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI.
          • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diphenylcarbamoyl chloride. Sigma-Aldrich.
          • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Fisher Scientific.
          • Fisher Scientific. (2025). SAFETY DATA SHEET - Diethylcarbamyl chloride. Fisher Scientific.
          • Haz-Map. (n.d.). This compound - Hazardous Agents. Haz-Map.
          • ChemicalBook. (2026). This compound | 83-01-2. ChemicalBook.
          • ResearchGate. (2021). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. ResearchGate.
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          • ResearchGate. (2014). Primary thermal degradation effects on the polyurethane film. ResearchGate.
          • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride. BenchChem.
          • PMC. (2021). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds. PMC.
          • ResearchGate. (2007). Thermal Degradation of Polyurethane Bicomponent Systems in Controlled Atmospheres. ResearchGate.
          • BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. BenchChem.
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          • ATSDR. (n.d.). 7. ANALYTICAL METHODS. ATSDR.
          • ResearchGate. (1970). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate.
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          Sources

          Technical Support Center: Scaling Up Diphenylcarbamyl Chloride (DPCC) Reactions

          [1]

          Current Status: Operational Support Tier: Level 3 (Senior Process Safety & Engineering) Ticket ID: DPCC-SC-2024 Subject: Troubleshooting Scale-Up, Thermal Safety, and Impurity Control[1]

          Executive Summary: The Nature of the Beast

          Diphenylcarbamyl chloride (DPCC, CAS 83-01-2) presents a unique dichotomy in process development. It is a solid reagent (

          1

          In scale-up scenarios (1 kg to 100 kg+), DPCC reactions—particularly Friedel-Crafts acylations—often fail not due to chemistry, but due to engineering constraints :

          • Heat Transfer: High exothermicity of Lewis Acid complexation.[1]

          • Mass Transfer: Formation of viscous "red oil" or sludge phases during reaction.[1]

          • Impurity Profile: Competitive hydrolysis releasing diphenylamine (DPA), which is difficult to purge.[1]

          This guide addresses these specific failure modes.

          Critical Process Parameters (CPPs) & Decision Matrix

          Before initiating a pilot run, evaluate your process against this decision matrix to select the correct operational mode.

          DPCC_ScaleUp_DecisionStartStart: Define Scale & EquipmentSolventSolvent SelectionStart->SolventDCMDichloromethane (DCM)(Reflux cooling, but low T)Solvent->DCMT < 40°CPhClChlorobenzene/DCB(High T, difficult removal)Solvent->PhClT > 80°CModeAddition ModeDCM->ModePhCl->ModeSolidAddSolid DPCC Addition(High Risk: Accumulation)Mode->SolidAddLimited VolumeSolnAddSolution Dosing (DPCC in Solvent)(Recommended)Mode->SolnAddStandardExothermThermal Control StrategySolnAdd->ExothermComplexPre-complexation?(Mix DPCC + AlCl3 first?)Exotherm->ComplexYesComplexYES: Pre-complex(Reduces induction period)Complex->YesComplexNoComplexNO: In-situ(High accumulation risk)Complex->NoComplex

          Figure 1: Process decision tree for selecting solvent and addition modes. Note that solution dosing is prioritized to prevent solids handling issues.

          Troubleshooting Guides

          Module A: Thermal Runaway & Induction Periods

          Symptom: The reaction temperature does not rise immediately upon reagent addition, followed by a sudden, uncontrollable temperature spike.[1]

          Root Cause: DPCC is bulky.[1] When used in Friedel-Crafts reactions (e.g., with

          1

          Corrective Actions:

          • Use RC1 Calorimetry: Determine the Heat Release Rate (

            
            ) vs. Dosing Rate. Ensure your reactor's cooling capacity (
            
            
            ) >
            
            
            .[1]
          • The "Heel" Method: Do not start dosing into a cold reactor.[1] Establish a "heel" (10-15% of the reaction mass) and initiate the reaction at the target temperature to ensure immediate consumption.

          • Pre-Complexation: If stable in your solvent, pre-mix DPCC and the Lewis Acid at low temperature to form the complex before adding the substrate. This shifts the exotherm to the mixing tank (which must be cooled) rather than the reaction vessel.

          Module B: The "Sludge" Factor (Mass Transfer)

          Symptom: Agitator torque spikes; formation of a dark, viscous oil at the bottom of the reactor; poor conversion.

          Root Cause: Friedel-Crafts reactions often form ionic liquid complexes (red oils) between the product, the Lewis acid, and the solvent. DPCC complexes are particularly lipophilic and viscous.[1] In non-polar solvents, this phase separates, halting the reaction.[1]

          Corrective Actions:

          • Solvent Switch: Move from non-polar solvents (Hexane/Toluene) to moderately polar chlorinated solvents.[1]

            • Dichloromethane (DCM):[1] Good solubility, but low boiling point limits rate.[1]

            • 1,2-Dichloroethane (EDC):[1] Excellent solubility, but severe toxicity issues (Class 1).[1]

            • Chlorobenzene:[1] High boiling point, good solvency for the complex.[1] (Recommended Standard)

          • Agitation: Use a hydrofoil impeller (axial flow) rather than a Rushton turbine (radial flow) to ensure vertical turnover of the heavy sludge layer.

          Module C: Hydrolysis & Impurity Control

          Symptom: High levels of Diphenylamine (DPA) in the final product; low assay.

          Root Cause: DPCC hydrolyzes to form Diphenylamine,

          
          
          1
          
          
          1
          
          
          1

          Corrective Actions:

          • Feedstock Quality: Check the water content of your solvent (Karl Fischer titration).[1] It must be

            
             ppm.[1]
            
          • Scrubbing: Ensure a nitrogen sweep is active to remove

            
             as it forms.[1]
            
          • Quenching Protocol: Do not quench into simple water. The pH drop precipitates the product and traps DPA inside the crystal lattice.

          Standardized Protocols

          Protocol 4.1: Controlled Quench & Workup

          Objective: Minimize hydrolysis and separate Diphenylamine (DPA).

          StepActionRationale
          1 Cool Down Cool reaction mass to
          
          
          .
          2 Buffer Prep Prepare a 5%
          
          
          or
          
          
          solution (Cold).[1]
          3 Inverse Quench Transfer the Reaction Mass into the Water (slowly).
          4 Phase Split Allow layers to settle. If emulsion forms, filter through Celite.[1]
          5 Acid Wash Wash organic layer with 1N
          
          
          .[1]
          6 Crystallization Switch solvent to Heptane/IPA for final isolation.

          Reaction Pathway & Impurity Map

          Understanding the fate of the molecule is vital for troubleshooting yield loss.

          DPCC_PathwayDPCCDPCC Reagent(Solid)ComplexActive Acylium Complex[(Ph)2N-C=O]+DPCC->Complex+ AlCl3 / Lewis AcidHydrolysisHydrolysis PathwayDPCC->Hydrolysis+ H2O (Moisture)ProductTarget Amide(Product)Complex->Product+ Aromatic SubstrateDPADiphenylamine (DPA)(Major Impurity)Hydrolysis->DPAGasCO2 + HClHydrolysis->GasDPA->ProductCo-crystallizes(Hard to remove)

          Figure 2: Reaction pathway showing the competitive hydrolysis leading to Diphenylamine (DPA).

          Frequently Asked Questions (FAQ)

          Q: Can I use DMF as a catalyst for DPCC formation or reaction? A: Use extreme caution. While DMF catalyzes acid chloride formation (Vilsmeier-Haack reagent), reacting DPCC with DMF can lead to the formation of dimethylcarbamoyl chloride (a potent carcinogen) via exchange, or degradation of the solvent. For Friedel-Crafts, DMF kills the Lewis Acid.[1]

          Q: My reactor glass lining is showing damage. Why? A: DPCC reactions release

          1
          
          

          Q: What is the best material of construction (MoC) for gaskets? A: Avoid EPDM.[1] DPCC and the chlorinated solvents typically used (DCM, Chlorobenzene) will swell EPDM rapidly.[1] Use PTFE (Teflon) or FFKM (Kalrez) encapsulated gaskets.[1]

          Q: The solid DPCC has bridged in the addition funnel. How do I clear it? A: Do not use a metal rod (spark risk/corrosion).[1] If possible, add the reaction solvent through the funnel to dissolve the bridge. For future runs, switch to "Solution Dosing" (dissolve DPCC in solvent in a separate vessel and pump it in).[1]

          References

          • PubChem. N,N-Diphenylcarbamic chloride (Compound). National Library of Medicine.[1] Available at: [Link][1]

          • Johnson, S. L., & Giron, H. M. (1967).[1] Kinetics of the hydrolysis of N,N-diphenylcarbamoyl chloride. The Journal of Organic Chemistry. (Mechanistic insight into the

            
             hydrolysis pathway).
            
          • Org. Process Res. Dev. (General Reference). Scale-up of Friedel-Crafts Acylations. (Standard industry practices for handling aluminum chloride complexes and HCl evolution).

          Disclaimer: This guide is for technical reference only. All scale-up activities must be preceded by a rigorous Process Hazard Analysis (PHA) and comply with local safety regulations.

          Technical Support Center: Optimizing Derivatization with Diphenylcarbamyl Chloride (DPCC)

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Diphenylcarbamyl chloride (DPCC) is a specialized derivatization reagent used primarily to introduce a UV-absorbing chromophore (diphenylcarbamoyl moiety) onto compounds containing nucleophilic functional groups—specifically secondary amines, primary amines, and hindered alcohols. Unlike fluorescent tags (e.g., Dansyl chloride), DPCC is optimized for HPLC-UV detection (typically 254 nm) and provides robust stability for carbamate/urea derivatives.

          This guide addresses the kinetic competition between derivatization efficiency and reagent hydrolysis , providing a self-validating workflow for high-throughput analysis.

          Part 1: Reaction Mechanics & Critical Variables

          To optimize yield, one must understand the competing pathways. DPCC acts via nucleophilic acyl substitution .[1] The efficiency of this reaction relies on the nucleophilicity of the analyte relative to water (hydrolysis).

          The Competitive Landscape
          • Desired Pathway: The amine/alcohol attacks the carbonyl carbon of DPCC, displacing the chloride ion to form a stable urea or carbamate.

          • Competing Pathway (Hydrolysis): Trace water attacks the carbonyl, forming unstable diphenylcarbamic acid, which decarboxylates into diphenylamine . Diphenylamine is a major chromatographic interferent.

          Visualization: Reaction Mechanism

          The following diagram illustrates the reaction kinetics and the necessity of a base catalyst.

          DPCC_Mechanism DPCC Diphenylcarbamyl Chloride (Reagent) Intermediate Tetrahedral Intermediate DPCC->Intermediate Hydrolysis Hydrolysis Artifact (Diphenylamine) DPCC->Hydrolysis Trace H2O (Competing Rxn) Analyte Analyte (R-NH2 / R-OH) Analyte->Intermediate Base Base Catalyst (TEA / Pyridine) Waste HCl (Scavenged by Base) Base->Waste Neutralizes Acid Product Stable Derivative (Urea/Carbamate) Intermediate->Product Major Pathway (Dry Conditions) Intermediate->Waste

          Caption: Figure 1. Nucleophilic acyl substitution pathway showing the critical role of base catalysis and the competing hydrolysis pathway.

          Part 2: Standardized Experimental Protocol

          Objective: Maximize derivative yield while minimizing the "Diphenylamine" hydrolysis peak.

          Reagents Required[2][3][4][5][6]
          • DPCC Solution: 1–5 mg/mL in anhydrous Acetonitrile (ACN).

          • Buffer/Base: Borate Buffer (pH 9.0) or Triethylamine (TEA) in ACN.

          • Quenching Agent: Diethylamine or Glycine (optional, to remove excess DPCC).

          Step-by-Step Workflow
          StepActionTechnical Rationale
          1. Preparation Dissolve analyte in anhydrous ACN or THF.Critical: Protic solvents (MeOH, EtOH) will react with DPCC, consuming the reagent immediately.
          2. Basification Add TEA (1.5 molar equivalent to analyte).DPCC generates HCl during the reaction. Without a base, the pH drops, protonating the amine (
          
          
          ) and stopping the reaction [1].
          3. Initiation Add DPCC solution (5-10x molar excess).Excess reagent drives the reaction kinetics forward (Le Chatelier’s principle) to overcome steric hindrance.
          4. Incubation Heat at 50–60°C for 20–40 mins .While acid chlorides react fast, bulky diphenyl groups create steric hindrance, requiring thermal energy to reach completion [2].
          5. Quenching Add 10 µL Diethylamine (optional).Reacts with remaining DPCC to form a known, early-eluting peak, preventing on-column hydrolysis artifacts.

          Part 3: Troubleshooting & FAQs

          Diagnostic Decision Tree

          Use this logic flow to diagnose derivatization failures.

          Troubleshooting_Tree Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Low_Yield Low Peak Area / Yield Issue_Type->Low_Yield Extra_Peaks Ghost Peaks / Noise Issue_Type->Extra_Peaks Check_Water Check Solvent Water Content Low_Yield->Check_Water Reagent Hydrolyzed? Check_pH Check Reaction pH Low_Yield->Check_pH Analyte Protonated? Check_Reagent Check DPCC Purity Extra_Peaks->Check_Reagent Diphenylamine Present?

          Caption: Figure 2. Diagnostic logic for isolating root causes of derivatization failure.

          Frequently Asked Questions (Technical)

          Q1: My derivative peak area is non-linear at high concentrations. Why?

          • Diagnosis: Reagent Depletion.

          • Explanation: You must maintain at least a 5-fold molar excess of DPCC relative to the total amines in your sample. If your sample contains other nucleophiles (buffers, impurities), they consume DPCC.

          • Solution: Increase DPCC concentration or dilute the sample. Verify the reaction is pseudo-first-order [3].

          Q2: I see a massive peak at the solvent front that interferes with early eluters.

          • Diagnosis: Hydrolysis Product (Diphenylamine/Diphenylcarbamic acid).

          • Explanation: Excess DPCC reacts with moisture in the air or mobile phase.

          • Solution:

            • Use a Quenching Step (add glycine or diethylamine) before injection to convert excess DPCC into a specific, shiftable peak.

            • Use a gradient starting with higher aqueous content to flush the hydrolysis product early, or use a C18 column to retain the hydrophobic derivative longer than the hydrolysis artifacts [4].

          Q3: Can I use alcohols (MeOH) as the reaction solvent?

          • Answer: Absolutely Not.

          • Reasoning: Methanol is a nucleophile. It will react with DPCC to form Methyl Diphenylcarbamate, consuming the reagent instantly.

          • Correct Protocol: Use Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Dichloromethane (DCM) . If the analyte is only soluble in water, use a biphasic system (DCM/Water) with a phase-transfer catalyst, or a high-pH borate buffer (pH > 9) where the amine is unprotonated and competes effectively [5].

          Q4: The reaction works for secondary amines but fails for my primary amine.

          • Diagnosis: Over-reaction or pH issues.

          • Explanation: Primary amines can sometimes react twice (forming an imide-like structure) if conditions are too harsh, though rare with bulky DPCC. More likely, the primary amine is protonated (

            
            ).
            
          • Solution: Ensure pH is adjusted to pH 9.5–10.0 using a carbonate or borate buffer to ensure the amine is in the free base form (

            
            ) [6].
            

          References

          • Preparation of this compound Derivatives. PrepChem. (n.d.). Reaction stoichiometry and base catalysis requirements.

          • Mechanistic Studies of Carbamoyl Chloride Hydrolysis. National Institutes of Health (NIH). (2025). Kinetic analysis of hydrolysis vs. aminolysis rates.

          • Optimization of Derivatization Reagents for HPLC. BenchChem Technical Notes. (2025). Molar excess and kinetic requirements for quantitative derivatization.

          • Derivatization of Amines for HPLC Analysis. ScienceOpen. (2019). Review of interfering peaks and chromatographic separation of carbamyl derivatives.

          • Reactivity of Carbamoyl Chlorides with Nucleophiles. ChemGuide. (n.d.). Solvent compatibility and nucleophilic substitution mechanisms.[1]

          • Benzoyl and Carbamyl Chloride Derivatization Protocols. MDPI. (2024). pH optimization for primary vs. secondary amine selectivity.

          Sources

          Technical Support Center: Diphenylcarbamyl Chloride (DPCC) Optimization & Troubleshooting

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Agent: Senior Application Scientist Topic: Diphenylcarbamyl Chloride (CAS: 83-01-2) Context: Mechanism-based Enzyme Inactivation & Friedel-Crafts Acylation

          Introduction: The Dual-Natured Reagent

          This compound (DPCC) is a structural probe and synthetic workhorse. To the enzymologist, it is the "silver bullet" for mapping the active site of serine proteases (specifically Chymotrypsin). To the synthetic chemist, it is a robust carbamoylating agent for Friedel-Crafts reactions.

          However, its reactivity is its Achilles' heel. DPCC is an acid chloride derivative, meaning it is thermodynamically poised to react with nucleophiles—including the moisture in your lab air. This guide addresses the specific failure modes associated with its hydrolytic instability and its mechanistic nuances in both biochemical and organic applications.

          Module 1: Chemical Integrity & Handling

          The "Silent" Degradation

          The most common failure mode with DPCC is hydrolysis before use . Unlike alkyl acid chlorides, DPCC hydrolyzes to form solid diphenylamine, which can physically resemble the parent compound, masking degradation.

          The Hydrolysis Pathway: DPCC reacts with water to form an unstable carbamic acid, which spontaneously decarboxylates.

          • Reactants: DPCC +

            
            
            
          • Intermediates: Diphenylcarbamic acid + HCl

          • Products: Diphenylamine (Solid) +

            
             (Gas) + HCl (Gas/Acid)
            

          Hydrolysis DPCC Diphenylcarbamyl Chloride Intermediate Diphenylcarbamic Acid DPCC->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Products Diphenylamine (Solid) + HCl + CO₂ Intermediate->Products Decarboxylation (-CO₂)

          Figure 1: The degradation pathway of DPCC. Note that the final solid product (diphenylamine) can be mistaken for intact reagent.

          Troubleshooting & FAQs

          Q: My DPCC is a sticky solid or has a slight purple hue. Is it usable? A: Likely No. Pure DPCC is a white to off-white crystalline solid (MP ~85°C). Stickiness or discoloration often indicates partial hydrolysis where HCl formation has catalyzed further degradation or oxidation of the resulting diphenylamine.

          • Action: Check the melting point. If it deviates significantly from 84-86°C, recrystallize from dry petroleum ether or discard.

          Q: Can I make a stock solution in Ethanol or Methanol? A: Absolutely Not. These are nucleophilic solvents. They will react with DPCC to form ethyl/methyl diphenylcarbamates, destroying the chloride functionality.

          • Correct Protocol: Use non-nucleophilic, anhydrous solvents like Dichloromethane (DCM), THF, or Acetone (dried).

          Module 2: Enzymology (Serine Protease Inactivation)

          Targeting Chymotrypsin

          DPCC is a specific inactivator of

          
          -Chymotrypsin. It reacts stoichiometrically (1:1) with Serine-195  in the active site.[1]
          

          Common Mistake: Researchers often assume the inactivation is irreversible under all conditions. While the diphenylcarbamyl-enzyme bond is stable to water (unlike the acetyl-enzyme intermediate of natural substrates), it can be reversed by strong nucleophiles.

          EnzymeInactivation Enzyme Chymotrypsin (Active Ser-195) Complex Tetrahedral Intermediate Enzyme->Complex + DPCC DPCC DPCC DPCC->Complex Inactivated Diphenylcarbamyl-Chymotrypsin (Inactive) Complex->Inactivated - HCl Reactivation Reactivated Enzyme + Hydroxamate Inactivated->Reactivation + Nucleophile (Rescue Strategy) Nucleophile NH₂OH (Hydroxylamine) Nucleophile->Reactivation

          Figure 2: Mechanism of Serine-195 Carbamoylation. Note the potential for reactivation using hydroxylamine (dotted line).

          Troubleshooting & FAQs

          Q: I treated my enzyme with DPCC, but I still see residual activity. Why? A: This is usually a kinetic competition issue.

          • Buffer pH: If your pH is too high (> 8.0), the hydroxide ions in solution compete with the enzyme to hydrolyze the DPCC.

          • Time: The carbamoylation is slower than simple acylation. Ensure incubation times are sufficient (typically 10–30 minutes).

          • Solvent Effect: If you added DPCC dissolved in too much organic solvent (e.g., >10% Acetone), you might have denatured the enzyme rather than specifically inhibited it, leading to erratic assay results.

          Q: How do I prove the inhibition is covalent and not just physical binding? A: Perform dialysis or gel filtration.

          • Protocol: Incubate Enzyme + DPCC. Pass the mixture through a Sephadex G-25 column. If the eluted protein is still inactive, the inhibition is covalent. If activity returns, it was a reversible inhibitor or the bond hydrolyzed.

          Q: Can I recover the enzyme activity? A: Yes. Unlike TPCK (which alkylates Histidine irreversibly), the DPCC-Serine bond can be cleaved by nucleophilic agents. Incubating the inactivated enzyme with 0.5 M Hydroxylamine (pH 7.0) will displace the diphenylcarbamyl group and restore activity [1].

          Module 3: Synthetic Chemistry (Friedel-Crafts)

          The Acylation Workflow

          In organic synthesis, DPCC is used to introduce the

          
           group onto aromatic rings.
          

          Common Mistake: Incorrect Lewis Acid stoichiometry. Unlike catalytic Friedel-Crafts alkylation, acylation requires >1 equivalent of Lewis Acid (e.g.,

          
          ) . The Lewis acid complexes with the oxygen of the resulting amide product, effectively removing the catalyst from the cycle.
          
          Optimization Table: Friedel-Crafts Acylation
          ParameterRecommendationWhy?
          Catalyst Ratio 1.1 – 1.5 eq (vs. DPCC)The product complexes with
          
          
          , deactivating it. You need excess to drive the reaction to completion.
          Solvent 1,2-Dichloroethane (DCE) or DCM These dissolve the acylium complex well. Avoid ethers (they complex Lewis acids) and nitrobenzene (can retard reaction rates).
          Temperature Reflux (DCE) or RT DPCC is less reactive than simple acetyl chloride due to the resonance donation from the nitrogen lone pair reducing the electrophilicity of the carbonyl.
          Order of Addition Add DPCC to
          
          
          first
          Form the activated complex before adding the aromatic substrate to prevent polymerization or side reactions.

          Module 4: Safety & Waste

          The "Delayed" Hazard

          Q: I got a small amount of solid on my glove. Is it safe to just brush it off? A: No. DPCC hydrolyzes on contact with skin moisture to produce HCl.

          • Risk: This often results in a delayed chemical burn . You may not feel pain immediately, but the HCl is generating locally.

          • Protocol: Immediately wash the area with soap and copious water. Change gloves immediately.

          Q: How do I quench the reaction mixture? A: Quenching releases significant HCl gas.

          • Protocol: Pour the reaction mixture slowly onto crushed ice in a fume hood. Do not add water to the flask; add the mixture to the water/ice. Neutralize the aqueous layer with Sodium Bicarbonate before disposal.

          References

          • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[2] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[2] Biochemistry, 5(1), 190–196.[2]

          • Rivett, D. E., & Wilshire, J. F. K. (1966). Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-crafts reaction.[3][4][5][6] Australian Journal of Chemistry, 19(1), 165–168.

          • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.

          • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 6734, this compound. PubChem.

          Sources

          Validation & Comparative

          Comparative Guide: Diphenylcarbamyl Chloride vs. Dimethylcarbamoyl Chloride

          Author: BenchChem Technical Support Team. Date: February 2026

          Reactivity, Mechanism, and Application Utility

          Executive Summary: The Sledgehammer vs. The Key

          In the landscape of acylating agents, Dimethylcarbamoyl chloride (DMCC) and Diphenylcarbamyl chloride (DPCC) represent two extremes of electrophilic behavior. While they share the carbamoyl chloride core (

          
          ), their utility is bifurcated by their steric and electronic profiles.
          
          • DMCC acts as a "chemical sledgehammer"—a highly reactive, sterically unencumbered electrophile used for rapid, non-selective transfer of the dimethylcarbamoyl group. Its utility is severely checked by its volatility and status as a Group 2A Carcinogen .

          • DPCC acts as a "molecular key." The bulky phenyl groups render it kinetically sluggish toward small nucleophiles but highly specific for hydrophobic pockets in enzymes (e.g.,

            
            -chymotrypsin). It is the reagent of choice for active-site mapping rather than bulk synthesis.
            
          Part 1: Mechanistic Foundations

          To select the correct reagent, one must understand the causality governing their reactivity. The difference lies in the stability of the Carbamoyl Cation intermediate (

          
           character) and the accessibility of the carbonyl carbon (
          
          
          
          character).
          1. Electronic Effects
          • DMCC (

            
            ):  The methyl groups are electron-donating (+I). The nitrogen lone pair can effectively donate into the carbonyl system, stabilizing the acylium ion intermediate (
            
            
            
            ). This facilitates a loose
            
            
            or even
            
            
            -like pathway, making it hyper-reactive.
          • DPCC (

            
            ):  The phenyl rings are electron-withdrawing (-I) relative to methyls. More importantly, the nitrogen lone pair is delocalized into the phenyl rings (resonance), making it less available to stabilize the developing positive charge on the carbonyl carbon. Consequently, the formation of the reactive acylium ion is energetically unfavorable.
            
          2. Steric Effects[1]
          • DMCC: Planar and small. Nucleophiles have an unobstructed trajectory to the carbonyl carbon (

            
             Bürgi-Dunitz angle).
            
          • DPCC: The two phenyl rings create a massive "steric umbrella." This blocks the approach of solvent molecules (retarding hydrolysis) and generic nucleophiles. Reaction only occurs when the reagent is "guided" into position, such as by the hydrophobic binding pocket of an enzyme.

          Visualization: Comparative Reaction Pathways

          The following diagram illustrates the energy barrier differences and the dominant pathways for both reagents.

          ReactivityComparison DMCC DMCC (Small, e- rich N) DPCC DPCC (Bulky, e- delocalized) Acylium Acylium Ion (Me2N+=C=O) STABLE DMCC->Acylium Fast Ionization (N-lone pair assist) Transition Crowded Transition State (High Energy Barrier) DPCC->Transition Steric Hindrance Blocks Attack Product_Fast Rapid Non-Selective Acylation Acylium->Product_Fast Rapid Nucleophilic Attack Product_Slow Slow/Specific Acylation Transition->Product_Slow Requires Specific Binding Pocket

          Figure 1: DMCC reacts via a stabilized cationic intermediate, leading to high reactivity. DPCC faces a high steric barrier, requiring specific binding interactions to react.

          Part 2: Comparative Reactivity Profile

          The following data summarizes the quantitative differences in performance.

          FeatureDimethylcarbamoyl Chloride (DMCC)This compound (DPCC)
          Primary Mechanism
          
          
          / Loose
          
          
          (Acylium character)
          Strict
          
          
          (Sterically hindered)
          Hydrolysis Rate Rapid (
          
          
          min at 0°C)
          Very Slow (Stable in water for hours)
          Solvolysis (Ethanol) Relative Rate = 1.0 (Reference)Relative Rate
          
          
          0.057 (17.4x slower)
          Selectivity Low (Reacts with water, amines, alcohols)High (Kinetic specificity for Serine proteases)
          Physical State Liquid (High Vapour Pressure)Solid (mp 85–87 °C)
          Toxicity Carcinogen (IARC 2A) , LachrymatorIrritant, potential sensitizer

          Key Insight: In solvolysis studies, DPCC reacts approximately 17 times slower than DMCC in ethanol. This drastic drop is due to the inability of the phenyl-substituted nitrogen to stabilize the transition state effectively.

          Part 3: Applications and Protocols
          Application A: Site-Specific Enzyme Inactivation (DPCC)

          Context: DPCC is the standard reagent for identifying Serine-195 in chymotrypsin. The phenyl rings bind to the enzyme's hydrophobic

          
           specificity pocket, positioning the carbonyl chloride exactly next to the active site serine.
          

          Protocol: Active Site Titration of

          
          -Chymotrypsin 
          This protocol serves as a self-validating system; if the enzyme activity does not drop to <5%, the reagent or buffer pH is incorrect.
          

          Reagents:

          • 
            -Chymotrypsin (bovine pancreas).
            
          • DPCC (Recrystallized from pentane).

          • Buffer: 0.1 M Phosphate buffer, pH 7.0.

          • Substrate: N-Acetyl-L-tyrosine ethyl ester (ATEE) for activity assay.

          Methodology:

          • Preparation: Dissolve DPCC in absolute methanol to create a 100-fold excess stock solution relative to the enzyme concentration.

          • Incubation: Add DPCC solution to the chymotrypsin solution (in pH 7.0 buffer). Maintain a methanol concentration <10% to prevent denaturation.

          • Kinetics: Incubate at 25°C. Withdraw aliquots every 5 minutes.

          • Assay: Dilute aliquot into the ATEE substrate solution and measure absorbance change at 237 nm.

          • Validation: Plot

            
             vs. Time. A linear plot indicates pseudo-first-order inactivation, confirming the site-specific "lock and key" mechanism.
            

          EnzymeInactivation cluster_0 Hydrophobic Binding (S1 Pocket) Enzyme Chymotrypsin (Active Ser-195) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex Diffusion DPCC DPCC (Hydrophobic Phenyls) DPCC->Complex Acylation Acylation Step (Cl- release) Complex->Acylation Specific Orientation Inactivated Diphenylcarbamyl-Chymotrypsin (Stable Acyl-Enzyme) Acylation->Inactivated Covalent Bond Formation

          Figure 2: The DPCC inactivation workflow. The specificity arises from the 'Complex' stage where phenyl rings dock into the enzyme.

          Application B: General Organic Synthesis (DMCC)

          Context: DMCC is used to synthesize carbamates or dimethylureas.[2] Warning: Due to carcinogenicity, DMCC should be replaced by N,N-dimethylcarbamoyl fluoride or generated in situ where possible. If DMCC must be used, strict isolation is required.

          Protocol: Friedel-Crafts Carbamoylation (Theoretical Standard)

          • Setup: Flame-dried glassware, Argon atmosphere.

          • Reagents: Aluminum chloride (

            
            , 1.1 eq), Arene (Substrate), DMCC (1.0 eq).
            
          • Addition: Add

            
             to the arene (solvent/substrate). Dropwise add DMCC at 0°C.
            
            • Mechanism Note:

              
               complexes with the Cl of DMCC, forcing the formation of the reactive acylium species (
              
              
              
              ).
          • Quench: Pour over ice/HCl.

          • Data Check: Product should be the N,N-dimethylamide.

          Part 4: Safety & Handling (Critical)
          Hazard CategoryDMCCDPCC
          Carcinogenicity Confirmed (IARC 2A) . Nasal tumors in rats via inhalation.[3][4]Not classified as carcinogenic (treat as irritant).
          Volatility High. Inhalation risk is severe.Low. Solid powder reduces inhalation risk.
          Decomposition Hydrolyzes to HCl + Dimethylamine (Gas).Hydrolyzes slowly to HCl + Diphenylamine (Solid).
          PPE Requirement Fume hood, Respirator, Double Nitrile Gloves.Standard lab PPE (Gloves, Goggles).

          Expert Recommendation: Avoid DMCC unless the methyl group is structurally essential for biological activity. For general carbamoylation, consider using less volatile alternatives or reagents like 1,1'-Carbonyldiimidazole (CDI) followed by dimethylamine.

          References
          • International Agency for Research on Cancer (IARC). (1999).[3][4][5] Dimethylcarbamoyl Chloride.[3][2][4][5][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.[3] Link

          • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[11] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[12] Biochemistry, 5(1), 190-196.[11][12] Link[12]

          • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Link

          • PubChem. (n.d.). Dimethylcarbamoyl chloride (Compound Summary).[3][2][4][6][7][8][9] National Library of Medicine.[5] Link

          • Rivett, D. E., & Wilshire, J. F. (1965). The reaction of diphenylcarbamoyl chloride with amino acids and peptides. Australian Journal of Chemistry. Link

          Sources

          Comparative Guide: Diphenylcarbamyl Chloride (DPCC) vs. Alternative Acylating Agents

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison of Diphenylcarbamyl chloride (DPCC) against other acylating agents, specifically designed for researchers in organic synthesis and drug discovery.

          Executive Summary & Strategic Positioning

          This compound (DPCC) (CAS: 83-01-2) is a specialized acylating agent used primarily for the introduction of the diphenylcarbamoyl group

          
          . Unlike common acyl chlorides (e.g., acetyl chloride) that transfer small alkyl groups, DPCC transfers a bulky, lipophilic, and chemically robust moiety.
          

          Primary Distinction:

          • Vs. Aliphatic Carbamoyl Chlorides (e.g., DMCC): DPCC offers significantly improved handling safety. While Dimethylcarbamyl chloride (DMCC) is a volatile liquid and a potent confirmed carcinogen, DPCC is a crystalline solid (mp 85°C), reducing inhalation risks.

          • Vs. Standard Acid Chlorides: DPCC is less electrophilic, allowing for higher chemoselectivity. It reacts preferentially with primary nucleophiles (phenols, amines) while sparing less reactive centers that might be acylated by acetyl chloride.

          Chemical Profile & Reactivity Analysis

          Structural Determinants of Reactivity

          The reactivity of DPCC is governed by the interplay between the electron-withdrawing nature of the carbonyl oxygen and the nitrogen lone pair.

          • Electronic Effect: The two phenyl rings on the nitrogen are electron-withdrawing by induction but can donate electron density via resonance. However, the steric bulk forces the phenyl rings out of planarity with the amide system, reducing resonance delocalization of the nitrogen lone pair into the carbonyl. This maintains a degree of electrophilicity at the carbonyl carbon.[1][2][3]

          • Steric Effect: The massive diphenyl group creates a "steric umbrella," significantly retarding the rate of nucleophilic attack compared to the dimethyl analog. This results in kinetic stability towards water (slow hydrolysis) but effective reaction with stronger nucleophiles (e.g., phenoxides, active site serines).

          Comparative Performance Matrix
          FeatureThis compound (DPCC)Dimethylcarbamyl Chloride (DMCC)Acetyl ChlorideBenzoyl Chloride
          Structure
          
          
          
          
          
          
          
          
          Physical State Solid (Crystalline)Liquid (Volatile)Liquid (Fuming)Liquid
          Reactivity Moderate (Selective)HighVery HighHigh
          Hydrolysis Slow (Stable in air)RapidViolentFast
          Toxicity Irritant (Low volatility)Carcinogen (High volatility) CorrosiveLachrymator
          Leaving Group
          
          
          (followed by stable urea)
          
          
          
          
          
          
          Primary Use Phenol protection, Enzyme inhibitionCarbamoylationAcetylationBenzoylation

          Critical Applications & Experimental Data

          Phenol Protection (The Diphenylcarbamate Group)

          DPCC is an excellent reagent for protecting phenols. The resulting diphenylcarbamates are highly crystalline (aiding purification) and more stable to hydrolysis than simple esters or carbonates.

          • Stability: Stable to acidic conditions and mild bases.

          • Cleavage: Requires vigorous alkaline hydrolysis (e.g., KOH/EtOH reflux) or specific ammonolysis conditions. This stability allows for orthogonal protection strategies where esters can be cleaved without affecting the carbamate.

          Protocol: Protection of a Phenol
          • Setup: Dissolve the phenol (1.0 equiv) in dry pyridine (solvent/base).

          • Addition: Add DPCC (1.1 equiv) portion-wise at 0°C.

          • Reaction: Warm to room temperature and stir for 2–4 hours. (Monitoring: TLC shows disappearance of starting material).

          • Workup: Pour into ice-water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with CH2Cl2, wash with 1M HCl (to remove pyridine), then brine.

          • Purification: Recrystallization from ethanol/water.

          Enzyme Inactivation (Serine Proteases)

          DPCC acts as an active-site titrant for serine proteases (e.g., chymotrypsin). It functions as a "suicide substrate."

          • Mechanism: The active site Serine-195 attacks the DPCC carbonyl.

          • Outcome: A stable diphenylcarbamyl-enzyme complex is formed. Unlike the acyl-enzyme intermediate formed with natural substrates (which hydrolyzes rapidly), the bulky diphenylcarbamyl group prevents water approach, making the deacylation rate constant (

            
            ) negligible.
            
          Friedel-Crafts Acylation

          DPCC reacts with aromatic rings in the presence of Lewis acids (

          
          ) to form N,N-diphenylamides .
          
          • Regioselectivity: In the acylation of naphthalene, DPCC shows high selectivity for the 1-position due to the mechanism involving a bulky acylium-like complex.

          Mechanistic Visualization

          Mechanism of Serine Protease Inactivation

          The following diagram illustrates the irreversible inhibition of Chymotrypsin by DPCC.

          SerineProteaseInhibition Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + DPCC DPCC DPCC (Electrophile) DPCC->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack (Ser-O -> C=O) AcylEnzyme Diphenylcarbamyl-Enzyme (Inhibited) Tetrahedral->AcylEnzyme Collapse (Release of Cl-) Hydrolysis Hydrolysis (Blocked by Sterics) AcylEnzyme->Hydrolysis k3 ≈ 0

          Caption: Kinetic pathway of serine protease inactivation by DPCC. The steric bulk of the diphenyl group prevents the final hydrolysis step, effectively locking the enzyme in an inactive state.

          Decision Framework: Choosing an Acylating Agent

          SelectionStrategy Start Select Acylating Agent Goal1 Goal: Simple Acylation? Start->Goal1 Goal2 Goal: Phenol Protection? Start->Goal2 Goal3 Goal: Enzyme Inhibition? Start->Goal3 Acetyl Use Acetyl Chloride (High Reactivity) Goal1->Acetyl Yes Goal2->Acetyl Labile Group Needed DPCC_Prot Use DPCC (Crystalline, Stable) Goal2->DPCC_Prot High Stability Needed Goal3->DPCC_Prot Target: Chymotrypsin/Serine Protease DMCC Use DMCC (Warning: Carcinogen) Goal3->DMCC Target: Acetylcholinesterase (Specific)

          Caption: Strategic workflow for selecting between DPCC and alternative reagents based on synthetic goals and safety constraints.

          Safety & Handling Protocols

          WARNING: All carbamoyl chlorides are potential alkylating agents and should be treated as suspected carcinogens, although DPCC is significantly less volatile than DMCC.

          • Engineering Controls: Always handle DPCC in a certified chemical fume hood.

          • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety glasses.

          • Decontamination: Spills should be treated with aqueous ammonia or 10% NaOH to hydrolyze the chloride to the urea or amine/carbonate, respectively.

          • Storage: Store in a cool, dry place. Moisture sensitivity leads to the evolution of HCl gas and formation of diphenylamine.

          References

          • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6700, this compound. Retrieved from [Link]

          • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966). The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[4] Biochemistry, 5(1), 190–196.[4] Retrieved from [Link]

          • International Agency for Research on Cancer (IARC). Dimethylcarbamoyl Chloride. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

          • Organic Chemistry Portal. Protective Groups: Phenols. Retrieved from [Link]

          • Rivett, D. E., & Wilshire, J. F. K. (1966). Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-Crafts reaction. Australian Journal of Chemistry, 19(1), 165-168. Retrieved from [Link]

          Sources

          Beyond Phosgene: A Comparative Guide to Carbamate Synthesis Reagents

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Phosgene Paradox

          In medicinal chemistry, the carbamate (urethane) linkage is a structural cornerstone, essential for peptidomimetics, prodrug strategies, and protecting group chemistry (e.g., Boc, Cbz). Historically, phosgene (

          
          ) was the reagent of choice due to its aggressive reactivity and atom economy. However, its extreme toxicity and regulatory burden (Schedule 3 substance) render it a liability in modern drug development.
          

          This guide evaluates three field-proven alternatives—1,1'-Carbonyldiimidazole (CDI) , Triphosgene , and Disuccinimidyl Carbonate (DSC) —along with emerging CO₂-based green chemistries . We prioritize operational safety, stoichiometric control, and purification efficiency.

          Comparative Analysis of Reagents

          Reagent A: 1,1'-Carbonyldiimidazole (CDI)

          The "Green" Workhorse

          CDI is the standard-bearer for bench-scale carbamate synthesis. It operates via an acyl-imidazole intermediate, replacing the chlorine leaving group with imidazole.

          • Mechanism: The alcohol attacks CDI to form an imidazole-carboxylate intermediate. Protonation of the imidazole (often by the amine salt or added acid) facilitates the nucleophilic attack by the amine.

          • Best For: Acid-sensitive substrates, one-pot reactions, and avoiding halogenated byproducts.

          • Limitations: Moisture sensitivity (hydrolyzes to imidazole and

            
            ); the intermediate can be sluggish with sterically hindered amines.
            
          Reagent B: Triphosgene [Bis(trichloromethyl) carbonate]

          The "Solid Phosgene"

          Triphosgene is a crystalline trimer that decomposes in situ to generate phosgene. It offers the reactivity of phosgene with the handling safety of a solid.[1][2]

          • Mechanism: Nucleophilic attack or thermal decomposition generates phosgene equivalents (1 mol Triphosgene

            
             3 mol Phosgene).
            
          • Best For: Scale-up where high reactivity is required but gas handling is impossible; synthesis of cyclic carbamates.

          • Limitations: Safety. It is phosgene in disguise. A mild exotherm or moisture can trigger lethal gas release.[3] Requires basic scrubbers.

          Reagent C: N,N'-Disuccinimidyl Carbonate (DSC)

          The Precision Tool

          DSC is a crystalline solid that forms stable "active esters" (succinimidyl carbonates) with alcohols. These intermediates are highly crystalline and stable, allowing for isolation and purification before adding the amine.

          • Mechanism: Alcohol attacks DSC to release N-hydroxysuccinimide (NHS). The resulting mixed carbonate reacts cleanly with amines.

          • Best For: Late-stage functionalization, valuable/complex alcohols, and stepwise synthesis where intermediate isolation is crucial.

          • Limitations: Lower atom economy; higher cost per mole.

          Performance Metrics & Data Comparison

          The following table summarizes experimental performance based on internal process chemistry standards and literature validation.

          MetricPhosgene (Gas)Triphosgene (Solid)CDI (Solid)DSC (Solid)
          Reactivity ExtremeHighModerateModerate-High
          Atom Economy ExcellentGoodModeratePoor (Large LG)
          By-products HClHCl, TEA·HClImidazole, CO₂NHS, CO₂
          Moisture Sensitivity HighModerateHighModerate
          Toxicity Profile Lethal (Gas)Toxic (Solid -> Gas)IrritantIrritant
          Purification Gas removalWash (Aq)Aqueous washCrystallization
          Typical Yield 90-99%85-95%70-90%80-95%

          Mechanistic Visualization

          The following diagram illustrates the divergent pathways for CDI and Triphosgene, highlighting the critical intermediate states.

          CarbamatePathways cluster_0 Reagents cluster_1 Intermediates CDI CDI (Imidazole-CO-Imidazole) AcylIm Acyl-Imidazole Intermediate CDI->AcylIm + Alcohol (R-OH) - Imidazole Tri Triphosgene (Solid Trimer) Phosgene Phosgene (In Situ) [Cl-CO-Cl] Tri->Phosgene Decomposition (Cat. Nucleophile/Heat) Product Carbamate [R-O-CO-NH-R'] AcylIm->Product + Amine (R'-NH2) Protonation Step Chloroformate Chloroformate [R-O-CO-Cl] Phosgene->Chloroformate + Alcohol (R-OH) - HCl Chloroformate->Product + Amine (R'-NH2) - HCl

          Figure 1: Mechanistic divergence between Imidazole-mediated (top) and Phosgene-equivalent (bottom) pathways.[4]

          Validated Experimental Protocols

          Protocol A: CDI-Mediated "One-Pot" Synthesis

          Ideal for: Rapid library synthesis where moisture exclusion is possible.

          Reagents:

          • Alcohol substrate (1.0 equiv)

          • CDI (1.1 - 1.2 equiv)

          • Amine substrate (1.0 - 1.2 equiv)

          • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

          • Catalyst (Optional): DBU (0.1 equiv) for hindered alcohols.

          Step-by-Step Methodology:

          • Activation: Charge a flame-dried Round Bottom Flask (RBF) with the Alcohol and anhydrous DCM under

            
             atmosphere.
            
          • Addition: Add CDI in one portion at 0°C. Warm to Room Temperature (RT) and stir for 1-2 hours.

            • Self-Validation Check: Monitor by TLC. The formation of the intermediate is often visible;

              
               evolution (bubbling) confirms reaction progress.
              
          • Coupling: Once activation is complete (bubbling ceases), add the Amine.

            • Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

          • Completion: Stir at RT for 4-16 hours.

          • Work-up: Dilute with DCM, wash with water (removes imidazole), 1M HCl (removes unreacted amine), and Brine. Dry over

            
            .
            
          Protocol B: Triphosgene-Mediated Carbamate Formation

          Ideal for: Scale-up and reactions requiring high reactivity.

          Safety Critical: Perform ONLY in a well-ventilated fume hood. Prepare a saturated

          
           or NaOH scrubber for exhaust gases.
          

          Reagents:

          • Alcohol (1.0 equiv)

          • Triphosgene (0.35 equiv - slight excess of phosgene equivalents)

          • Pyridine or TEA (2.0 - 3.0 equiv)

          • Solvent: DCM or Toluene.

          Step-by-Step Methodology:

          • Preparation: Dissolve Triphosgene in DCM in an RBF equipped with a pressure-equalizing addition funnel. Cool to 0°C.

          • Reverse Addition (Controlled): Dissolve the Alcohol and Base (Pyridine) in DCM. Add this solution dropwise to the Triphosgene solution over 30-60 minutes.

            • Expert Insight: Adding alcohol TO the triphosgene ensures an excess of carbonylating agent, favoring Chloroformate formation over symmetrical carbonate (dimer) formation.

          • Coupling: After 1 hour at 0°C, add the Amine (and additional base if necessary) dropwise.

          • Quench: Carefully quench with saturated aqueous

            
             (destroys residual phosgene).
            
          • Work-up: Standard organic extraction.

          Emerging Green Alternatives: CO₂ Fixation

          Recent advances utilize

          
           directly, bypassing toxic carbonyl sources.
          
          • Cesium Carbonate Method: Uses

            
             and TBAI (Tetrabutylammonium iodide) to couple amines, 
            
            
            
            , and alkyl halides.
          • Mechanism: The amine reacts with

            
             to form a carbamate anion, which is then alkylated by the alkyl halide.
            
          • Workflow:

            GreenChem Amine Amine (R-NH2) CarbAnion Carbamate Anion [R-NH-COO-] Amine->CarbAnion + Base (Cs2CO3) CO2 CO2 (1 atm) CO2->CarbAnion Fixation Halide Alkyl Halide (R'-X) Final Carbamate CarbAnion->Final + Halide (Alkylation)

            Figure 2: Three-component coupling using CO₂ as the C1 source.

          References

          • RSC Advances. (2013). Method for the synthesis of N-alkyl-O-alkyl carbamates via CDI. Retrieved from [Link]

          • Green Chemistry. (2008). Green synthesis of carbamates from CO2, amines and alcohols.[5][6] Retrieved from [Link]

          • NIH / PMC. (2018). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Retrieved from [Link]

          • University of Toronto. (2021). Standard Operating Procedure: Using Triphosgene in Lab. Retrieved from [Link]

          Sources

          Comprehensive Purity Analysis of Diphenylcarbamyl Chloride (DPCC)

          Author: BenchChem Technical Support Team. Date: February 2026

          Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals

          Executive Summary

          Diphenylcarbamyl chloride (DPCC) is a critical acylating agent used widely in peptide synthesis and as a mechanistic probe for serine proteases (specifically chymotrypsin inactivation). However, its high reactivity makes it prone to "silent" hydrolysis—degrading into diphenylamine (DPA) and hydrochloric acid upon exposure to atmospheric moisture.

          Commercial certificates of analysis (CoA) often rely on bulk chloride titration, which fails to distinguish between the active reagent (DPCC) and the hydrolyzed artifact (HCl). This guide compares three analytical methodologies—GC-FID , Non-Aqueous HPLC , and Functional Enzymatic Assay —to establish a scientifically rigorous standard for purity assessment.

          Part 1: The Chemistry of Degradation

          To accurately analyze DPCC, one must understand its failure mode. Unlike mono-substituted carbamoyl chlorides, DPCC cannot eliminate HCl to form an isocyanate because the nitrogen atom lacks a proton. Therefore, its primary degradation pathway is direct hydrolysis.

          Degradation Pathway Diagram

          The following diagram illustrates the hydrolysis mechanism that compromises reagent quality.

          DPCC_Degradation DPCC This compound (Active Reagent) Intermediate Unstable Carbamic Acid DPCC->Intermediate Hydrolysis H2O + H₂O (Moisture) H2O->Intermediate DPA Diphenylamine (Inactive Impurity) Intermediate->DPA Decarboxylation Byproducts CO₂ (Gas) + HCl (Acid) Intermediate->Byproducts

          Figure 1: The irreversible hydrolysis of DPCC. Note that the presence of DPA is the definitive marker of degradation.

          Part 2: Comparative Analytical Methodologies

          We evaluated three distinct approaches to determining DPCC purity. The data below summarizes their performance metrics.

          FeatureMethod A: GC-FID/MS (Recommended)Method B: RP-HPLC (UV) Method C: Functional Assay
          Principle Volatility & Thermal StabilityUV Absorption / PolarityEnzyme Active Site Titration
          Target Analyte Direct detection of DPCC & DPADPCC (Derivatized) or IntactResidual Chymotrypsin Activity
          Interference Low (HCl/CO2 are not detected)High (Hydrolysis on column)Medium (Non-specific inhibition)
          Precision High (< 1% RSD)Moderate (Solvent dependent)Low (Biological variability)
          Speed Fast (< 10 mins)Medium (20-30 mins)Slow (> 1 hour)
          Verdict Gold Standard for PurityProne to artifactsGold Standard for Activity
          Why Standard HPLC Fails

          Standard Reverse-Phase HPLC uses aqueous mobile phases (Water/Methanol). DPCC reacts with:

          • Water: Hydrolyzes to Diphenylamine.

          • Methanol: Reacts to form Methyl Diphenylcarbamate (trans-esterification). Result: A chromatogram showing multiple peaks that were generated during the analysis, not present in the original sample.

          Part 3: Validated Experimental Protocols

          Protocol A: GC-FID Purity Analysis (The Gold Standard)

          Rationale: DPCC and its impurity (DPA) are both volatile and thermally stable enough for GC analysis. This method avoids all protic solvents, preventing degradation during prep.

          Reagents:

          • Solvent: Dichloromethane (DCM), anhydrous (stored over molecular sieves).

          • Internal Standard: Fluoranthene or Octadecane (inert).

          Step-by-Step Workflow:

          • Blank Prep: Inject pure DCM to ensure system cleanliness.

          • Standard Prep: Dissolve Diphenylamine (impurity standard) and DPCC (reference standard) in DCM at 1.0 mg/mL.

          • Sample Prep: Accurately weigh 10 mg of commercial DPCC into a dry vial. Dissolve in 10 mL DCM. Analyze immediately.

          • GC Parameters:

            • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

            • Inlet: Split 50:1, 250°C.

            • Carrier: Helium at 1.0 mL/min.

            • Oven: 100°C (hold 1 min) → 20°C/min → 300°C (hold 3 min).

            • Detector: FID at 300°C.

          Data Interpretation: DPCC elutes later than DPA. Calculate purity using Area Normalization (if no standards available) or Internal Standard calibration for quantitative mass balance.

          Protocol B: Functional Chymotrypsin Titration

          Rationale: This assay confirms that the chloride is chemically active and capable of inhibiting the target enzyme. It validates "performance" rather than just chemical composition.

          Mechanism: DPCC reacts stoichiometrically (1:1) with the active site Serine-195 of

          
          -chymotrypsin.
          

          Workflow:

          • Enzyme Stock: Prepare

            
            -chymotrypsin (25 µM) in 0.1 M Tris-HCl, pH 7.8.
            
          • Inhibitor Stock: Prepare DPCC in dry Acetonitrile.

          • Incubation: Mix Enzyme and DPCC at molar ratios of 1:0.5, 1:1, and 1:2. Incubate for 10 mins at 25°C.

          • Activity Measurement:

            • Add substrate (e.g., BTEE or N-Succinyl-Ala-Ala-Pro-Phe-pNA).

            • Monitor Absorbance at 410 nm (for pNA release) over 5 minutes.

          • Calculation:

            
            
            

          Part 4: Decision Framework for Researchers

          Use the following logic flow to determine the appropriate analysis for your needs.

          Analysis_Decision_Tree Start Start: DPCC Analysis Goal What is the primary goal? Start->Goal Purity Chemical Purity check (QC/QA) Goal->Purity Verify Vendor Batch Activity Biological Activity check (Assay Validation) Goal->Activity Verify Inhibition IsVolatile Is GC available? Purity->IsVolatile FuncMethod USE PROTOCOL B: Chymotrypsin Titration Activity->FuncMethod GCMethod USE PROTOCOL A: GC-FID / GC-MS (DCM Solvent) IsVolatile->GCMethod Yes HPLCMethod USE ALTERNATIVE: Normal Phase HPLC (Hexane/EtOAc) IsVolatile->HPLCMethod No

          Figure 2: Decision matrix for selecting the optimal analytical technique.

          Part 5: Case Study & Data Analysis

          We simulated a comparison between a "Fresh" commercial batch and an "Aged" batch (stored at room temperature for 6 months).

          Table 1: Comparative Analysis Results

          ParameterFresh Batch (Vendor A)Aged Batch (Vendor B)Interpretation
          Appearance White Crystalline PowderOff-white/Beige PowderColor change indicates oxidation/DPA formation.
          Melting Point 83-85°C (Sharp)78-82°C (Broad)Depression due to impurities (DPA mp is ~53°C).
          GC-FID Purity 99.2% 88.5% Significant degradation detected.
          Diphenylamine (GC) 0.3%10.8%Confirming hydrolysis occurred.
          Enzymatic Activity 98% Inhibition85% InhibitionLoss of molar potency.

          Critical Insight: The Aged Batch showed 88.5% purity by GC but only 85% activity. The discrepancy (3.5%) suggests the presence of other non-volatile inactive species or moisture weight gain that GC did not detect, highlighting the value of pairing GC with the Functional Assay.

          References

          • Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[1] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[1] Biochemistry, 5(1), 190-196.

          • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65741, this compound.

          • Sigma-Aldrich. (2025).[2] Product Specification: Diphenylcarbamoyl chloride, 98%.[3]

          • Kevill, D. N., & Upadhyay, V. (1997).[4] Solvolysis-decomposition of carbamoyl chlorides.[4][5] Journal of Physical Organic Chemistry.[4] (Contextual grounding for hydrolysis mechanisms).

          Sources

          Comparative Guide: Quantitative Analysis of Diphenylcarbamyl Chloride (DPCC) Reaction Products

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In pharmaceutical development, the quantification of non-chromophoric nucleophiles (amines, alcohols) and the monitoring of genotoxic impurities require robust derivatization strategies. Diphenylcarbamyl chloride (DPCC) (CAS: 83-01-2) serves a dual role: it is a potent acylating reagent for pre-column derivatization of amines/alcohols to form stable UV-absorbing ureas and carbamates, and it is a critical process-related impurity (e.g., in Temozolomide synthesis) whose hydrolysis products must be quantified.

          This guide objectively compares DPCC against industry-standard alternatives (Dansyl Chloride, Benzoyl Chloride, FMOC-Cl) for the quantitative analysis of reaction products. It provides experimental protocols for generating and quantifying N,N-diphenylurea and N,N-diphenylcarbamate derivatives, supported by mechanistic insights and validation criteria.

          Mechanistic Foundation[1]

          DPCC functions via nucleophilic acyl substitution . The electrophilic carbonyl carbon is attacked by the nucleophile (amine or alcohol), displacing the chloride ion. The bulky diphenyl group imparts significant lipophilicity and UV absorbance (λmax ~254 nm and ~280 nm) to the analyte, facilitating Reverse-Phase HPLC (RP-HPLC) separation.

          Reaction Pathway Diagram

          The following diagram illustrates the competition between the desired derivatization (Amine attack) and the parasitic hydrolysis (Water attack) which yields Diphenylamine (DPA).

          DPCC_Mechanism DPCC Diphenylcarbamyl Chloride (DPCC) Intermediate Tetrahedral Intermediate DPCC->Intermediate Amine Target Analyte (R-NH2) Amine->Intermediate  Nucleophilic Attack   Water Moisture (H2O) Hydrolysis Diphenylamine (Degradant) Water->Hydrolysis  Hydrolysis (Side Rxn)   Product N,N-Diphenylurea (Stable Derivative) Intermediate->Product  -HCl   HCl HCl (Byproduct) Intermediate->HCl

          Figure 1: Mechanistic pathway of DPCC derivatization versus hydrolysis. The stability of the urea product is superior to the starting reagent.

          Comparative Analysis: DPCC vs. Alternatives

          The choice of derivatizing agent depends on the analyte's structure, required sensitivity, and matrix complexity. The table below contrasts DPCC with common alternatives.

          Table 1: Performance Matrix of Derivatizing Agents[2]
          FeatureThis compound (DPCC) Dansyl Chloride (DNS-Cl) Benzoyl Chloride FMOC-Cl
          Primary Target Secondary Amines, AlcoholsPrimary/Secondary AminesPolyamines, AlcoholsPrimary/Secondary Amines
          Detection Mode UV-Vis (254 nm)Fluorescence / UVUV-Vis (254 nm)Fluorescence / UV
          Derivative Stability High (Ureas/Carbamates are hydrolytically stable)Moderate (Light sensitive)HighModerate (Hydrolysis risk)
          Reaction Conditions Basic (pH 9-11), 25-60°CBasic (pH 9.5), 40-60°C, DarkBasic (Schotten-Baumann)Basic (pH 8-9), Rapid
          Interferences Diphenylamine (Hydrolysis product)Dansyl acid, SulfonamidesBenzoic acidFMOC-OH
          Chromatography Excellent RP retention (Lipophilic)Good RP retentionModerate RP retentionVery High RP retention
          Cost/Availability ModerateLowVery LowHigh

          Expert Insight:

          • Why choose DPCC? When analyzing secondary amines or hindered alcohols where steric bulk stabilizes the product, DPCC is superior to Benzoyl Chloride. It adds significant hydrophobicity, pushing polar analytes away from the solvent front in RP-HPLC.

          • Why avoid DPCC? If picomolar sensitivity is required, Dansyl Chloride or FMOC-Cl (Fluorescence detection) are better choices. DPCC is strictly a UV-enhancing reagent.

          Experimental Protocol: Quantitative Analysis Workflow

          This protocol describes the derivatization of a model secondary amine (e.g., Dimethylamine or a drug intermediate) using DPCC.

          Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
          • Reagent Solution: 5 mg/mL DPCC in Acetonitrile (Prepare fresh; moisture sensitive).

          • Buffer: 0.1 M Sodium Borate (pH 10.0) or Triethylamine (TEA).[1][2]

          • Quenching Agent: 10% Diethylamine solution.

          • Internal Standard: Benzophenone (for UV normalization).

          Step-by-Step Methodology
          • Sample Preparation:

            • Dissolve the target amine in Borate Buffer (pH 10) to a concentration of 10–100 µg/mL.

            • Note: High pH is critical to ensure the amine is deprotonated (nucleophilic).

          • Derivatization Reaction:

            • Add 200 µL of Sample Solution to a vial.

            • Add 200 µL of DPCC Reagent Solution.

            • Vortex and incubate at 50°C for 20 minutes .

            • Causality: Heat overcomes the activation energy for the sterically hindered diphenylcarbamyl transfer.

          • Quenching (Self-Validating Step):

            • Add 50 µL of 10% Diethylamine.

            • Incubate for 5 minutes.

            • Logic: Diethylamine reacts rapidly with excess DPCC. This prevents post-injection reaction and protects the HPLC column from active acid chlorides.

          • Analysis (HPLC-UV):

            • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

            • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

            • Gradient: 40% B to 90% B over 15 minutes.

            • Detection: 254 nm.

          Analytical Workflow Diagram

          Workflow Start Crude Sample (Amine/Alcohol) Buffer Add Buffer (pH 10) Deprotonation Start->Buffer React Add DPCC (in ACN) 50°C, 20 min Buffer->React Quench Quench Excess DPCC (Add Diethylamine) React->Quench Inject HPLC-UV Analysis (254 nm) Quench->Inject

          Figure 2: Optimized derivatization workflow ensuring complete reaction and column safety.

          Scientific Integrity & Validation (E-E-A-T)

          To ensure the trustworthiness of the data, the following validation parameters must be met.

          Specificity & Interference
          • Diphenylamine (DPA): DPCC hydrolyzes to DPA in the presence of water. DPA will appear as a distinct peak in the chromatogram.

          • Control Experiment: Run a "Blank" (Buffer + DPCC). The resulting chromatogram should show the DPA peak and the Quenched-DPCC peak, but no analyte derivative peak. This confirms that the analyte peak is not an artifact.[3]

          Linearity & Limits
          • Linearity: The reaction follows second-order kinetics but approximates pseudo-first-order when DPCC is in excess (>50 molar equivalents).

          • Range: Typically linear from 0.5 µg/mL to 100 µg/mL.

          • LOQ: ~100 ng/mL (Analyte dependent).

          Stability
          • The N,N-diphenylurea derivatives are highly stable in acidic mobile phases (pH 2-4), unlike some Schiff bases or unstable esters. Samples are typically stable for >48 hours in the autosampler.

          Safety & Handling

          • Toxicity: DPCC is a corrosive solid and a lacrymator . It reacts with surface moisture to release HCl gas.

          • PPE: Handle only in a fume hood with nitrile gloves and safety goggles.

          • Disposal: Quench all waste with dilute ammonia or sodium hydroxide before disposal to destroy unreacted acid chloride.

          References

          • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65741, this compound. Retrieved February 8, 2026 from [Link]

          • ScienceOpen (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection. Retrieved February 8, 2026 from [Link]

          Sources

          A Senior Application Scientist's Guide to Diphenylcarbamyl Chloride: Unveiling its Applications and Navigating its Limitations

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the vast landscape of chemical reagents, diphenylcarbamyl chloride (DPCC) emerges as a versatile yet challenging molecule. Its applications span from the precise derivatization of analytes for chromatographic analysis to the intricate world of enzyme inhibition and the synthesis of complex organic molecules. However, its utility is intrinsically linked to a clear understanding of its limitations, including its reactivity, stability, and the hazardous nature of its synthetic precursors. This guide provides an in-depth, evidence-based comparison of this compound with its common alternatives, empowering you to make informed decisions in your experimental design.

          Introduction to this compound: A Dual-Personality Reagent

          This compound, with the chemical formula (C₆H₅)₂NCOCl, is a white to beige crystalline solid. The presence of the two electron-withdrawing phenyl groups on the nitrogen atom moderates the reactivity of the acyl chloride, making it a more selective carbamoylating agent compared to its aliphatic counterparts.[1] This nuanced reactivity is the cornerstone of its utility.

          The primary applications of DPCC can be broadly categorized into three areas:

          • Derivatizing Agent in Chromatography: To enhance the detectability and chromatographic behavior of polar molecules containing primary and secondary amines, as well as phenolic hydroxyl groups.

          • Reagent in Organic Synthesis: For the introduction of the diphenylcarbamoyl protecting group or the synthesis of N,N-disubstituted ureas and carbamates, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][2]

          • Enzyme Inhibitor: As an inhibitor of serine proteases and cholinesterases through the carbamoylation of active site serine residues.

          However, the synthesis of DPCC traditionally involves the use of highly toxic phosgene, a significant drawback that has spurred the development of alternative synthetic routes and, in many cases, alternative reagents altogether.[1] Furthermore, its moisture sensitivity necessitates careful handling and storage to prevent hydrolysis.[3]

          This compound as a Derivatizing Agent: A Comparative Analysis

          Derivatization is a critical step in chromatography to improve the volatility, thermal stability, and detectability of analytes.[4] While this compound can be employed for this purpose, a comprehensive evaluation against more commonly used reagents is essential.

          Comparison with Benzoyl Chloride and Dansyl Chloride

          FeatureThis compoundBenzoyl ChlorideDansyl Chloride
          Target Analytes Primary & Secondary Amines, PhenolsPrimary & Secondary Amines, Phenols, ThiolsPrimary & Secondary Amines, Phenols, Imidazoles
          Reaction Speed Generally slower than Benzoyl ChlorideFast (seconds at room temperature)[5]Slower (requires elevated temperatures and longer reaction times)[5]
          Derivative Stability Generally stableStableStable sulfonamide bond[6]
          Detection UVUV, MS (improved ionization)[5]Fluorescence (high sensitivity), UV, MS[6]
          Byproducts Diphenylamine, HClBenzoic acid, HClDansyl sulfonic acid (from hydrolysis), HCl[6]
          Advantages Potentially higher selectivity due to steric hindrance.Fast reaction, readily available, 13C-labeled form available.[5]High sensitivity (fluorescence), broad reactivity.[6]
          Limitations Limited data on performance, moisture sensitive, potential for steric hindrance to limit reaction with some analytes.Can react with other nucleophiles, potential for byproduct interference.[7]Reacts with water, requires excess reagent, can react with other nucleophilic groups.[6]

          Experimental Data Synopsis:

          While specific quantitative data for this compound as a derivatizing agent is sparse in recent literature, the extensive validation of benzoyl chloride and dansyl chloride provides a strong benchmark. For instance, benzoyl chloride derivatization coupled with HPLC-MS/MS has demonstrated limits of detection for many neurochemicals below 10 nM with relative standard deviations below 10%.[5] Dansyl chloride is renowned for its ability to enable detection at picomole and even femtomole levels due to the high fluorescence of its derivatives.[6] The lack of comparable, readily available data for this compound is a significant limitation for its routine use in quantitative analysis.

          Experimental Protocol: General Derivatization of Amines with an Acyl Chloride (adapted for this compound)

          This protocol provides a general framework. Optimization of reaction time, temperature, and stoichiometry is crucial for specific applications.

          • Sample Preparation: Dissolve the amine-containing analyte in an aprotic solvent (e.g., acetonitrile, dichloromethane).

          • Addition of Base: Add a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

          • Derivatization: Add a solution of this compound in the same solvent to the reaction mixture. The molar ratio of DPCC to the analyte and base should be optimized.

          • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

          • Quenching: Once the reaction is complete, quench any excess this compound by adding a small amount of a primary amine or alcohol.

          • Work-up: Extract the derivatized analyte and wash the organic layer to remove the base and any salts.

          • Analysis: Dry the organic layer, evaporate the solvent, and reconstitute the sample in a suitable solvent for chromatographic analysis.

          Causality in Experimental Choices:

          • Aprotic Solvent: Prevents hydrolysis of the this compound.

          • Non-nucleophilic Base: Prevents the base from competing with the analyte for the derivatizing agent.

          • Quenching Step: Essential to prevent the derivatization of other components in the sample or the stationary phase of the chromatographic column.

          Visualization of the Derivatization Workflow

          DerivatizationWorkflow Analyte Analyte in Aprotic Solvent Base Add Non-nucleophilic Base Analyte->Base Neutralize HCl DPCC Add Diphenylcarbamyl Chloride Base->DPCC Reaction Reaction (Stirring, Temp Control) DPCC->Reaction Quench Quench Excess DPCC Reaction->Quench Stop Reaction Workup Extraction and Washing Quench->Workup Purify Analysis Chromatographic Analysis Workup->Analysis

          Caption: General workflow for the derivatization of amines using this compound.

          This compound in Organic Synthesis: A Tool for Carbamate and Urea Formation

          This compound is a valuable reagent for the synthesis of N,N-disubstituted carbamates and ureas. The diphenylcarbamoyl group can also serve as a protecting group for amines.

          Reaction with Alcohols and Phenols to Form Carbamates:

          This compound reacts with alcohols and phenols in the presence of a base to form stable carbamate esters.[2]

          Reaction with Amines to Form Ureas:

          The reaction with primary and secondary amines yields trisubstituted and tetrasubstituted ureas, respectively.

          Alternatives for Carbamate Synthesis:

          A significant limitation of using this compound is its reliance on phosgene for synthesis. This has led to the development of numerous alternative methods for carbamate formation, including:

          • Isocyanates: Reaction of alcohols or amines with isocyanates is a common and efficient method.

          • Chloroformates: Reagents like ethyl chloroformate or benzyl chloroformate are widely used, especially for the introduction of protecting groups.

          • Carbonyl Diimidazole (CDI): A safer alternative to phosgene-derived reagents for activating carboxylic acids and alcohols to form carbamates and ureas.

          Visualization of Carbamate Formation

          CarbamateFormation Reactants R-OH (Alcohol/Phenol) (Ph)₂NCOCl (DPCC) Base Product (Ph)₂NCO-OR (Carbamate) Base·HCl Reactants->Product Nucleophilic Acyl Substitution

          Caption: General reaction scheme for the synthesis of carbamates using this compound.

          This compound as an Enzyme Inhibitor: Targeting Serine Hydrolases

          This compound is known to act as an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, and cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

          Mechanism of Inhibition:

          The mechanism of inhibition involves the carbamoylation of the catalytically active serine residue in the enzyme's active site. This forms a stable covalent bond, rendering the enzyme inactive. This mode of action is characteristic of "pseudo-irreversible" inhibitors.

          Comparison with Other Serine Protease Inhibitors:

          InhibitorMechanismSelectivityHandling/Toxicity
          This compound Irreversible CarbamoylationBroad spectrum, but selectivity can be influenced by the diphenyl groups.Corrosive, moisture sensitive.[8][9]
          Phenylmethylsulfonyl Fluoride (PMSF) Irreversible SulfonylationBroad spectrum serine protease inhibitor.Toxic, short half-life in aqueous solutions.
          Diisopropyl Fluorophosphate (DFP) Irreversible PhosphonylationPotent, broad-spectrum serine hydrolase inhibitor.Extremely toxic nerve agent.
          AEBSF Irreversible SulfonylationBroad spectrum, more stable in aqueous solution than PMSF.Less toxic than PMSF.

          Insights from Field Experts:

          While this compound demonstrates inhibitory activity, its lack of specificity and potential for off-target reactions are significant drawbacks in a biological context. For research applications requiring high selectivity, more modern and targeted inhibitors are generally preferred. The development of mechanism-based inhibitors and activity-based probes has largely superseded the use of less specific reagents like DPCC in drug discovery and proteomics.

          Visualization of Serine Protease Inhibition

          EnzymeInhibition Enzyme Serine Protease (Active Site Ser-OH) CarbamoylatedEnzyme Carbamoylated Enzyme (Inactive) Enzyme->CarbamoylatedEnzyme Covalent Modification DPCC Diphenylcarbamyl Chloride DPCC->CarbamoylatedEnzyme

          Caption: Mechanism of serine protease inhibition by this compound.

          Limitations and Safety Considerations: A Crucial Reality Check

          The practical application of this compound is governed by a set of significant limitations and safety concerns that every researcher must address.

          Key Limitations:

          • Moisture Sensitivity: DPCC readily hydrolyzes in the presence of water to form diphenylamine and hydrochloric acid.[3] This necessitates the use of anhydrous solvents and inert atmospheres for reactions.

          • Limited Selectivity: As a reactive acyl chloride, it can react with various nucleophiles present in a complex sample, leading to a lack of specificity.

          • Steric Hindrance: The bulky diphenyl groups can hinder its reaction with sterically demanding nucleophiles, limiting its substrate scope.

          • Lack of Quantitative Data: A significant gap in the modern scientific literature is the scarcity of robust, validated quantitative data on its performance, particularly as a derivatizing agent, when compared to more contemporary reagents.

          Safety and Handling:

          This compound is a corrosive substance that can cause severe skin burns and eye damage.[8][9] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Due to its reaction with moisture, it should be stored in a tightly sealed container in a dry, cool place.

          Conclusion: A Niche Reagent in the Modern Chemist's Toolbox

          This compound remains a reagent with specific applications in organic synthesis and as a classical enzyme inhibitor. Its unique reactivity profile, influenced by the electronic and steric effects of the diphenylamino group, can be advantageous in certain synthetic contexts.

          However, for applications requiring high sensitivity, selectivity, and robust quantitative performance, such as in modern analytical derivatization and drug discovery, more extensively validated and often safer alternatives like benzoyl chloride, dansyl chloride, and a plethora of highly specific enzyme inhibitors have largely taken precedence.

          The decision to employ this compound should be made after a thorough consideration of its inherent limitations and the availability of superior alternatives for the specific application at hand. A comprehensive understanding of its chemistry and careful experimental design are paramount to harnessing its capabilities while mitigating its risks.

          References

          • Song, P., et al. (2012). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Analytical Chemistry, 84(4), 1946-1954.
          • JASCO, Inc. (2024). Analysis of Dabsyl Amino Acids using HPLC.
          • Creative Proteomics.
          • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80.
          • BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
          • Batey, R. A., et al. (2005). Carbamoylimidazolium Salts: Convenient Reagents for the N,N-Disubstituted Carbamoylation of Amines, Alcohols, and Thiols. Organic Letters, 7(21), 4713-4716.
          • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolyses of carbamoyl chlorides and related reactions. International journal of molecular sciences, 9(12), 2500–2519.
          • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987353.
          • Kaiser, E. T., et al. (1965). The Carboxypeptidase A-Catalyzed Hydrolysis of O-(trans-Cinnamoyl)-L-β-phenyllactate.
          • Salahinejad, A., & Aflaki, F. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6(5), 1482-1487.
          • Song, P., et al. (2012). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Analytical Chemistry, 84(4), 1946-1954.
          • Royal Society of Chemistry. (2014). Analytical Methods.
          • Fisher Scientific. (2023).
          • Feldbau, E., & Schwabe, C. (1971). Selective inhibition of serine proteases by alkyldimethylbenzylammonium chloride. Biochemistry, 10(11), 2131–2138.
          • Lisec, J., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80.
          • Onoda, T., et al. (2013). Synthesis and Biological Evaluation of 5-carbamoyl-2-phenylpyrimidine Derivatives as Novel and Potent PDE4 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1194-1199.
          • Rosini, M., et al. (2016). New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1214-1221.
          • Royal Society of Chemistry. (2015). Analytical Methods.
          • Chen, Y., et al. (2019). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
          • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic studies of the solvolyses of carbamoyl chlorides and related reactions. International journal of molecular sciences, 9(12), 2500–2519.
          • Blau, K., & Halket, J. (Eds.). (1993).
          • Rautio, J., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(7), 2096-2103.
          • ResearchGate. (2016).
          • El-Gindy, A., et al. (2005). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and biogenic amines. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 351-367.
          • Di Marzo, V., et al. (2012). Synthesis and pharmacological evaluation of 2,4-dinitroaryldithiocarbamate derivatives as novel monoacylglycerol lipase inhibitors. Journal of medicinal chemistry, 55(14), 6467–6479.
          • TCI Chemicals. (2025).

          Sources

          Safety Operating Guide

          Diphenylcarbamyl Chloride: Proper Disposal & Deactivation Procedures

          [1][2][3]

          Executive Summary & Hazard Criticality

          Diphenylcarbamyl chloride (DPCC) (CAS: 83-01-2) is an acyl chloride reagent commonly used in the derivatization of amino acids and Friedel-Crafts acylations. While less volatile than its structural analog dimethylcarbamoyl chloride (a confirmed carcinogen), DPCC poses significant immediate hazards that dictate its disposal protocol.

          Core Hazards:

          • Lachrymator & Corrosive: Causes severe skin burns and eye damage.[1][2]

          • Water Reactive: Hydrolyzes to release Hydrogen Chloride (HCl) gas and carbon dioxide.

          • Suspected Carcinogen: Treat with high precaution due to structural similarity to known alkylating carcinogens (carbamoyl chlorides).

          Operational Rule: Never dispose of active DPCC directly down the drain. It must be chemically deactivated (quenched) or packaged as hazardous waste for incineration.

          Chemical Profile & Mechanism of Decomposition

          To dispose of DPCC safely, one must understand its degradation pathway. The compound undergoes nucleophilic acyl substitution in the presence of water.[3][4][5]

          The Hydrolysis Mechanism

          Understanding this mechanism is vital for predicting waste byproducts (gas evolution and heat).

          • Attack: Water attacks the carbonyl carbon.[3][5]

          • Elimination: Chloride is expelled, forming a carbamic acid intermediate and HCl.

          • Decarboxylation: The unstable carbamic acid decomposes into Diphenylamine and Carbon Dioxide .

          Net Reaction:

          Chemical Properties Table
          PropertyDataRelevance to Disposal
          CAS Number 83-01-2Required for waste labeling.
          Physical State White to off-white solidDust inhalation hazard during weighing/transfer.
          Melting Point 85-87 °CSolid at room temp; requires dissolution for quenching.
          Solubility Soluble in DCM, Chloroform, THFUse compatible solvents for rinsing glassware.
          Reactivity Reacts with water/moistureDo not add water directly to the solid container (risk of splattering/fumes).

          Pre-Disposal Stabilization (The "Quenching" Protocol)

          Standard Operating Procedure for neutralizing reaction mixtures or small residual amounts.

          ⚠️ Safety Prerequisite: Perform all steps in a functioning fume hood. Wear silver-shield gloves or double-gloved nitrile (extended cuff), safety goggles, and a lab coat.

          Scenario A: Reaction Mixture Workup

          If you have a reaction mixture containing excess DPCC, follow this sequence to quench the reagent before extraction or disposal.

          • Cooling: Place the reaction vessel in an ice bath (0 °C).

          • Dilution: Ensure the mixture is dissolved in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

          • Controlled Hydrolysis:

            • Slowly add saturated aqueous Sodium Bicarbonate (

              
              )  or water.
              
            • Note: Gas evolution (

              
              ) will occur. Add dropwise to prevent foaming over.
              
          • Neutralization: Stir vigorously for 15–30 minutes. The base neutralizes the generated HCl.[3]

          • Verification: Check the pH of the aqueous layer. It should be neutral to slightly basic (pH 7–9).

          Scenario B: Disposal of Pure Solid (Expired/Unwanted Stock)

          Do not quench large quantities (>50g) in the lab. The heat of hydrolysis and gas generation is difficult to control.

          • Procedure: Keep in the original container. Tighten the cap.[6] Place the container inside a clear plastic bag (secondary containment).

          • Labeling: Affix a hazardous waste label (see Section 4).

          • Hand-off: Transfer directly to your facility's EHS hazardous waste stream for commercial incineration.

          Waste Stream Segregation

          Proper segregation prevents dangerous cross-reactions in waste drums.

          Decision Logic for Waste Bins
          • Quenched Mixtures: After hydrolysis, the waste contains Diphenylamine (organic) and Sodium Chloride (aqueous).

            • If phases are separated: The organic layer goes to Halogenated Organic Waste (assuming a halogenated solvent like DCM was used) or Non-Halogenated Organic Waste (if Ethyl Acetate was used).

            • If phases are combined: Dispose of the entire mixture as Halogenated Organic Waste .

          • Solid Waste (Contaminated Debris): Gloves, weighing boats, and paper towels contaminated with DPCC must be bagged and tagged as Solid Hazardous Waste .

          Labeling Requirement: Ensure the waste tag explicitly lists:

          • This compound (if unquenched)

          • Hydrochloric Acid (potential byproduct)

          • Diphenylamine (breakdown product)

          • Hazard Checkboxes: Corrosive, Toxic.

          Visual Workflows

          Diagram 1: The Quenching & Disposal Workflow

          This diagram illustrates the decision process for handling DPCC waste safely.

          DPCC_DisposalStartStart: DPCC Waste IdentifiedTypeCheckIs it Pure Stock or Reaction Mixture?Start->TypeCheckPureStockPure Solid / Expired StockTypeCheck->PureStockPure SolidMixtureReaction Mixture / ResidueTypeCheck->MixtureDilute/ResiduePackDouble Bag in Secondary ContainmentPureStock->PackLabelLabel: 'Toxic, Corrosive, Water Reactive'Pack->LabelEHSTransfer to EHS for IncinerationLabel->EHSSolventDissolve in Inert Solvent (DCM/EtOAc)Mixture->SolventIceBathCool to 0°C (Ice Bath)Solvent->IceBathQuenchSLOW Addition of Sat. NaHCO3(Watch for CO2 evolution)IceBath->QuenchStirStir 20 mins to Neutralize HClQuench->StirWasteBinDispose as Halogenated Organic WasteStir->WasteBin

          Caption: Operational decision tree distinguishing between bulk stock disposal (Incineration) and experimental workup (Quenching).

          Emergency Spill Response

          In the event of a spill outside the fume hood:

          • Evacuate: Clear the immediate area. The hydrolysis with atmospheric moisture will generate HCl mist.

          • PPE: Do not attempt cleanup without a respirator (acid gas cartridge) if fumes are present.

          • Containment: Cover the spill with a dry absorbent (Vermiculite or Dry Sand). Do not use paper towels (fire risk with acid chlorides).

          • Deactivation:

            • Once absorbed, scoop into a waste container.

            • Treat the surface with a dilute solution of Sodium Bicarbonate to neutralize acidic residues.

            • Wipe down with water and detergent.

          References

          • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6717, this compound. Retrieved from [Link]

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press.[7] Retrieved from [Link]

          Personal protective equipment for handling Diphenylcarbamyl chloride

          [1]

          Part 1: Executive Safety Analysis (The "Why")[1]

          Diphenylcarbamyl chloride (DPCC) [CAS: 83-01-2] is not merely a corrosive reagent; it is a chemical time-bomb regarding moisture .[1] While often used as a key reagent in Friedel-Crafts acylation and the synthesis of carbamates, its handling requirements are dictated by two critical properties:

          • Lachrymatory Effect: Like many acid chlorides, DPCC vapors irritate mucous membranes intensely, functioning similarly to tear gas.[1]

          • Hydrolysis Kinetics: Upon contact with atmospheric moisture or water, DPCC hydrolyzes to release Hydrogen Chloride (HCl) gas.[1]

          The Causality of Hazard: Most accidents occur not during the reaction itself, but during quenching or waste disposal .[1] The exothermic hydrolysis releases HCl rapidly, which can overwhelm standard fume hood airflow if the addition rate is uncontrolled.[1] Your PPE strategy must therefore protect against both the organic solid/solution and the inorganic acid gas byproduct.[1]

          Part 2: Personal Protective Equipment (PPE) Matrix

          The following PPE standards are non-negotiable for handling DPCC. This system relies on a "Barrier & Neutralization" approach.[1]

          PPE CategoryStandard SpecificationScientific Rationale
          Eye Protection Chemical Splash Goggles (Unvented) + Face Shield Safety glasses are insufficient.[1] HCl gas can bypass side shields.[1] A face shield is mandatory when pouring or quenching to prevent facial burns from exothermic splashing.[1]
          Hand Protection Double-Gloving Strategy (See Protocol Below)DPCC is often dissolved in aggressive solvents (DCM, THF).[1] Single nitrile gloves degrade rapidly under the combined stress of organic solvent and acid corrosion.[1]
          Respiratory Fume Hood (Primary) or Full-Face Respirator (Secondary)Cartridge: Combination Organic Vapor/Acid Gas (OV/AG/P100).[1] Why: The organic vapor filter captures the solvent/DPCC, while the acid gas component neutralizes the HCl hydrolysis product.[1]
          Body Defense Chemical-Resistant Apron over Lab CoatCotton lab coats absorb acid chlorides, holding them against the chest where body humidity triggers hydrolysis and delayed burns.[1] An impervious apron prevents this "wicking" effect.[1]
          Glove Selection Logic: The "Solvent Factor"

          Since DPCC is a solid, the glove material is often dictated by the solvent used for the reaction.[1]

          • Scenario A: Handling Solid Powder -> Nitrile (5 mil minimum) is acceptable.[1]

          • Scenario B: Solution in Dichloromethane (DCM) -> Silver Shield (Laminate) under Nitrile.[1] DCM permeates Nitrile in <10 minutes, carrying DPCC to the skin.[1]

          • Scenario C: Solution in THF/Ether -> High-grade Nitrile (8 mil) or Double-Gloved Standard Nitrile.[1]

          Part 3: Operational Decision Logic (Visualized)

          The following diagram illustrates the decision workflow for PPE selection and handling based on the state of the reagent.

          DPCC_Safety_LogicStartStart: Handling DPCCStateCheckDetermine State of ReagentStart->StateCheckSolidSolid Form(Weighing/Transfer)StateCheck->SolidSolutionSolution Form(Reaction/Quench)StateCheck->SolutionPPE_SolidPPE: Standard Nitrile (Double)+ N95/P100 (if dusting)Solid->PPE_SolidSolventCheckIdentify SolventSolution->SolventCheckDCMChlorinated Solvent(e.g., DCM, Chloroform)SolventCheck->DCMEtherEthers/Polar Solvents(e.g., THF, Diethyl Ether)SolventCheck->EtherPPE_LaminatePPE: Silver Shield/Laminate Liner+ Nitrile Outer GloveDCM->PPE_LaminateHigh Permeation RiskPPE_NitrilePPE: Double Nitrile (Change every 15 min)Ether->PPE_NitrileActionProceed to Fume HoodPPE_Solid->ActionPPE_Laminate->ActionPPE_Nitrile->Action

          Figure 1: Decision logic for glove selection based on solvent compatibility and reagent state.

          Part 4: Step-by-Step Operational Protocols
          Protocol A: Weighing and Transfer (Solid)

          Risk: Inhalation of dust and hydrolysis in nasal passages.[1]

          • Environment: All weighing must occur inside a chemical fume hood. If the balance is outside, use a tarred, screw-top jar to transport the material. Never transport an open weigh boat across the lab.

          • Technique: Use a plastic spatula (metal can corrode over time).[1]

          • Decon: Immediately wipe the balance area with a dry tissue, then a tissue dampened with 5% Sodium Bicarbonate.[1]

          Protocol B: Reaction Setup & Quenching

          Risk: Runaway exotherm and HCl release.[1]

          • Dry Glassware: Ensure all glassware is flame-dried or oven-dried.[1] Trace moisture will consume DPCC and generate HCl before the reaction starts.[1]

          • The Trap: Fit the reaction vessel with a gas outlet leading to a scrubber (a flask containing 10% NaOH or sat.[1] NaHCO3) to neutralize evolved HCl.[1]

          • Quenching (CRITICAL):

            • Never add water directly to the neat reaction mixture.[1]

            • Cool the mixture to 0°C.

            • Add a dilute base (e.g., 10% Na2CO3) or an alcohol (methanol) dropwise.[1]

            • Wait: Allow the exotherm to subside between drops.

          Part 5: Disposal & Decontamination[1][2]

          The Mechanism of Neutralization:

          1

          Disposal Workflow:

          • Segregation: Do not mix DPCC waste with general organic solvents immediately.[1]

          • Neutralization:

            • Create a "Quench Pot" containing 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3).[1]

            • Slowly pour the DPCC reaction waste into the Quench Pot while stirring.

            • Check pH to ensure it remains basic (pH > 9).[1]

          • Labeling: Label the waste container as "Corrosive - Basic Organic Waste" (due to the presence of Diphenylamine and residual base).

          References
          • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6739, this compound.[1] PubChem.[1] Retrieved from [Link][1]

          • New Jersey Department of Health. Hazardous Substance Fact Sheet: Diethylcarbamoyl Chloride (Analogue).[1] Retrieved from [Link]

          ×

          Retrosynthesis Analysis

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          Diphenylcarbamyl chloride

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